molecular formula C3H5Na2O7P B10769853 D-(-)-3-Phosphoglyceric acid disodium

D-(-)-3-Phosphoglyceric acid disodium

Numéro de catalogue: B10769853
Poids moléculaire: 230.02 g/mol
Clé InChI: RGCJWQYUZHTJBE-YBBRRFGFSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

See also: d-(-)-3-phosphoglyceric acid disodium salt (preferred).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C3H5Na2O7P

Poids moléculaire

230.02 g/mol

Nom IUPAC

disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate

InChI

InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1

Clé InChI

RGCJWQYUZHTJBE-YBBRRFGFSA-L

SMILES isomérique

C([C@H](C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]

SMILES canonique

C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Role of D-(-)-3-Phosphoglyceric Acid in Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA), or its biologically relevant anion 3-phosphoglycerate (B1209933), is a pivotal metabolic intermediate in the glycolytic pathway, a conserved and fundamental process for cellular energy production.[1][2] Positioned in the "payoff phase" of glycolysis, 3-PGA is central to the reactions that generate a net surplus of ATP.[1] Its metabolism is situated at a critical juncture between energy generation and anabolic pathways, making it a key molecule in maintaining cellular homeostasis. Beyond its role as a metabolite, 3-PGA also serves as a precursor for the synthesis of amino acids, such as serine, which can then be converted to cysteine and glycine.[3] This technical guide provides an in-depth analysis of the formation, conversion, and regulation of 3-PGA in glycolysis, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for research and development.

The Central Role of 3-Phosphoglycerate in the Glycolytic Payoff Phase

Glycolysis is comprised of ten enzymatic reactions that catabolize one molecule of glucose into two molecules of pyruvate (B1213749). 3-PGA is the product of the seventh step and the substrate for the eighth step. These reactions are critical as the formation of 3-PGA represents the first substrate-level phosphorylation event in the pathway where ATP is generated.[2][4]

Formation of 3-Phosphoglycerate: The Phosphoglycerate Kinase Reaction

3-PGA is formed from 1,3-bisphosphoglycerate (1,3-BPG) in a highly exergonic reaction catalyzed by the enzyme Phosphoglycerate Kinase (PGK).[4][5] This reaction is a critical energy-conserving step in glycolysis.[1]

Reaction: 1,3-bisphosphoglycerate + ADP ⇌ 3-phosphoglycerate + ATP

The mechanism involves the direct transfer of a high-energy phosphoryl group from the C1 position of 1,3-BPG to ADP, yielding the first two molecules of ATP generated in the payoff phase (per molecule of glucose).[4][5][6] The reaction is reversible, and its directionality in vivo is governed by the intracellular concentrations of substrates and products, particularly the ATP/ADP ratio.[1] Despite a large negative standard free energy change, under cellular conditions, the actual free energy change is close to equilibrium, allowing the reaction to proceed in the reverse direction during gluconeogenesis.[7] Magnesium ions (Mg²⁺) are an essential cofactor, shielding the negative charges on the phosphate (B84403) groups of ADP to facilitate nucleophilic attack.[5]

Isomerization to 2-Phosphoglycerate: The Phosphoglycerate Mutase Reaction

Following its formation, 3-PGA is isomerized to 2-phosphoglycerate (2-PGA) by the enzyme Phosphoglycerate Mutase (PGM).[1][8][9] This reaction repositions the phosphate group from the C3 to the C2 position of the glycerate backbone.[1]

Reaction: 3-phosphoglycerate ⇌ 2-phosphoglycerate

This isomerization is a crucial preparatory step for the subsequent dehydration reaction that generates phosphoenolpyruvate (B93156) (PEP), which possesses a high-energy enol-phosphate bond necessary for the final ATP-generating step of glycolysis.[1] The reaction catalyzed by PGM has a small positive standard free energy change and operates near equilibrium, readily proceeding in either direction based on substrate and product concentrations.[8] Most vertebrate PGMs are cofactor-dependent, requiring a catalytic amount of 2,3-bisphosphoglycerate (B1242519). The reaction mechanism involves a phosphohistidine (B1677714) residue in the enzyme's active site, which first donates a phosphate to the C2 position of 3-PGA to form a 2,3-bisphosphoglycerate intermediate, and then accepts the phosphate from the C3 position to yield 2-PGA and regenerate the phosphoenzyme.[8][9][10][11]

Visualizing the Pathway

The following diagrams illustrate the position of 3-PGA within the glycolytic pathway and a typical experimental workflow for its analysis.

Glycolysis_Pathway sub 1,3-Bisphosphoglycerate prod1 3-Phosphoglycerate sub->prod1 ADP -> ATP e1_pos sub->e1_pos prod2 2-Phosphoglycerate prod1->prod2 e2_pos prod1->e2_pos enz1 Phosphoglycerate Kinase (PGK) enz2 Phosphoglycerate Mutase (PGM) e1_pos->prod1 e1_pos->enz1 e2_pos->prod2 e2_pos->enz2

Figure 1. Central role of 3-PGA in the payoff phase of glycolysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture / Tissue Collection quenching 2. Metabolic Quenching (e.g., cold saline wash) cell_culture->quenching extraction 3. Metabolite Extraction (e.g., 80% methanol) quenching->extraction collection 4. Collect Supernatant extraction->collection lcms 5. LC-MS/MS Analysis collection->lcms Inject Sample data_proc 6. Data Processing lcms->data_proc quant 7. Absolute Quantification data_proc->quant

Figure 2. A typical workflow for quantifying 3-Phosphoglycerate.

Quantitative Data Summary

A thorough understanding of 3-PGA's metabolic context requires quantitative data on metabolite concentrations and the kinetic properties of the enzymes involved.

Intracellular Concentrations of Glycolytic Intermediates

The steady-state concentrations of glycolytic metabolites vary by cell type and metabolic state. The following table summarizes reported intracellular concentrations.

MetaboliteConcentration in Cancer Cells (µM)Concentration in Human Red Blood Cells (µM)
1,3-BisphosphoglycerateNot readily detectable-
3-Phosphoglycerate 180 - 550 [1][12]61 [1]
2-Phosphoglycerate-4.3[1]
Thermodynamic and Kinetic Parameters of Key Enzymes

The catalytic efficiency and substrate affinity of PGK and PGM are critical for regulating metabolic flux.

EnzymeReactionΔG°' (kJ/mol)SubstrateKm (µM)
Phosphoglycerate Kinase (PGK) 1,3-BPG + ADP → 3-PGA + ATP-16.2 to -18.8[13][14][15]1,3-Bisphosphoglycerate (human)6.86[12]
3-Phosphoglycerate (human, reverse)186[12]
Phosphoglycerate Mutase (PGM) 3-PGA → 2-PGA+4.4 to +4.6--

Note: ΔG°' values can vary based on experimental conditions (temperature, pH, ionic strength). The actual free energy change (ΔG) in the cell is near zero for both reactions, indicating they operate close to equilibrium.[7]

Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is essential for research and drug development.

Protocol: Spectrophotometric Assay of Phosphoglycerate Kinase (PGK) Activity

This protocol measures PGK activity in the reverse (glycolytic) direction by coupling the reaction to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which oxidizes NADH. The rate of decrease in absorbance at 340 nm is proportional to PGK activity.

Materials:

  • Assay Buffer: 100 mM Triethanolamine, pH 7.6, 2.5 mM MgSO₄, 100 mM KCl

  • ATP Solution: 50 mM ATP in deionized water

  • 3-PGA Solution: 200 mM 3-Phosphoglyceric Acid, Trisodium Salt

  • NADH Solution: 5 mM NADH, Sodium Salt

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): ~100 units/mL

  • PGK enzyme sample (e.g., purified protein, cell lysate)

  • UV-Vis Spectrophotometer and 1 mL cuvettes

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette by adding the following components (final concentrations listed):

    • 750 µL Assay Buffer

    • 100 µL 3-PGA Solution (Final: 20 mM)

    • 20 µL ATP Solution (Final: 1 mM)

    • 30 µL NADH Solution (Final: 0.15 mM)

    • 10 µL GAPDH Solution (Final: 1 unit/mL)

  • Mix by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 10-50 µL of the PGK enzyme sample. The final volume should be 1 mL.

  • Immediately mix and place the cuvette in the spectrophotometer.

  • Monitor the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes at 37°C.

  • Calculate the rate of change in absorbance (ΔA₃₄₀/min) from the linear portion of the curve.

  • PGK activity (U/mL) can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Protocol: Spectrophotometric Assay of Phosphoglycerate Mutase (PGM) Activity

This protocol measures the forward PGM reaction (3-PGA to 2-PGA). The formation of 2-PGA is coupled to the enolase, pyruvate kinase (PK), and lactate (B86563) dehydrogenase (LDH) reactions, leading to the oxidation of NADH.[5][13]

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl

  • 3-PGA Solution: 100 mM 3-Phosphoglyceric Acid

  • ADP Solution: 50 mM ADP

  • NADH Solution: 5 mM NADH

  • 2,3-bisphosphoglycerate (cofactor): 1 mM

  • Coupling Enzymes: Enolase (~30 units/mL), Pyruvate Kinase (~50 units/mL), Lactate Dehydrogenase (~60 units/mL)

  • PGM enzyme sample

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette with the following final concentrations:

    • 100 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl

    • 1.5 mM ADP

    • 0.2 mM NADH[13]

    • 10 µM 2,3-bisphosphoglycerate[13]

    • Enolase (0.3 units/mL), PK (0.5 units/mL), LDH (0.6 units/mL)[13]

  • Mix and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of 100 mM 3-PGA (Final: 1 mM).[13]

  • Add the PGM enzyme sample to start the reaction.

  • Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.

  • Calculate the PGM activity from the linear rate of NADH oxidation.

Protocol: Quantification of 3-PGA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the absolute quantification of intracellular metabolites.[4]

Procedure Outline:

  • Sample Preparation:

    • Rapidly quench metabolism of cultured cells (e.g., ~1x10⁶ cells) by washing with ice-cold saline.

    • Extract metabolites using a cold solvent mixture (e.g., 80% methanol, -80°C).

    • Include a stable isotope-labeled internal standard for 3-PGA for accurate quantification.

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • Chromatographic Separation:

    • Inject the extracted sample onto a suitable liquid chromatography column, such as a hydrophilic interaction chromatography (HILIC) column, which is effective for retaining polar molecules like sugar phosphates.

    • Use a gradient of aqueous and organic mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile) to separate 3-PGA from other metabolites.[4]

  • Mass Spectrometry Detection:

    • Analyze the column eluent using a triple quadrupole mass spectrometer operating in negative ionization mode.

    • Use Multiple Reaction Monitoring (MRM) for detection. For 3-PGA, a common transition is monitoring the precursor ion m/z 185 and the fragment ion m/z 97.[4]

  • Quantification:

    • Construct a standard curve using known concentrations of a 3-PGA standard.

    • Calculate the concentration of 3-PGA in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Relevance in Disease and Drug Development

The enzymes that metabolize 3-PGA are of significant interest in drug development. PGK1, for instance, is overexpressed in many types of cancer and contributes to reprogramming glucose metabolism to favor tumor growth. Furthermore, deficiencies in PGK can lead to clinical manifestations such as hemolytic anemia and myopathy.[9] Similarly, inherited deficiencies in PGM are associated with glycogen (B147801) storage disease type X, characterized by muscle weakness and fatigue.[8] Therefore, developing modulators of PGK and PGM activity represents a viable therapeutic strategy for various metabolic disorders and cancers.

Conclusion

D-(-)-3-Phosphoglyceric acid is a cornerstone metabolite in the glycolytic pathway. Its formation via phosphoglycerate kinase marks the first ATP-generating step, and its subsequent isomerization by phosphoglycerate mutase is essential for preparing the substrate for the final energy-yielding reaction. The enzymes governing its metabolism operate near equilibrium, allowing for rapid flux reversal in gluconeogenesis. The central position of 3-PGA at the intersection of catabolism and anabolism, combined with the clinical significance of its associated enzymes, underscores its importance as a subject of continued research and a potential target for therapeutic intervention.

References

D-(-)-3-Phosphoglyceric Acid Disodium Salt: A Linchpin in Core Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-(-)-3-Phosphoglyceric acid (3-PGA), a three-carbon phosphorylated carboxylic acid, holds a pivotal position in cellular metabolism. As a key intermediate, it seamlessly connects the catabolic breakdown of glucose for energy with the anabolic synthesis of essential biomolecules. This technical guide delves into the core biochemical pathways where 3-PGA is a central player: glycolysis, the Calvin cycle, and the serine biosynthesis pathway. Understanding the intricacies of these pathways, including their quantitative aspects and the experimental methods used to study them, is crucial for research in metabolic diseases, cancer biology, and the development of novel therapeutics.

The Role of 3-Phosphoglyceric Acid in Glycolysis

Glycolysis, the universal pathway for glucose catabolism, features 3-PGA in two key steps within the "payoff phase," where ATP is generated.

  • Formation of 3-Phosphoglyceric Acid: 3-PGA is formed from 1,3-bisphosphoglycerate in a reaction catalyzed by phosphoglycerate kinase (PGK). This is a substrate-level phosphorylation reaction, where a high-energy phosphate (B84403) group is transferred from 1,3-bisphosphoglycerate to ADP, yielding ATP and 3-PGA.[1] This step is a critical energy-conserving reaction in glycolysis.

  • Conversion to 2-Phosphoglyceric Acid: Subsequently, 3-PGA is isomerized to 2-phosphoglycerate by the enzyme phosphoglycerate mutase (PGM). This reaction repositions the phosphate group, preparing the molecule for the subsequent dehydration step in the glycolytic pathway.

Quantitative Data: Glycolytic Enzymes

The efficiency and regulation of these steps are dictated by the kinetic properties of the involved enzymes.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/Tissue
Phosphoglycerate Kinase (PGK)1,3-Bisphosphoglycerate4.36Not specifiedYeast
6.86Not specifiedHuman
3-Phosphoglycerate (B1209933)146Not specifiedYeast
186Not specifiedHuman
Phosphoglycerate Mutase (PGM)3-Phosphoglycerate~100-200Not specifiedGeneral

Note: Vmax values are often dependent on specific experimental conditions and enzyme preparations, and are therefore not always directly comparable across studies.

Experimental Protocols

Phosphoglycerate Kinase (PGK) Activity Assay (Coupled Enzyme Assay)

This widely used spectrophotometric method measures PGK activity in the reverse (glycolytic) direction. The production of 1,3-bisphosphoglycerate is coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction, where the oxidation of NADH to NAD+ is monitored.

Principle: The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the PGK activity.

Materials:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, 5 mM MgCl2

  • 3-Phosphoglyceric acid (substrate)

  • ATP (co-substrate)

  • NADH

  • Glyceraldehyde-3-phosphate dehydrogenase (coupling enzyme)

  • Sample containing PGK (e.g., cell lysate, purified enzyme)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, 3-PGA, ATP, and NADH.

  • Add the coupling enzyme, GAPDH.

  • Initiate the reaction by adding the sample containing PGK.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of PGK activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of 1,3-bisphosphoglycerate per minute under the specified conditions.

experimental_workflow_pgk cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, 3-PGA, ATP, NADH) add_gapdh Add Coupling Enzyme (GAPDH) prep_mix->add_gapdh add_sample Initiate with Sample (containing PGK) add_gapdh->add_sample monitor_abs Monitor Absorbance (340 nm) add_sample->monitor_abs calc_rate Calculate Rate of NADH Oxidation monitor_abs->calc_rate

Caption: Workflow for the coupled enzyme assay to determine PGK activity.

The Central Role of 3-Phosphoglyceric Acid in the Calvin Cycle

In photosynthetic organisms, 3-PGA is the first stable intermediate of the Calvin cycle, the pathway responsible for carbon fixation.

  • Carbon Fixation: The enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) catalyzes the carboxylation of ribulose-1,5-bisphosphate (RuBP) with CO2. This reaction forms an unstable six-carbon intermediate that immediately splits into two molecules of 3-PGA.[2][3]

  • Reduction to Triose Phosphates: The newly formed 3-PGA is then phosphorylated by ATP and reduced by NADPH, in reactions catalyzed by phosphoglycerate kinase and glyceraldehyde-3-phosphate dehydrogenase, respectively. This produces glyceraldehyde-3-phosphate (G3P), a triose phosphate that can be used to synthesize glucose and regenerate RuBP to continue the cycle.

Quantitative Data: RuBisCO Kinetics

The catalytic efficiency of RuBisCO is a major determinant of photosynthetic capacity. Its kinetic parameters vary among different plant species.

Plant SpeciesPhotosynthetic PathwayKm (CO2) (µM)kcat (carboxylation) (s-1)
Spinacia oleracea (Spinach)C310-123.3
Zea mays (Maize)C429-6322-38
Triticum aestivum (Wheat)C38-124-5
Flaveria bidentisC42525
Experimental Protocols

RuBisCO Activity Assay (14CO2 Fixation Assay)

This radiometric assay directly measures the incorporation of radiolabeled CO2 into acid-stable products, primarily 3-PGA.

Principle: The amount of radioactivity incorporated into acid-stable compounds is proportional to the RuBisCO activity.

Materials:

  • Assay Buffer: e.g., 100 mM Bicine-NaOH, pH 8.2, 20 mM MgCl2

  • Ribulose-1,5-bisphosphate (RuBP) (substrate)

  • NaH14CO3 (radiolabeled substrate)

  • Enzyme extract containing RuBisCO

  • Formic acid (to stop the reaction)

  • Scintillation cocktail and counter

Procedure:

  • Prepare an assay mixture containing the buffer, MgCl2, and NaH14CO3.

  • Pre-incubate the enzyme extract in the assay mixture to activate RuBisCO.

  • Initiate the reaction by adding RuBP.

  • After a defined time, stop the reaction by adding formic acid. This acidifies the solution, driving off any unreacted 14CO2.

  • Dry the samples and add a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate RuBisCO activity based on the amount of 14C incorporated per unit time.

calvin_cycle_pathway RuBP Ribulose-1,5-bisphosphate (RuBP) Unstable_Intermediate Unstable 6C Intermediate RuBP->Unstable_Intermediate RuBisCO CO2 CO2 CO2->Unstable_Intermediate PGA 2x 3-Phosphoglycerate (3-PGA) Unstable_Intermediate->PGA ADP_out_reduction 2 ADP NADP_out 2 NADP+ G3P 2x Glyceraldehyde-3-phosphate (G3P) PGA->G3P Phosphoglycerate kinase Glyceraldehyde-3-phosphate dehydrogenase ATP_in_reduction 2 ATP ATP_in_reduction->PGA NADPH_in 2 NADPH NADPH_in->PGA Glucose Glucose Synthesis G3P->Glucose Regeneration Regeneration of RuBP G3P->Regeneration Regeneration->RuBP ADP_out_regen ADP ATP_in_regen ATP ATP_in_regen->Regeneration

Caption: Simplified diagram of the Calvin Cycle highlighting the role of 3-PGA.

3-Phosphoglyceric Acid as a Precursor for Serine Biosynthesis

Beyond its role in central energy metabolism, 3-PGA is a critical branch-point metabolite, serving as the precursor for the synthesis of the amino acid L-serine. This pathway is particularly important in proliferating cells, including cancer cells, to meet the high demand for building blocks for proteins, nucleotides, and lipids.

The phosphorylated pathway of serine biosynthesis involves three enzymatic steps:

  • Oxidation of 3-PGA: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD+-dependent oxidation of 3-PGA to 3-phosphohydroxypyruvate.[4] This is the rate-limiting step of the pathway.

  • Transamination: Phosphoserine aminotransferase (PSAT) transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding 3-phosphoserine and α-ketoglutarate.

  • Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-phosphoserine to produce L-serine.

Quantitative Data: Serine Biosynthesis Enzymes

The activity of this pathway is tightly regulated, in part through the kinetic properties of its enzymes.

EnzymeSubstrateKm (µM)Organism/Tissue
3-Phosphoglycerate Dehydrogenase (PHGDH)3-Phosphoglycerate260Human (recombinant)
3-Phosphohydroxypyruvate30Human (fibroblasts)
Phosphoserine Aminotransferase (PSAT)3-Phosphohydroxypyruvate5Mammalian
L-Phosphoserine35Mammalian
Glutamate1200Mammalian
α-Ketoglutarate800Mammalian
Phosphoserine Phosphatase (PSPH)PhosphoserineVariesGeneral
Experimental Protocols

13C-Metabolic Flux Analysis (13C-MFA) for Serine Biosynthesis

13C-MFA is a powerful technique to quantify the flux of metabolites through a specific pathway. By feeding cells with a 13C-labeled substrate (e.g., [U-13C]-glucose), the incorporation of the heavy isotope into downstream metabolites, such as serine, can be traced.

Principle: The pattern of 13C labeling in serine and its intermediates is a function of the relative activities of the metabolic pathways contributing to its synthesis. This information can be used to calculate the metabolic flux through the serine biosynthesis pathway.

Materials:

  • Cell culture medium with [U-13C]-glucose

  • Cell line of interest

  • Metabolite extraction buffers (e.g., methanol, chloroform, water)

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Culture cells in the presence of [U-13C]-glucose for a sufficient time to reach isotopic steady state.

  • Quench metabolism rapidly and extract intracellular metabolites.

  • Analyze the isotopic labeling patterns of 3-PGA, serine, and other relevant metabolites using LC-MS or GC-MS.

  • Use metabolic flux analysis software to fit the labeling data to a metabolic network model.

  • The software calculates the flux values for the reactions in the model, including the flux from 3-PGA to serine.

serine_biosynthesis_pathway Glycolysis Glycolysis PGA 3-Phosphoglycerate (3-PGA) Glycolysis->PGA PHP 3-Phosphohydroxypyruvate PGA->PHP PHGDH Phosphoserine 3-Phosphoserine PHP->Phosphoserine PSAT NADH NADH Serine L-Serine Phosphoserine->Serine PSPH aKG α-Ketoglutarate Pi Pi NAD NAD+ NAD->PGA Glutamate Glutamate Glutamate->PHP

Caption: The phosphorylated pathway of L-serine biosynthesis from 3-PGA.

Conclusion

D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt is far more than a simple metabolic intermediate. It represents a critical nexus, channeling carbon from glucose into energy production, photosynthetic carbon fixation, and the synthesis of essential amino acids. For researchers in the life sciences and drug development, a deep, quantitative understanding of the pathways in which 3-PGA participates is paramount. The data and methodologies presented in this guide provide a solid foundation for further investigation into the multifaceted roles of this vital molecule and for the identification of novel therapeutic targets within these core biochemical pathways.

References

The Pivotal Role of D-(-)-3-Phosphoglyceric Acid in the Calvin-Benson Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Calvin-Benson Cycle, also known as the C3 cycle, represents the core of carbon fixation in photosynthesis, converting atmospheric carbon dioxide into organic compounds essential for life.[1][2] Within this intricate metabolic pathway, D-(-)-3-Phosphoglyceric acid (3-PGA) emerges as a central intermediate. It is the first stable product of carbon fixation, linking the initial carboxylation event to the subsequent reduction and regeneration phases of the cycle.[3][4][5] This technical guide provides an in-depth examination of the function, regulation, and significance of 3-PGA in the Calvin cycle, tailored for researchers, scientists, and professionals in drug development.

Core Function of 3-PGA in the Calvin Cycle

The journey of carbon from an inorganic molecule (CO₂) to a biologically useful organic form begins with the formation of 3-PGA. The process can be delineated into three main stages: fixation, reduction, and regeneration.[6][7][8][9][10]

Carbon Fixation: The Genesis of 3-PGA

The initial and rate-limiting step of the Calvin cycle is the carboxylation of Ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar.[8] This reaction is catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the most abundant protein in the biosphere.[1][11]

  • Reaction: One molecule of CO₂ is covalently attached to a molecule of RuBP.[8]

  • Intermediate: This creates a highly unstable six-carbon intermediate, 2-carboxy-3-keto-D-arabinitol-1,5-bisphosphate.[12]

  • Product: The intermediate immediately hydrolyzes to yield two molecules of 3-PGA.[6][7][9][12]

This "fixation" step is crucial as it incorporates inorganic carbon into the organic metabolic machinery of the cell.[6][9] For every three molecules of CO₂ that enter the cycle, six molecules of 3-PGA are produced.[9]

Reduction: Conversion to a High-Energy Sugar

The newly formed 3-PGA is not yet a carbohydrate. It must be reduced to a three-carbon sugar, glyceraldehyde-3-phosphate (G3P). This phase utilizes the ATP and NADPH generated during the light-dependent reactions of photosynthesis.[6][7][10] The reduction of 3-PGA is a two-step process:

  • Step 1: Phosphorylation: The enzyme phosphoglycerate kinase (PGK) catalyzes the phosphorylation of each 3-PGA molecule.[12][13] A phosphate (B84403) group is transferred from an ATP molecule, forming 1,3-bisphosphoglycerate and leaving ADP.[8][12] This step "activates" the molecule for the subsequent reduction.

  • Step 2: Reduction: The enzyme NADP-glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the reduction of 1,3-bisphosphoglycerate.[12][14] Each molecule is reduced by receiving two electrons from NADPH, and a phosphate group is released into the stroma.[8] This reaction yields glyceraldehyde-3-phosphate (G3P) and oxidizes NADPH to NADP+.[8][9]

Regeneration and Biosynthesis: The Fate of G3P

G3P is the primary product of the Calvin cycle.[12] Its fate is twofold:

  • Export and Synthesis: For every six molecules of G3P produced, one molecule exits the cycle.[6] This G3P is transported to the cytoplasm and serves as a building block for the synthesis of glucose, sucrose, starch, and other essential organic molecules.[5][12][15]

  • Regeneration of RuBP: The remaining five G3P molecules remain within the cycle to regenerate the initial CO₂ acceptor, RuBP.[6][16] This complex series of reactions requires additional ATP and ensures the cycle's continuity.[1][16]

The diagram below illustrates the central position of 3-PGA within the Calvin Cycle.

Calvin_Cycle cluster_fixation 1. Carbon Fixation cluster_reduction 2. Reduction cluster_regeneration 3. Regeneration RuBP Ribulose-1,5-bisphosphate (RuBP) RuBisCO RuBisCO RuBP->RuBisCO CO2 3 CO₂ CO2->RuBisCO Unstable_Intermediate Unstable 6C Intermediate PGA 6 x 3-Phosphoglycerate (3-PGA) Unstable_Intermediate->PGA PGK Phosphoglycerate Kinase PGA->PGK RuBisCO->Unstable_Intermediate Carboxylation BPG 6 x 1,3-Bisphosphoglycerate GAPDH G3P Dehydrogenase BPG->GAPDH G3P 6 x Glyceraldehyde-3-phosphate (G3P) G3P_regen 5 x G3P G3P->G3P_regen G3P_out 1 x G3P (to biosynthesis) G3P->G3P_out ATP_in_red 6 ATP ATP_in_red->PGK ADP_out_red 6 ADP NADPH_in 6 NADPH NADPH_in->GAPDH NADP_out 6 NADP⁺ Pi_out_red 6 Pi PGK->BPG PGK->ADP_out_red GAPDH->G3P GAPDH->NADP_out GAPDH->Pi_out_red RuBP_regen 3 x RuBP G3P_regen->RuBP_regen Series of reactions RuBP_regen->RuBP ADP_out_reg 3 ADP RuBP_regen->ADP_out_reg ATP_in_reg 3 ATP ATP_in_reg->RuBP_regen Experimental_Workflow cluster_setup 1. Experimental Setup cluster_labeling 2. Pulse-Chase cluster_analysis 3. Analysis A Algal Culture (e.g., Chlorella) in 'Lollipop' B Constant Illumination + Unlabeled CO₂ A->B Pre-incubation C Inject ¹⁴CO₂ (Pulse: 2-5 seconds) B->C D Drain into Boiling Ethanol C->D Quench Reaction E Concentrate Ethanol Extract D->E F Spot on Paper & 2D Chromatography E->F G Autoradiography (Expose to X-ray Film) F->G H Identify Radioactive Spots (e.g., 3-PGA) G->H

References

An In-depth Technical Guide to the Biological Source and Synthesis of D-(-)-3-Phosphoglyceric Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal metabolite in central carbon metabolism, playing a crucial role in glycolysis and the Calvin cycle.[1] As a precursor for the synthesis of amino acids such as serine, it is fundamental to numerous biosynthetic pathways.[1] This technical guide provides a comprehensive overview of the biological sources and synthetic methodologies for obtaining D-(-)-3-Phosphoglyceric acid and its disodium (B8443419) salt. Detailed experimental protocols for its extraction from biological matrices and for its chemical and enzymatic synthesis are presented. Quantitative data on yields and purity are summarized to facilitate the selection of the most appropriate method for specific research and development needs. Furthermore, this guide includes diagrams of key metabolic pathways and experimental workflows to provide a clear and concise visual representation of the described processes.

Biological Sources of D-(-)-3-Phosphoglyceric Acid

D-(-)-3-Phosphoglyceric acid is a ubiquitous molecule found in virtually all living organisms as an intermediate in core metabolic pathways.[1] Its primary roles are in the energy-producing glycolysis pathway and the carbon-fixing Calvin cycle in photosynthetic organisms.

Glycolysis

In the glycolytic pathway, 3-PGA is formed from the dephosphorylation of 1,3-bisphosphoglycerate by the enzyme phosphoglycerate kinase. This reaction is a key step in substrate-level phosphorylation, generating ATP.[1] Subsequently, 3-PGA is converted to 2-phosphoglycerate by phosphoglycerate mutase.

Calvin Cycle

In photosynthetic organisms, 3-PGA is one of the first stable intermediates of carbon fixation. The enzyme RuBisCO catalyzes the carboxylation of ribulose-1,5-bisphosphate, which then splits into two molecules of 3-PGA.[1]

Amino Acid Synthesis

Glycerate-3-phosphate serves as a precursor for the biosynthesis of the amino acid serine, which in turn can be converted to cysteine and glycine.[1]

Extraction and Purification from Biological Sources

While 3-PGA is abundant in many biological materials, its isolation and purification can be challenging due to its polar nature and the presence of other phosphorylated compounds. Yeast is a commonly used source for the preparation of 3-PGA.

Extraction from Yeast

A traditional method for the preparation of D-(-)-3-phosphoglyceric acid involves its isolation from baker's yeast during sugar fermentation in the presence of a hydrogen acceptor and fluoride (B91410).[2]

Experimental Protocol: Preparation of D-(-)-3-Phosphoglyceric Acid from Baker's Yeast (Adapted from Methods in Enzymology)[2]

  • Yeast Fermentation: A suspension of baker's yeast is incubated with a sugar phosphate (B84403) solution (e.g., fructose-1,6-bisphosphate). Acetaldehyde or another suitable hydrogen acceptor is added to the mixture. Sodium fluoride is included to inhibit enolase, leading to the accumulation of phosphoglycerates.

  • Cell Lysis and Extraction: The yeast cells are harvested and lysed to release the intracellular metabolites. The extract is then deproteinized, typically using trichloroacetic acid.

  • Precipitation of Barium Salts: The 3-PGA is precipitated from the extract as its barium salt by the addition of barium chloride. This step also helps to separate it from other phosphate esters.

  • Purification of Barium 3-Phosphoglycerate (B1209933): The crude barium salt is recrystallized multiple times to improve purity.

  • Conversion to the Disodium Salt: The purified barium 3-phosphoglycerate is converted to the disodium salt using an ion-exchange resin in the sodium form. A slurry of Dowex 50 (Na+ form) is shaken with the barium salt suspension.[3]

  • Isolation of Disodium 3-Phosphoglycerate: After removing the resin by filtration, the solution containing the sodium salt is concentrated. The disodium salt is then precipitated by the addition of absolute ethanol (B145695) and n-hexane.[3] The resulting precipitate is washed with acetone (B3395972) and dried.[3]

Synthesis of D-(-)-3-Phosphoglyceric Acid Disodium Salt

For applications requiring high purity and to avoid the complexities of extraction from biological matrices, chemical and enzymatic synthesis methods are employed. Commercial preparations of this compound salt are often of synthetic origin.

Chemical Synthesis

Chemical synthesis offers a direct route to 3-PGA, often starting from D-glyceric acid.

Experimental Protocol: Phosphorylation of D-Glyceric Acid with Trimetaphosphate [4]

  • Reaction Setup: D-glyceric acid is dissolved in an alkaline aqueous solution. A solution of trimetaphosphate is added to the glyceric acid solution. A typical molar ratio would be 1:10 (glyceric acid to trimetaphosphate).[4]

  • Reaction Conditions: The reaction mixture is maintained at a specific pH and temperature for a defined period to allow for phosphorylation. The reaction can yield a mixture of 2- and 3-phosphoglyceric acids.

  • Purification: The resulting phosphoglyceric acids can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

Method Starting Material Reagents Reported Yield Reference
Chemical PhosphorylationD-Glyceric acidTrimetaphosphateUp to 40% (combined 2- and 3-PGA)[4]
Enzymatic Synthesis

Enzymatic synthesis provides a highly specific method for the production of D-(-)-3-Phosphoglyceric acid. The enzyme phosphoglycerate kinase (PGK) is central to this process.

Conceptual Experimental Workflow: Enzymatic Synthesis using Phosphoglycerate Kinase

  • Reaction Components: The reaction mixture would contain D-glycerate, ATP, and a suitable kinase with glycerate kinase activity. The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature.

  • Enzymatic Conversion: The kinase catalyzes the transfer of a phosphate group from ATP to D-glycerate, specifically forming D-3-phosphoglycerate.

  • Reaction Monitoring and Termination: The progress of the reaction can be monitored by measuring the consumption of ATP or the formation of 3-PGA using analytical techniques such as HPLC. The reaction is terminated by deactivating the enzyme, for example, by heat treatment or pH change.

  • Purification: The D-(-)-3-phosphoglyceric acid is then purified from the reaction mixture, which would contain unreacted substrates, ADP, and the enzyme. Ion-exchange chromatography is a suitable method for this purification.[5][6][7]

Method Key Enzyme Substrates Product
Enzymatic SynthesisPhosphoglycerate Kinase (or Glycerate Kinase)D-Glyceric acid, ATPD-(-)-3-Phosphoglyceric acid, ADP

Visualization of Pathways and Workflows

Metabolic Pathways

Glycolysis_and_Calvin_Cycle cluster_glycolysis Glycolysis cluster_calvin_cycle Calvin Cycle 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate D-(-)-3-Phosphoglyceric acid D-(-)-3-Phosphoglyceric acid 1,3-Bisphosphoglycerate->D-(-)-3-Phosphoglyceric acid Phosphoglycerate Kinase 2-Phosphoglycerate 2-Phosphoglycerate D-(-)-3-Phosphoglyceric acid->2-Phosphoglycerate Phosphoglycerate Mutase Ribulose-1,5-bisphosphate + CO2 Ribulose-1,5-bisphosphate + CO2 Unstable 6C Intermediate Unstable 6C Intermediate Ribulose-1,5-bisphosphate + CO2->Unstable 6C Intermediate RuBisCO Unstable 6C Intermediate->D-(-)-3-Phosphoglyceric acid Spontaneous Cleavage

Core metabolic pathways producing D-(-)-3-Phosphoglyceric acid.
Experimental Workflows

Extraction_Workflow start Yeast Fermentation with Sugar Phosphate & NaF lysis Cell Lysis and Deproteinization start->lysis precipitation Precipitation as Barium Salt lysis->precipitation purification Recrystallization of Barium Salt precipitation->purification conversion Conversion to Disodium Salt (Ion Exchange) purification->conversion isolation Precipitation and Drying conversion->isolation product D-(-)-3-PGA Disodium Salt isolation->product

Workflow for the extraction of D-(-)-3-PGA from yeast.

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start D-Glyceric Acid + Trimetaphosphate chem_reaction Alkaline Aqueous Solution chem_start->chem_reaction chem_purify Ion Exchange Chromatography chem_reaction->chem_purify chem_product D-(-)-3-PGA chem_purify->chem_product enz_start D-Glyceric Acid + ATP enz_reaction Glycerate Kinase enz_start->enz_reaction enz_purify Ion Exchange Chromatography enz_reaction->enz_purify enz_product D-(-)-3-PGA enz_purify->enz_product

Workflows for chemical and enzymatic synthesis of D-(-)-3-PGA.

Conclusion

This technical guide has detailed the primary biological sources and synthetic routes for obtaining this compound salt. The choice between extraction from biological sources, such as yeast, and chemical or enzymatic synthesis will depend on the desired scale, purity requirements, and available resources. The provided experimental protocols and workflows offer a foundation for researchers and drug development professionals to produce or isolate this important metabolic intermediate for their specific applications. Further optimization of these methods may be necessary to achieve desired yields and purity for downstream applications.

References

An In-depth Technical Guide to D-(-)-3-Phosphoglyceric Acid Disodium Salt (CAS 80731-10-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt is a pivotal intermediate in central metabolic pathways, including glycolysis and the Calvin cycle, and serves as a crucial precursor for the biosynthesis of amino acids such as serine. Its involvement in fundamental cellular processes has positioned it as a significant molecule of interest in various fields of biomedical research, from enzymology to cancer metabolism and drug discovery. This technical guide provides a comprehensive overview of the chemical and physical properties, biological roles, and experimental applications of D-(-)-3-Phosphoglyceric acid disodium salt. Detailed experimental protocols for its use in enzymatic assays and purification are provided, alongside an exploration of its emerging role as a potential biomarker and a tool in high-throughput screening for therapeutic targets.

Chemical and Physical Properties

This compound salt is the disodium salt of a phosphorylated three-carbon monosaccharide acid. It is a white, water-soluble powder, making it suitable for a wide range of biochemical assays.[1][2]

Table 1: Physicochemical Properties of this compound Salt

PropertyValueReference(s)
CAS Number 80731-10-8[1][2]
Molecular Formula C₃H₅Na₂O₇P[1][2]
Molecular Weight 230.02 g/mol [1][2]
Appearance White powder[2]
Purity ≥93% (enzymatic)[1][2]
Solubility H₂O: 50 mg/mL[2]
Storage Temperature -20°C[2]
Melting Point >133°C (sublimes)N/A
InChI Key RGCJWQYUZHTJBE-YBBRRFGFSA-L[2]

Table 2: Spectroscopic Data for 3-Phosphoglyceric Acid

Technique Data (Predicted/Experimental) Reference(s)
¹H NMR Experimental data available, showing characteristic peaks for the protons on the glycerate backbone.[3]
¹³C NMR Experimental data available, showing characteristic peaks for the carbons in the glycerate backbone and carboxyl group.N/A
Mass Spectrometry Predicted GC-MS data available.N/A
FT-IR Characteristic peaks for O-H, C-H, C=O, and P-O functional groups are expected.[4][5]

Note: While experimental NMR spectra are available, detailed peak assignments with chemical shifts and multiplicities require access to specialized databases. Predicted mass spectrometry data is available, but experimental fragmentation patterns may vary.

Biological Significance

D-(-)-3-Phosphoglyceric acid is a central metabolite in cellular bioenergetics and biosynthesis.

Glycolysis and Gluconeogenesis

In the glycolytic pathway, 3-phosphoglycerate (B1209933) is formed from 1,3-bisphosphoglycerate by the enzyme phosphoglycerate kinase, in a reaction that generates one molecule of ATP. It is subsequently converted to 2-phosphoglycerate by phosphoglycerate mutase. These reactions are reversible and also participate in gluconeogenesis, the pathway for glucose synthesis.[4]

Serine Biosynthesis Pathway

3-Phosphoglycerate is the entry point for the phosphorylated pathway of serine biosynthesis. The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, which is the first and rate-limiting step in this pathway. Serine is not only a proteinogenic amino acid but also a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as nucleotides and sphingolipids.

G 3_PGA 3-Phosphoglycerate PHGDH PHGDH (3-Phosphoglycerate Dehydrogenase) 3_PGA->PHGDH 3_PHP 3-Phosphohydroxypyruvate PSAT PSAT (Phosphoserine Aminotransferase) 3_PHP->PSAT P_Ser Phosphoserine PSPH PSPH (Phosphoserine Phosphatase) P_Ser->PSPH Serine Serine PHGDH->3_PHP NADH NADH + H⁺ PHGDH->NADH PSAT->P_Ser aKG α-Ketoglutarate PSAT->aKG PSPH->Serine Pi Pi PSPH->Pi NAD NAD⁺ NAD->PHGDH Glu Glutamate Glu->PSAT H2O H₂O H2O->PSPH

Serine Biosynthesis Pathway from 3-Phosphoglycerate.
Regulation of p53 and Apoptosis

Recent research has uncovered a novel role for 3-phosphoglycerate in cell fate decisions through its interaction with PHGDH and the tumor suppressor protein p53. Under low glucose conditions, reduced levels of 3-phosphoglycerate lead to its dissociation from PHGDH. This "unoccupied" PHGDH can then interact with a protein complex that facilitates the phosphorylation and activation of p53, thereby promoting apoptosis.[6] This finding links cellular metabolic status directly to the regulation of programmed cell death.

G cluster_high_glucose High Glucose cluster_low_glucose Low Glucose 3PGA_high High 3-PGA PHGDH_bound PHGDH-3PGA Complex 3PGA_high->PHGDH_bound Binds to PHGDH Serine_syn Serine Biosynthesis PHGDH_bound->Serine_syn Promotes 3PGA_low Low 3-PGA PHGDH_unbound Unoccupied PHGDH 3PGA_low->PHGDH_unbound Dissociates from PHGDH p53_complex PHGDH-AXIN-HIPK2 Complex Formation PHGDH_unbound->p53_complex Promotes p53_phos p53 Phosphorylation (Ser46) p53_complex->p53_phos Leads to Apoptosis Apoptosis p53_phos->Apoptosis Induces

Role of 3-PGA in p53 Regulation and Apoptosis.

Experimental Protocols

This compound salt is a key substrate in several important enzymatic assays.

Purification of 3-Phosphoglyceric Acid via Barium Salt Precipitation

A common method for the purification of 3-phosphoglyceric acid involves its precipitation as a barium salt, which has low solubility.[7]

Materials:

Protocol:

  • To the crude 3-phosphoglyceric acid solution, add BaCl₂ solution to precipitate the barium salt of 3-phosphoglyceric acid.

  • Collect the precipitate by centrifugation and wash it several times with cold water.

  • Resuspend the barium salt in water and add Dowex 50 resin (Na⁺ form). Stir the suspension for several hours to exchange barium ions for sodium ions.

  • Filter the mixture to remove the resin.

  • Adjust the pH of the filtrate to 7.0 with NaOH.

  • Concentrate the solution under reduced pressure.

  • Add ethanol and then hexane to precipitate the this compound salt.

  • Collect the precipitate, wash with ethanol, and dry under vacuum.

Enzymatic Assay of Phosphoglycerate Kinase (PGK)

This assay measures the activity of PGK in the direction of ATP formation by coupling the reaction to glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The oxidation of NADH to NAD⁺ is monitored spectrophotometrically at 340 nm.

Materials:

  • Triethanolamine (B1662121) buffer (100 mM, pH 7.6)

  • This compound salt (3-PGA) solution (e.g., 50 mM)

  • ATP solution (e.g., 50 mM)

  • NADH solution (e.g., 5 mM)

  • Magnesium chloride (MgCl₂) solution (e.g., 100 mM)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Enzyme sample containing PGK

Protocol:

  • Prepare a reaction mixture containing triethanolamine buffer, 3-PGA, ATP, NADH, and MgCl₂.

  • Add GAPDH to the reaction mixture.

  • Initiate the reaction by adding the enzyme sample containing PGK.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

Enzymatic Assay of Phosphoglycerate Mutase (PGM)

This assay measures the conversion of 3-PGA to 2-PGA. The reaction is coupled to enolase, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH), and the oxidation of NADH is monitored at 340 nm.

Materials:

  • Triethanolamine buffer (100 mM, pH 7.6)

  • This compound salt (3-PGA) solution (e.g., 50 mM)

  • ADP solution (e.g., 20 mM)

  • 2,3-Bisphosphoglycerate (cofactor for some PGMs)

  • NADH solution (e.g., 5 mM)

  • Magnesium chloride (MgCl₂) and Potassium chloride (KCl) solutions

  • Enolase, Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH)

  • Enzyme sample containing PGM

Protocol:

  • Prepare a reaction mixture containing triethanolamine buffer, 3-PGA, ADP, 2,3-bisphosphoglycerate, NADH, MgCl₂, and KCl.

  • Add the coupling enzymes: enolase, PK, and LDH.

  • Initiate the reaction by adding the enzyme sample containing PGM.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the PGM activity from the rate of NADH consumption.

G cluster_pgm_assay Phosphoglycerate Mutase (PGM) Assay Workflow 3PGA 3-PGA PGM PGM 3PGA->PGM 2PGA 2-PGA Enolase Enolase 2PGA->Enolase PEP PEP PK PK PEP->PK Pyruvate Pyruvate LDH LDH Pyruvate->LDH Lactate Lactate PGM->2PGA Enolase->PEP PK->Pyruvate ATP ATP PK->ATP LDH->Lactate NAD NAD⁺ LDH->NAD Spectrophotometer Monitor NADH decrease at 340 nm LDH->Spectrophotometer ADP ADP ADP->PK NADH NADH NADH->LDH

Coupled Enzymatic Assay for Phosphoglycerate Mutase.

Applications in Research and Drug Development

High-Throughput Screening (HTS) for PHGDH Inhibitors

The overexpression of PHGDH is implicated in the proliferation of certain cancers, making it an attractive target for drug development. D-(-)-3-Phosphoglyceric acid is used as the substrate in high-throughput screening assays to identify inhibitors of PHGDH. These assays often couple the production of NADH to a fluorescent or colorimetric reporter system, allowing for the rapid screening of large compound libraries.

As a Potential Biomarker

Alterations in the levels of glycolytic intermediates, including 3-phosphoglycerate, are being investigated as potential biomarkers for various diseases. For instance, changes in the concentration of 3-phosphoglycerate in blood or tissue samples may reflect metabolic reprogramming in cancer cells or the presence of metabolic disorders.[8][9] Further research is needed to validate its clinical utility as a diagnostic or prognostic marker.

Safety and Handling

This compound salt should be handled in a laboratory setting with appropriate personal protective equipment, including gloves and safety glasses. It is recommended to store the compound at -20°C to ensure its stability.[2] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound salt is an indispensable tool for researchers in biochemistry, cell biology, and drug discovery. Its fundamental role in metabolism provides a direct link to studying cellular energy status and biosynthetic capacity. The detailed protocols and pathway diagrams in this guide are intended to facilitate its effective use in the laboratory and to spur further investigation into its multifaceted roles in health and disease. As our understanding of metabolic regulation in complex diseases like cancer continues to grow, the importance of key metabolites such as 3-phosphoglycerate is set to expand, opening new avenues for therapeutic intervention.

References

Storage and stability of D-(-)-3-Phosphoglyceric acid disodium powder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Stability of D-(-)-3-Phosphoglyceric Acid Disodium (B8443419) Salt Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling D-(-)-3-Phosphoglyceric acid disodium salt powder to ensure its stability and integrity for research and development applications.

Product Overview

D-(-)-3-Phosphoglyceric acid (3-PGA) disodium salt is a pivotal metabolic intermediate in both glycolysis and the Calvin-Benson cycle.[1] Its chemical integrity is paramount for accurate and reproducible results in enzymatic assays, metabolic studies, and as a precursor in chemical synthesis. This document outlines the recommended storage conditions, stability profile, and methodologies for assessing its purity over time.

Storage and Handling Recommendations

Proper storage and handling are critical to prevent degradation.[2] The primary concerns for the powdered form are moisture and temperature, while pH is a critical factor for solutions.

Quantitative Storage Data Summary

The following table summarizes the recommended storage conditions for this compound salt in both solid and solution forms.

Form Condition Temperature Duration Key Considerations Citations
Solid (Powder) Long-Term Storage-20°CExtendedKeep vial tightly sealed in a dry, desiccated environment.[2][3][4]
Shipping/Short-TermAmbientShort PeriodsPermissible if quality is not affected by short-term exposure.[5]
Stock Solution Long-Term Storage-80°CUp to 6 monthsAliquot into single-use volumes to prevent freeze-thaw cycles.[6]
Mid-Term Storage-20°CUp to 1 monthAliquot into single-use volumes. Avoid repeated freeze-thaw cycles.[2][6]
Working Dilutions Immediate Use2-8°C (On Ice)Prepare Fresh DailyUse immediately after preparation for best results.[2]
Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the proper handling and storage of 3-PGA disodium salt.

G Diagram 1: Storage and Handling Workflow cluster_0 Diagram 1: Storage and Handling Workflow cluster_1 Diagram 1: Storage and Handling Workflow receive Receive Compound (Solid Powder) inspect Inspect Container Seal and Product Appearance receive->inspect store_solid Store Solid at -20°C in a Dry Place inspect->store_solid For Long-Term Storage prepare_solution Prepare Stock Solution (e.g., in nuclease-free water) inspect->prepare_solution For Immediate Use aliquot Aliquot into Single-Use Tubes prepare_solution->aliquot store_stock Store Stock Solution (-20°C or -80°C) aliquot->store_stock prepare_working Prepare Working Dilution store_stock->prepare_working As Needed use_now Use Immediately (Keep on Ice) prepare_working->use_now

Caption: Workflow for receiving, storing, and preparing solutions of 3-PGA.

Chemical Stability and Degradation

While the disodium salt form enhances stability, D-(-)-3-Phosphoglyceric acid is susceptible to degradation, primarily through hydrolysis of the phosphate (B84403) ester bond. This process can be accelerated by acidic conditions.[2]

Potential Degradation Pathway

Hydrolysis of the phosphate ester bond in 3-PGA yields glyceric acid and inorganic phosphate. This reaction compromises the purity of the material and can lead to inaccurate results in sensitive biological assays.[2]

Caption: Simplified hydrolysis pathway of 3-PGA into glyceric acid.

Experimental Protocols for Stability Assessment

To formally assess the stability of a specific lot of this compound salt, a structured stability study is recommended. This typically involves long-term and accelerated studies.

General Experimental Workflow for Stability Testing

The diagram below outlines a typical workflow for conducting a stability study on the 3-PGA powder.

G Diagram 3: Experimental Workflow for Stability Study cluster_0 Setup cluster_1 Storage Conditions cluster_2 Analysis start Receive and Characterize Initial Sample (T=0) aliquot Aliquot Powder into Multiple Vials start->aliquot long_term Long-Term Study (-20°C ± 5°C) aliquot->long_term accelerated Accelerated Study (e.g., 40°C ± 2°C / 75% RH ± 5% RH) aliquot->accelerated pull_samples Pull Samples at Defined Time Points (e.g., 1, 3, 6, 12 months) long_term->pull_samples accelerated->pull_samples analysis Analyze Samples via Validated HPLC Method (Purity, Impurities, Assay) pull_samples->analysis data Compile and Analyze Data analysis->data report Generate Stability Report data->report

References

Solubility of D-(-)-3-Phosphoglyceric acid disodium in water and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of D-(-)-3-Phosphoglyceric Acid Disodium (B8443419) Salt

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key biochemical intermediates is paramount. D-(-)-3-Phosphoglyceric acid, a crucial molecule in glycolysis and other metabolic pathways, and its disodium salt form, are frequently utilized in various research applications. This technical guide provides a detailed overview of the solubility of D-(-)-3-Phosphoglyceric acid disodium salt in water and outlines a comprehensive protocol for determining its solubility in other solvents.

Quantitative Solubility Data

The solubility of this compound salt in water has been reported across several sources. The available data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes, which may account for the variations observed.

SolventReported SolubilityMolar Concentration (approx.)Notes
Water (H₂O)50 mg/mL[1]217.37 mMSolution should be clear and colorless to faintly yellow.[1]
Water (H₂O)80 mg/mL[2]347.79 mMSonication is recommended to aid dissolution.[2]
Water (H₂O)100 mg/mL[3][4]434.74 mMUltrasonic treatment may be needed to achieve this concentration.[3]
Water (H₂O)21 g/L91.29 mMThis value is a predicted solubility based on the ALOGPS algorithm.[5]

No experimental data was found for the solubility of this compound salt in other common laboratory solvents such as ethanol, DMSO, or buffer solutions like PBS. The experimental protocol detailed in the following section can be employed to determine the solubility in these and other solvents of interest.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound salt, adapted from the widely accepted shake-flask method.[6][7] This method is a foundational technique in chemical and pharmaceutical research for establishing the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound salt in a given solvent at a specified temperature.

Materials:

  • This compound salt (powder form)[1][4][8]

  • Solvent of interest (e.g., ultrapure water, ethanol, DMSO, phosphate-buffered saline)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • pH meter (for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another validated analytical method for quantification.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound salt to a known volume of the solvent in a sealed container. The presence of undissolved solid is necessary to ensure that equilibrium with a saturated solution is achieved.[6][7]

    • Tightly seal the container to prevent solvent evaporation.

  • Equilibration:

    • Place the container in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This typically requires 24 to 72 hours, but the exact time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is reached, remove the container from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification:

    • Analyze the concentration of this compound salt in the diluted sample using a validated analytical method such as HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the sample.

  • Data Analysis:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • The experiment should be repeated at least in triplicate to ensure the reliability and reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound salt.

Solubility_Workflow start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature (24-72 hours) add_excess->agitate check_equilibrium Check for Equilibrium agitate->check_equilibrium check_equilibrium->agitate  No centrifuge Centrifuge to Separate Phases check_equilibrium->centrifuge Yes filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute for Analysis filter->dilute quantify Quantify via HPLC or other method dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

D-(-)-3-Phosphoglyceric Acid Disodium Salt: A Technical Guide to its Central Role as a Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA), available as its stable disodium (B8443419) salt, is a pivotal metabolic intermediate located at a critical crossroads of central carbon metabolism. This three-carbon phosphorylated carboxylic acid is not merely a passive component of energy-producing pathways but an active regulator and a key precursor for essential biosynthetic processes. Its concentration and flux are tightly regulated and are of significant interest in fields ranging from fundamental biochemistry to oncology drug development. This technical guide provides an in-depth overview of 3-PGA's metabolic functions, the enzymology of its conversions, its role in cellular signaling, and its relevance as a therapeutic target, supplemented with quantitative data and detailed experimental protocols.

Core Metabolic Functions of 3-Phosphoglyceric Acid

3-PGA is a central molecule that links several fundamental metabolic pathways, including glycolysis, gluconeogenesis, the Calvin cycle, and the biosynthesis of amino acids.

  • Glycolysis and Gluconeogenesis: In the glycolytic pathway, 3-PGA is produced from 1,3-bisphosphoglycerate by the enzyme Phosphoglycerate Kinase (PGK), a reaction that generates the first molecule of ATP in the payoff phase of glycolysis.[1][2] Subsequently, Phosphoglycerate Mutase (PGM) catalyzes the isomerization of 3-PGA to 2-phosphoglycerate.[3] These reactions are reversible, allowing 3-PGA to serve as an intermediate in gluconeogenesis, the pathway for glucose synthesis from non-carbohydrate precursors.[3]

  • Calvin Cycle: In photosynthetic organisms, 3-PGA is the first stable product of carbon dioxide fixation, formed when RuBisCO catalyzes the carboxylation of ribulose-1,5-bisphosphate.[1] Two molecules of 3-PGA are generated for each molecule of CO₂ fixed, which are then reduced to form glyceraldehyde-3-phosphate, a precursor for carbohydrate synthesis.[4]

  • Amino Acid Biosynthesis: 3-PGA is the primary precursor for the de novo synthesis of the amino acid L-serine.[5] This pathway is initiated by the enzyme 3-Phosphoglycerate (B1209933) Dehydrogenase (PHGDH). Serine, in turn, is a precursor for the synthesis of glycine (B1666218) and cysteine, highlighting the crucial role of 3-PGA in providing building blocks for proteins and other essential molecules.[6][7]

Metabolic_Hub cluster_glyco node_13bpg 1,3-Bisphosphoglycerate node_3pga D-3-Phosphoglyceric Acid (3-PGA) node_13bpg->node_3pga PGK + ADP -> ATP node_3pga->node_13bpg PGK + ATP -> ADP node_2pga 2-Phosphoglycerate node_3pga->node_2pga PGM node_serine L-Serine Biosynthesis (via PHGDH) node_3pga->node_serine NAD+ -> NADH node_2pga->node_3pga PGM node_glycolysis Glycolysis node_gluconeogenesis Gluconeogenesis node_calvin Calvin Cycle (Photosynthesis) node_calvin->node_3pga RuBisCO node_co2 CO2 node_co2->node_calvin node_rubp RuBP node_rubp->node_calvin label_glyco Glycolysis / Gluconeogenesis label_ser Amino Acid Synthesis label_calvin Carbon Fixation

Figure 1: 3-PGA as a central hub in core metabolic pathways.

Enzymology and Quantitative Kinetics

The metabolic fate of 3-PGA is dictated by the activity of several key enzymes. Understanding their kinetic properties is crucial for modeling metabolic flux and for designing targeted therapeutic strategies.

EnzymeOrganism/SourceSubstrateK_m (µM)V_maxNotes
Phosphoglycerate Kinase (PGK) Corynebacterium glutamicum3-PGA260[1]220 U/mg[1]Catalyzes the gluconeogenic (reverse) reaction.
Human3-PGA186[8]-K_m for the reverse (gluconeogenic) reaction.
Yeast3-PGA146[8]-K_m for the reverse (gluconeogenic) reaction.
Phosphoglycerate Mutase (PGAM) Corynebacterium glutamicum3-PGA~260[9]-Cofactor-dependent.
3-Phosphoglycerate Dehydrogenase (PHGDH) Human3-PGA186.7 ± 16.1[10]-First and rate-limiting step of serine biosynthesis.
Human3-PGA~540[9]-Value cited in a methods application note.
Human3-PGA360[8]-Value cited as relevant to cellular L-Ser levels.

Role in Cellular Regulation and Signaling

Recent evidence has elevated 3-PGA from a simple metabolite to a signaling molecule that can allosterically regulate enzyme activity and control cell fate decisions.

  • Allosteric Regulation of Pentose Phosphate Pathway (PPP): In cancer cells with high PGAM1 activity, 3-PGA levels are kept low. However, upon inhibition of PGAM1, 3-PGA accumulates and acts as a competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative PPP.[11][12] This redirects metabolic flux away from biosynthesis (nucleotide production) and NADPH generation (redox balance).

  • Feedback Control of Serine Synthesis: The product of the PGAM1 reaction, 2-phosphoglycerate (2-PG), acts as an allosteric activator of PHGDH.[11][12] This creates a sophisticated feedback loop where PGAM1 activity not only pushes glycolysis forward but also promotes the diversion of 3-PGA into the serine synthesis pathway by generating the PHGDH activator, 2-PG.

  • Control of p53-Mediated Apoptosis: A novel signaling role for 3-PGA has been discovered in controlling cell fate. Under low glucose conditions, the corresponding low levels of 3-PGA cause it to dissociate from PHGDH. Unbound PHGDH can then interact with a complex containing the kinase HIPK2 and the scaffold protein AXIN. This interaction facilitates the phosphorylation of the tumor suppressor p53 at Serine 46, promoting apoptosis.[13] High levels of 3-PGA, as seen in many cancer cells, keep PHGDH occupied, preventing this pro-apoptotic signaling.

Regulatory_Network node_3pga 3-PGA node_pgam1 PGAM1 node_3pga->node_pgam1 Substrate node_phgdh PHGDH node_3pga->node_phgdh Binds & Inhibits p53 Activation node_6pgd 6PGD (Pentose Phosphate Pathway) node_3pga->node_6pgd Inhibits node_2pga 2-PGA node_pgam1->node_2pga Product node_2pga->node_phgdh Activates node_axin_hipk2 AXIN/HIPK2 Complex node_phgdh->node_axin_hipk2 Binds when 3-PGA is low node_p53 p53 Activation (Apoptosis) node_axin_hipk2->node_p53 Promotes PGAM_Assay_Workflow start Prepare Reagents & Samples (Cell/Tissue Lysate) reaction_setup Set up Reaction: - Sample/Positive Control - Assay Buffer - Coupled Enzyme Mix  (Enolase, PK, LDH) - Cofactors (ADP, NADH) start->reaction_setup initiate Initiate Reaction with Substrate (3-PGA) reaction_setup->initiate measure Measure Absorbance at 340 nm (Kinetic Mode, 37°C) initiate->measure calculate Calculate Rate of NADH Consumption (ΔA340/min) measure->calculate

References

An In-depth Technical Guide to D-(-)-3-Phosphoglyceric Acid Disodium Salt for Educational Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, a crucial intermediate in central metabolic pathways. Its stability and solubility make it an ideal substrate for educational and research laboratory experiments, particularly in the study of enzyme kinetics.

Core Concepts

D-(-)-3-Phosphoglyceric acid (3-PGA) is a biochemically significant three-carbon molecule that serves as a key metabolic intermediate in both glycolysis and the Calvin-Benson cycle.[1] The disodium salt form is a stable, water-soluble powder commonly used in biochemical assays.

Chemical and Physical Properties

The properties of D-(-)-3-Phosphoglyceric acid disodium salt are summarized in the table below, making it suitable for repeatable and reliable experimental setups.

PropertyValue
Synonyms (-)-Disodium D-3-phosphoglycerate, D-Glycerate 3-phosphate disodium salt
CAS Number 80731-10-8
Molecular Formula C₃H₅Na₂O₇P
Molecular Weight 230.02 g/mol [2][3]
Appearance White powder[2][4][5]
Purity ≥93% (enzymatic, dry basis)[2][3][4][5]
Solubility 50 mg/mL in H₂O, resulting in a clear, colorless to faintly yellow solution[4][5]
Storage Temperature -20°C[4][5]

Role in Metabolic Pathways

3-PGA is a central molecule linking catabolic and anabolic processes. Its position in glycolysis and the Calvin cycle makes it an excellent subject for studying fundamental biochemical transformations.

Glycolysis

In the glycolytic pathway, 3-PGA is formed from the dephosphorylation of 1,3-bisphosphoglycerate by the enzyme phosphoglycerate kinase. This is a key ATP-generating step.[1] Subsequently, phosphoglycerate mutase (PGM) catalyzes the isomerization of 3-PGA to 2-phosphoglycerate, a crucial step to position the phosphate (B84403) group for the subsequent dehydration reaction.[6][7]

Glycolysis_Pathway cluster_glycolysis Glycolysis (Payoff Phase) 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate  Phosphoglycerate  Kinase (PGK) ADP1 ADP 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase (PGM) Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase ATP1 ATP ADP1->ATP1

Figure 1: The role of 3-Phosphoglyceric acid in the payoff phase of glycolysis.
Calvin-Benson Cycle

In photosynthesis, 3-PGA is one of the first stable products of carbon fixation. The enzyme RuBisCO catalyzes the carboxylation of ribulose-1,5-bisphosphate, which then splits into two molecules of 3-PGA.[1] These molecules are then reduced to glyceraldehyde-3-phosphate, a precursor for glucose synthesis, utilizing ATP and NADPH from the light-dependent reactions.

Calvin_Cycle cluster_calvin Calvin-Benson Cycle (Carbon Fixation) RuBP Ribulose-1,5- bisphosphate (5C) Unstable Unstable Intermediate (6C) RuBP->Unstable RuBisCO CO2 CO₂ PGA 2x 3-Phosphoglycerate (3C) Unstable->PGA G3P Glyceraldehyde- 3-phosphate (3C) PGA->G3P ATP, NADPH Reduction G3P->RuBP Regeneration ATP

Figure 2: The formation of 3-Phosphoglyceric acid during carbon fixation.

Experimental Protocol: Enzyme Kinetics of Phosphoglycerate Mutase

This section details an experimental protocol to determine the kinetic parameters (Kₘ and Vₘₐₓ) of phosphoglycerate mutase (PGM) using this compound salt as the substrate. The assay is a coupled enzyme system where the product of the PGM reaction, 2-phosphoglycerate, is converted to pyruvate, which is then reduced to lactate (B86563) with the concurrent oxidation of NADH. The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Principle of the Coupled Assay

The reaction sequence is as follows:

  • 3-Phosphoglycerate --(Phosphoglycerate Mutase)--> 2-Phosphoglycerate

  • 2-Phosphoglycerate --(Enolase)--> Phosphoenolpyruvate (PEP)

  • PEP + ADP --(Pyruvate Kinase)--> Pyruvate + ATP

  • Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

The rate of the entire sequence is dependent on the first reaction, catalyzed by PGM, as all subsequent enzymes are supplied in excess.

Coupled_Assay_Workflow cluster_workflow Coupled Enzyme Assay Workflow 3-PGA 3-Phosphoglycerate (Substrate) 2-PGA 2-Phosphoglycerate 3-PGA->2-PGA PGM PEP Phosphoenolpyruvate 2-PGA->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD+ NAD+ NADH->NAD+ Monitored at 340 nm

Figure 3: Workflow of the coupled enzyme assay for PGM activity.
Materials and Reagents

  • This compound salt (Substrate)

  • Phosphoglycerate Mutase (PGM) from rabbit muscle or yeast

  • Enolase

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • 2,3-Diphospho-D-Glyceric Acid (Cofactor for PGM)

  • Adenosine 5'-diphosphate (ADP)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Triethanolamine buffer (100 mM, pH 7.6 at 25°C)

  • Magnesium Sulfate (MgSO₄)

  • Potassium Chloride (KCl)

  • UV-Vis Spectrophotometer and cuvettes

  • Micropipettes and tips

Procedure
  • Preparation of Reagent Mix (Coupling Enzymes):

    • Prepare a reagent mixture in a single tube containing all components except the substrate (3-PGA) and the enzyme to be assayed (PGM).

    • Final concentrations in the 3.0 mL cuvette should be approximately:

      • 79 mM Triethanolamine buffer

      • 0.70 mM ADP

      • 1.3 mM 2,3-Diphosphoglyceric Acid

      • 0.15 mM NADH

      • 2.5 mM MgSO₄

      • 99 mM KCl

      • 14 units Pyruvate Kinase

      • 20 units Lactate Dehydrogenase

      • 3 units Enolase

  • Preparation of Substrate (3-PGA) Stock Solution:

    • Prepare a 200 mM stock solution of this compound salt in deionized water.

    • From this stock, prepare a series of dilutions to achieve final assay concentrations ranging from approximately 0.1 mM to 10 mM.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 340 nm.

    • Maintain the temperature at 25°C using a temperature-controlled cuvette holder.

  • Assay Measurement:

    • To a 3.0 mL cuvette, add the appropriate volume of the reagent mix and deionized water.

    • Add the desired volume of a 3-PGA dilution.

    • Initiate the reaction by adding a small, fixed amount of PGM enzyme solution (e.g., 10-20 µL of a 0.3 - 0.6 unit/mL solution).

    • Immediately mix by inversion and start recording the decrease in absorbance at 340 nm for approximately 5 minutes.

    • The rate of reaction is the initial linear portion of the absorbance vs. time curve (ΔA₃₄₀/min).

  • Data Analysis:

    • Convert the rate of change in absorbance (ΔA₃₄₀/min) to the rate of reaction in µmol/min using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Repeat the assay for each concentration of 3-PGA.

    • Plot the initial velocity (v) versus substrate concentration ([S]).

    • To determine Kₘ and Vₘₐₓ, create a Lineweaver-Burk plot (1/v vs. 1/[S]). The x-intercept is -1/Kₘ, and the y-intercept is 1/Vₘₐₓ.

Expected Kinetic Parameters

The kinetic parameters for PGM can vary depending on the source of the enzyme and assay conditions. The following table provides typical values for rabbit muscle PGM as a reference.

ParameterTypical Value (Rabbit Muscle PGM)Description
Kₘ for 3-PGA 100 - 200 µM[8]Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vₘₐₓ.
Vₘₐₓ ~2050 units/mg*Maximum reaction rate when the enzyme is saturated with the substrate.
pH Optimum 5.9[8]The pH at which the enzyme exhibits maximum activity.
Cofactor 2,3-BisphosphoglycerateRequired for the catalytic activity of cofactor-dependent PGM.[6]

*Note: Vₘₐₓ is directly proportional to the enzyme concentration. This value represents the specific activity, a standardized measure of Vₘₐₓ per milligram of pure enzyme.

Conclusion

This compound salt is an invaluable tool for both educational and research settings. Its central role in metabolism provides a direct link to fundamental biological principles, while its stability and the availability of established assay protocols, such as the one detailed here for phosphoglycerate mutase, allow for robust and insightful experimental investigations into enzyme kinetics. This guide serves as a foundational resource for designing and executing such experiments.

References

The Stereochemistry of D-(-)-3-Phosphoglyceric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal intermediate in central metabolic pathways, most notably glycolysis and the Calvin cycle. Its stereochemistry is crucial for its biological activity and recognition by enzymes. This technical guide provides a comprehensive overview of the stereochemical properties of D-(-)-3-Phosphoglyceric acid, including its absolute configuration, optical activity, and its role in key biochemical pathways. This document also outlines detailed experimental protocols for its analysis and provides visual representations of its molecular structure and metabolic context.

Physicochemical Properties

The fundamental physicochemical properties of D-(-)-3-Phosphoglyceric acid are summarized in the table below. These data are essential for its identification, purification, and quantification in experimental settings.

PropertyValueSource
IUPAC Name (2R)-2-hydroxy-3-(phosphonooxy)propanoic acidPubChem
Synonyms D-(-)-3-Phosphoglyceric acid, 3-PGA, D-Glycerate 3-phosphatePubChem, Sigma-Aldrich
Molecular Formula C₃H₇O₇PPubChem
Molecular Weight 186.06 g/mol PubChem
Absolute Configuration RPubChem
Optical Rotation Levorotatory (-)PubChem
Specific Optical Rotation Not AvailableFooDB
Melting Point Not AvailableFooDB
pKa (strongest acidic) ~1.3 (predicted)ECMDB

Stereochemistry

The stereochemistry of D-(-)-3-Phosphoglyceric acid is defined by the spatial arrangement of the atoms at its chiral center, which is the second carbon atom (C2).

Absolute Configuration

The absolute configuration of D-(-)-3-Phosphoglyceric acid is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules. This configuration is critical for its interaction with the active sites of enzymes such as phosphoglycerate kinase and phosphoglycerate mutase.

Optical Activity

Molecular Structure

The following diagram illustrates the two-dimensional chemical structure of D-(-)-3-Phosphoglyceric acid, highlighting the chiral center at C2.

glycolysis_pathway cluster_glycolysis Glycolysis Payoff Phase 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate D-(-)-3-Phosphoglyceric_acid D-(-)-3-Phosphoglyceric_acid 1,3-Bisphosphoglycerate->D-(-)-3-Phosphoglyceric_acid Phosphoglycerate Kinase (ATP produced) 2-Phosphoglycerate 2-Phosphoglycerate D-(-)-3-Phosphoglyceric_acid->2-Phosphoglycerate Phosphoglycerate Mutase enzymatic_assay_workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: Buffer, ATP, PEP, NADH, LDH, PK Start->Prepare_Reaction_Mixture Add_Sample Add Sample containing D-(-)-3-Phosphoglyceric acid Prepare_Reaction_Mixture->Add_Sample Incubate Incubate to allow side reactions to complete Add_Sample->Incubate Measure_Initial_Absorbance Measure Initial Absorbance (A1) at 340 nm Incubate->Measure_Initial_Absorbance Add_PGM Initiate reaction by adding Phosphoglycerate Mutase (PGM) Measure_Initial_Absorbance->Add_PGM Incubate_and_Monitor Incubate and monitor the decrease in absorbance at 340 nm Add_PGM->Incubate_and_Monitor Measure_Final_Absorbance Measure Final Absorbance (A2) at 340 nm Incubate_and_Monitor->Measure_Final_Absorbance Calculate_Concentration Calculate 3-PGA Concentration: ΔA = A1 - A2 Measure_Final_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

The Pivotal Role of D-(-)-3-Phosphoglyceric Acid Disodium Salt in Cellular Energy Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA), in its disodium (B8443419) salt form, is a cornerstone metabolite in the central carbon metabolism of all living organisms. Positioned at a critical juncture in the glycolytic pathway, 3-PGA is not merely an intermediate in the catabolism of glucose but also a key node that links energy production to essential biosynthetic pathways and cellular signaling networks. Its intracellular concentration and flux through associated enzymatic reactions are tightly regulated, reflecting the cell's energetic and anabolic demands. This in-depth technical guide provides a comprehensive overview of the role of 3-PGA in cellular energy production, detailing its enzymatic regulation, its function as a signaling molecule, and the experimental protocols for its study.

Data Presentation: Quantitative Insights into 3-PGA Metabolism

The dynamics of 3-PGA in cellular metabolism are governed by the kinetic properties of the enzymes that produce and consume it, as well as its steady-state intracellular concentrations. The following tables summarize key quantitative data for human enzymes and representative mammalian cell lines.

ParameterHuman Phosphoglycerate Kinase 1 (PGK1)Reference
Forward Reaction Substrate (1,3-Bisphosphoglycerate) Km 6.86 µM[1]
Reverse Reaction Substrate (3-Phosphoglycerate) Km 186 µM[1]
Vmax (Forward/Reverse Ratio) ~3.5[1]

Table 1: Kinetic Parameters of Human Phosphoglycerate Kinase 1 (PGK1). This table outlines the Michaelis-Menten constants (Km) for the forward and reverse reactions catalyzed by human PGK1, along with the ratio of the maximum reaction velocities (Vmax), indicating a preference for the forward (glycolytic) direction.

ParameterHuman Phosphoglycerate Mutase 1 (PGAM1)Reference
Substrate (3-Phosphoglycerate) Km ~350 µM
Inhibitor (PGMI-004A) Ki 3.91 ± 2.50 µM[2]

Table 2: Kinetic and Inhibition Constants for Human Phosphoglycerate Mutase 1 (PGAM1). This table provides the Michaelis-Menten constant (Km) of human PGAM1 for its substrate, 3-PGA, and the inhibition constant (Ki) for a small molecule inhibitor.

Cell LineIntracellular 3-PGA Concentration (µM)Reference
Various Cancer Cell Lines 180 - 550 µM[1]
Human Red Blood Cells 61 µM

Table 3: Intracellular Concentrations of 3-Phosphoglycerate (B1209933). This table presents the range of steady-state intracellular concentrations of 3-PGA observed in different human cell types, highlighting the variability based on cell type and metabolic state.

The Central Role of 3-PGA in Glycolysis

3-PGA is a key intermediate in the "pay-off" phase of glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749).[3]

Formation of 3-Phosphoglycerate:

In the seventh step of glycolysis, the enzyme Phosphoglycerate Kinase (PGK) catalyzes the transfer of a high-energy phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, yielding one molecule of ATP and one molecule of 3-PGA.[4] This is the first substrate-level phosphorylation step in glycolysis and represents a critical energy-conserving reaction.[4]

Conversion to 2-Phosphoglycerate:

Subsequently, 3-PGA is isomerized to 2-phosphoglycerate by the enzyme Phosphoglycerate Mutase (PGM) .[5] This reaction repositions the phosphate group, preparing the molecule for the subsequent dehydration step that generates the high-energy intermediate, phosphoenolpyruvate.[5]

Glycolysis_Payoff_Phase cluster_glycolysis Glycolysis: Pay-off Phase 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate Phosphoglycerate Kinase (PGK) ATP produced 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase (PGM) Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase

The central role of 3-Phosphoglycerate in the payoff phase of glycolysis.

3-PGA as a Metabolic Hub and Signaling Molecule

Beyond its linear role in glycolysis, 3-PGA stands at a critical metabolic crossroads, directing carbon flux into various biosynthetic pathways and acting as a signaling molecule that communicates the cell's metabolic state.

Serine Biosynthesis

3-PGA is the direct precursor for the synthesis of the amino acid L-serine. The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in this pathway, oxidizing 3-PGA to 3-phosphohydroxypyruvate. Serine, in turn, is a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as nucleotides and is a key donor of one-carbon units for methylation reactions.

Coordination of Glycolysis and Biosynthesis

The levels of 3-PGA and its isomer 2-phosphoglycerate play a crucial role in coordinating glycolytic flux with anabolic biosynthesis, particularly in cancer cells.[2] 3-PGA can act as an allosteric inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose (B10789219) phosphate pathway (PPP), thereby regulating NADPH production and nucleotide biosynthesis.[2] Conversely, 2-phosphoglycerate can activate PHGDH, creating a feedback loop that controls the levels of 3-PGA.[2]

A Novel Signaling Role in p53 Activation

Recent research has unveiled a fascinating signaling role for 3-PGA in controlling cell fate through the tumor suppressor protein p53.[6][7] Under low glucose conditions, the resulting decrease in intracellular 3-PGA levels causes it to dissociate from PHGDH.[6][7] This "unoccupied" PHGDH then interacts with a protein complex containing AXIN and the kinase HIPK2, leading to the specific phosphorylation of p53 at serine 46.[6][7] This phosphorylation event promotes p53-mediated apoptosis, thereby eliminating cells under severe metabolic stress.[6][7]

p53_Signaling cluster_p53 3-PGA-Mediated p53 Activation Low_Glucose Low Glucose Low_3PGA Low 3-PGA Low_Glucose->Low_3PGA PHGDH_unoccupied Unoccupied PHGDH Low_3PGA->PHGDH_unoccupied dissociation AXIN_HIPK2_Complex AXIN-HIPK2 Complex PHGDH_unoccupied->AXIN_HIPK2_Complex binds PHGDH_3PGA PHGDH-3PGA Complex Serine_Biosynthesis Serine Biosynthesis PHGDH_3PGA->Serine_Biosynthesis p53 p53 AXIN_HIPK2_Complex->p53 binds p53_Ser46_P p53-Ser46-P p53->p53_Ser46_P HIPK2 phosphorylates Apoptosis Apoptosis p53_Ser46_P->Apoptosis

Signaling pathway of 3-PGA-mediated p53 activation.

Experimental Protocols

Accurate measurement of 3-PGA levels and the activity of its metabolizing enzymes is crucial for research in this area. The following are detailed methodologies for key experiments.

Quantification of 3-Phosphoglycerate by LC-MS/MS

This protocol outlines a robust method for the quantification of 3-PGA in mammalian cell cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Metabolite Extraction:

  • Cell Culture: Culture mammalian cells to the desired confluency under specific experimental conditions.

  • Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plate. Scrape the cells and collect the cell lysate.

  • Homogenization: Further disrupt the cells by vortexing or sonication.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Evaporate the solvent from the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry Detection: Detect and quantify 3-PGA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. A common transition for 3-PGA is m/z 185 -> 79.

  • Quantification: Use a stable isotope-labeled internal standard of 3-PGA for accurate quantification.

LCMS_Workflow Cell_Culture 1. Cell Culture Quenching 2. Quenching with Cold PBS Cell_Culture->Quenching Extraction 3. Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection Drying 6. Solvent Evaporation Supernatant_Collection->Drying Reconstitution 7. Reconstitution Drying->Reconstitution LCMS_Analysis 8. LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Experimental workflow for 3-PGA quantification by LC-MS/MS.

Enzymatic Assay for Phosphoglycerate Kinase (PGK) Activity

This coupled-enzyme assay measures PGK activity in the glycolytic direction by monitoring the consumption of NADH at 340 nm.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6)

  • 3-Phosphoglyceric acid (3-PGA) solution

  • ATP solution

  • NADH solution

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Sample (e.g., purified enzyme, cell lysate)

Procedure:

  • Prepare a reaction mixture containing assay buffer, 3-PGA, ATP, and NADH.

  • Add GAPDH to the reaction mixture.

  • Initiate the reaction by adding the sample containing PGK.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is directly proportional to the PGK activity.

Enzymatic Assay for Phosphoglycerate Mutase (PGAM) Activity

This coupled-enzyme assay measures PGAM activity in the forward (glycolytic) direction by monitoring the consumption of NADH at 340 nm.

Materials:

  • Assay Buffer (e.g., 100 mM Triethanolamine Buffer, pH 7.6)

  • 3-Phosphoglyceric acid (3-PGA) solution

  • ADP solution

  • NADH solution

  • 2,3-Bisphosphoglyceric acid (cofactor)

  • Enolase

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Sample (e.g., purified enzyme, cell lysate)

Procedure:

  • Prepare a reaction mixture containing assay buffer, 3-PGA, ADP, NADH, 2,3-bisphosphoglyceric acid, enolase, PK, and LDH.

  • Initiate the reaction by adding the sample containing PGAM.

  • Immediately measure the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is directly proportional to the PGAM activity.

Conclusion

D-(-)-3-Phosphoglyceric acid disodium salt is far more than a simple metabolic intermediate. It is a critical nexus in cellular metabolism, fundamentally linking the central energy-producing pathway of glycolysis with essential biosynthetic routes and sophisticated signaling networks that govern cell fate. A thorough understanding of the quantitative aspects of 3-PGA metabolism, coupled with robust experimental methodologies for its analysis, is paramount for researchers and drug development professionals seeking to unravel the complexities of cellular energy homeostasis and to identify novel therapeutic targets in metabolic diseases and cancer. The intricate regulation of 3-PGA underscores its importance as a key indicator of the cell's metabolic state and a critical determinant of cellular life and death decisions.

References

Methodological & Application

Application Notes: D-(-)-3-Phosphoglyceric Acid Disodium Salt in Phosphoglycerate Kinase (PGK) Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA) is a crucial metabolic intermediate in both glycolysis and gluconeogenesis.[1] Phosphoglycerate kinase (PGK), a key enzyme in these pathways, catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-PGA and ATP.[2][3][4] The disodium (B8443419) salt of D-(-)-3-Phosphoglyceric acid is a stable and soluble substrate widely utilized in in vitro assays to determine PGK activity.[5][6] Measuring PGK activity is vital for understanding cellular metabolism, investigating metabolic diseases, and screening for potential therapeutic modulators of the glycolytic pathway.[7]

The most common method for determining PGK activity is a coupled enzyme assay.[2][8] In the direction of glycolysis, the formation of 1,3-BPG from 3-PGA and ATP is coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. GAPDH reduces the newly formed 1,3-BPG to glyceraldehyde-3-phosphate, a reaction that concurrently oxidizes NADH to NAD+. The rate of this reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH.[2][9][10] This provides a reliable and sensitive method for quantifying PGK activity.

Principle of the Assay

The PGK activity assay relies on a two-step coupled enzymatic reaction.

  • Phosphoglycerate Kinase (PGK) Reaction: In the presence of ATP, PGK catalyzes the phosphorylation of D-(-)-3-Phosphoglyceric acid to form 1,3-bisphosphoglycerate and ADP.

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Reaction: The product of the first reaction, 1,3-bisphosphoglycerate, is immediately used as a substrate by GAPDH, which, in the presence of NADH, reduces it to glyceraldehyde-3-phosphate and inorganic phosphate, while NADH is oxidized to NAD+.

The overall reaction progress is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the rate of NADH oxidation and thus to the PGK activity.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the enzymatic reaction catalyzed by PGK and the workflow of the coupled enzyme assay.

cluster_PGK_Reaction PGK Catalyzed Reaction 3PGA D-(-)-3-Phospho- glyceric acid PGK Phosphoglycerate Kinase (PGK) 3PGA->PGK ATP ATP ATP->PGK BPG 1,3-Bisphospho- glycerate PGK->BPG ADP ADP PGK->ADP cluster_workflow PGK Activity Assay Workflow prep Prepare Reagents: - PGK Assay Buffer - D-(-)-3-PGA Solution - ATP Solution - NADH Solution - GAPDH Enzyme - Sample (e.g., cell lysate) mix Prepare Reaction Mix: Combine buffer, 3-PGA, ATP, NADH, and GAPDH prep->mix incubation Pre-incubate Reaction Mix at Assay Temperature (e.g., 37°C) mix->incubation initiate Initiate Reaction: Add Sample to Reaction Mix incubation->initiate measure Measure Absorbance at 340 nm in Kinetic Mode for 5-60 min initiate->measure calculate Calculate PGK Activity: Based on the rate of NADH consumption measure->calculate

References

Application Notes: D-(-)-3-Phosphoglyceric Acid Disodium Salt in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA), in its salt form as 3-phosphoglycerate (B1209933), is a crucial metabolic intermediate found centrally in both the glycolysis and the Calvin-Benson cycle.[1][2][3][4] As a three-carbon molecule, it serves as a key substrate for several indispensable enzymes, most notably Phosphoglycerate Kinase (PGK) and Phosphoglycerate Mutase (PGM).[1][5][6] In the glycolytic pathway, PGK catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, yielding 3-PGA and the first molecule of ATP in the "payoff phase" of glycolysis.[2][7][8] Subsequently, PGM catalyzes the isomerization of 3-PGA to 2-phosphoglycerate.[1][5][9]

The study of enzyme kinetics using 3-PGA is fundamental for elucidating metabolic pathway regulation, understanding enzyme mechanisms, and for the screening and development of therapeutic agents that target these central metabolic pathways.[10] The protocols described herein provide standardized methods for assaying the activity of key 3-PGA-dependent enzymes.

Quantitative Enzyme Kinetic Data

The kinetic parameters of enzymes that utilize 3-Phosphoglycerate as a substrate are essential for comparative studies and for understanding their behavior under different physiological conditions.

EnzymeOrganism/SourceSubstrateK_m (mM)V_max (U/mg)Reference
Phosphoglycerate Kinase (PGK) Corynebacterium glutamicum3-PGA0.26220[11]
Phosphoglycerate Kinase 1 (PGK1) Human3-PGA0.186Not specified[12][13]
Phosphoglycerate Kinase 1 (PGK1) Yeast3-PGA0.146Not specified[12][13]
Phosphoglycerate Mutase 1 (PGAM1) Human (recombinant)3-PGA~0.350Not specified[14]

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Phosphoglycerate Kinase (PGK) Activity

This protocol measures the activity of PGK in the direction of ATP synthesis (the "reverse" or gluconeogenic direction relative to glycolysis) by coupling the reaction to Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

Principle of the Assay

Phosphoglycerate Kinase (PGK) catalyzes the phosphorylation of 3-PGA using ATP to form 1,3-bisphosphoglycerate (1,3-BPG) and ADP. The production of 1,3-BPG is coupled to the GAPDH reaction. In the presence of NADH, GAPDH reduces 1,3-BPG to glyceraldehyde-3-phosphate. This reaction oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm. The rate of NADH oxidation is directly proportional to the PGK activity.[11][15][16]

Reaction Scheme:

  • 3-PGA + ATP --(PGK)--> 1,3-Bisphosphoglycerate + ADP

  • 1,3-Bisphosphoglycerate + NADH + H⁺ --(GAPDH)--> Glyceraldehyde-3-Phosphate + NAD⁺ + P_i

Materials and Reagents

  • D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt (3-PGA)

  • Adenosine 5'-triphosphate (ATP) disodium salt

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) from rabbit muscle

  • Phosphoglycerate Kinase (PGK) sample (e.g., purified enzyme, cell lysate)

  • Triethanolamine-HCl buffer (pH 7.4 - 7.6)

  • Magnesium Sulfate (MgSO₄)

  • Ethylenediaminetetraacetic acid (EDTA)

  • UV-Vis Spectrophotometer capable of reading at 340 nm

  • 1 cm path length quartz cuvettes

  • Nuclease-free water

Stock Solutions

ReagentStock Concentration
Triethanolamine-HCl buffer (pH 7.6)1.0 M
3-PGA, disodium salt250 mM
ATP, disodium salt100 mM
NADH, disodium salt10 mM
MgSO₄1.0 M
EDTA100 mM
GAPDH~800 U/mL

Assay Mixture Preparation (for a 1 mL final volume)

ComponentVolumeFinal Concentration
Triethanolamine-HCl buffer (1.0 M, pH 7.6)100 µL100 mM
3-PGA (250 mM)40 µL10 mM
ATP (100 mM)10 µL1 mM
NADH (10 mM)20 µL0.2 mM
MgSO₄ (1.0 M)2 µL2 mM
EDTA (100 mM)10 µL1 mM
GAPDH (~800 U/mL)3 µL~2.4 U/mL
Nuclease-free water795 µL-
Total Volume 980 µL

Step-by-Step Procedure

  • Set the spectrophotometer to 340 nm and equilibrate to 25°C or 30°C.

  • Prepare the Assay Mixture by combining the components listed above in a microcentrifuge tube. Mix well by inversion.

  • Pipette 980 µL of the Assay Mixture into a quartz cuvette.

  • Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm for 2-3 minutes to ensure it is stable. There should be no significant change in absorbance, indicating no contaminating enzyme activity.

  • To initiate the reaction, add 20 µL of the PGK enzyme solution to the cuvette.

  • Quickly mix the contents by gently pipetting up and down or by capping with paraffin (B1166041) film and inverting. Avoid introducing air bubbles.

  • Immediately start recording the absorbance at 340 nm every 15-30 seconds for a total of 5-10 minutes. The absorbance should decrease linearly over time.

Data Analysis and Calculation

  • Determine the rate of absorbance change per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.

  • Calculate the PGK activity using the Beer-Lambert law. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Formula for Enzyme Activity (U/mL):

Activity (U/mL) = [(ΔA₃₄₀/min) * (Total Reaction Volume in mL)] / [ε * (Light Path in cm) * (Enzyme Volume in mL)]

Where:

  • 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Visualizations

Signaling Pathway: Role of 3-PGA in Glycolysis

Glycolysis_Pathway cluster_glycolysis Glycolysis (Payoff Phase) 1_3_BPG 1,3-Bisphosphoglycerate 3_PGA 3-Phosphoglycerate 1_3_BPG->3_PGA Phosphoglycerate Kinase (PGK) ATP ATP 1_3_BPG->ATP 2_PGA 2-Phosphoglycerate 3_PGA->2_PGA Phosphoglycerate Mutase (PGM) PEP Phosphoenolpyruvate 2_PGA->PEP ADP ADP ADP->1_3_BPG

Caption: Role of 3-Phosphoglycerate in the glycolytic pathway.

Experimental Workflow: PGK Coupled Enzyme Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Buffer, Substrates, NADH) B Prepare Assay Mixture (All components except PGK) A->B C Equilibrate Spectrophotometer and Assay Mixture to 25°C B->C D Record Baseline Absorbance (A340) C->D E Initiate Reaction (Add PGK Enzyme) D->E F Monitor Absorbance Decrease (Kinetic Mode for 5-10 min) E->F G Determine Linear Rate (ΔA340 / min) F->G H Calculate Enzyme Activity (U/mL) G->H

Caption: Workflow for the coupled spectrophotometric PGK activity assay.

References

Application Notes and Protocols for D-(-)-3-Phosphoglyceric Acid Disodium Salt in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal metabolic intermediate in the glycolysis and Calvin-Benson cycles.[1] Its disodium (B8443419) salt is a stable and soluble substrate widely utilized in biochemical assays to characterize the activity of key enzymes, screen for potential inhibitors, and study metabolic regulation. These application notes provide detailed protocols for using D-(-)-3-Phosphoglyceric acid disodium salt as a substrate for two crucial glycolytic enzymes: Phosphoglycerate Kinase (PGK) and Phosphoglycerate Mutase (PGAM).

Key Enzymes and Their Significance

Phosphoglycerate Kinase (PGK): PGK (EC 2.7.2.3) is a transferase that catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, producing 3-phosphoglycerate (B1209933) and ATP.[2][3] This reaction is a critical step in glycolysis for ATP generation.[2][3] PGK1, a major isoform, has been implicated in various diseases, including cancer, making it a target for drug development.[4]

Phosphoglycerate Mutase (PGAM): PGAM (EC 5.4.2.11) is an isomerase that catalyzes the reversible conversion of 3-phosphoglycerate to 2-phosphoglycerate.[5] This reaction is a crucial step in preparing the molecule for the subsequent dehydration and final ATP-generating step of glycolysis.[5] PGAM1 is upregulated in many human cancers, making it an attractive therapeutic target.[6]

Data Presentation: Kinetic Parameters

The following table summarizes the kinetic parameters of PGK and PGAM from various sources with D-(-)-3-Phosphoglyceric acid as the substrate.

EnzymeOrganism/IsoformKm for 3-PGA (µM)Vmaxkcat (s⁻¹)Reference
Phosphoglycerate Kinase (PGK)Corynebacterium glutamicum260220 U/mg733[2]
Phosphoglycerate Kinase 1 (PGK1)Human186--[4][7]
Phosphoglycerate Kinase 1 (PGK1)Yeast146--[4][7]
Phosphoglycerate Kinase A (PGKA)Trypanosoma cruzi850--[8]
Phosphoglycerate Kinase B (PGKB)Trypanosoma cruzi625--[8]
Phosphoglycerate Kinase C (PGKC)Trypanosoma cruzi192--[8][9]
Phosphoglycerate Mutase (PGM)General100 - 200--[10]
Phosphoglycerate Mutase (PGM)Lactococcus lactis1000-3200[11]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Phosphoglycerate Kinase (PGK) Activity

This protocol describes a coupled enzyme assay to measure PGK activity in the direction of 3-PGA formation by monitoring the oxidation of NADH at 340 nm.

Principle:

The production of 3-PGA by PGK is coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. In the reverse direction of glycolysis, GAPDH, in the presence of NADH, reduces 1,3-bisphosphoglycerate (1,3-BPG) to glyceraldehyde-3-phosphate. The rate of NADH consumption is directly proportional to the PGK activity.

Materials:

  • This compound salt

  • ATP disodium salt

  • NADH disodium salt

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Magnesium Chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Enzyme sample (e.g., purified PGK, cell lysate)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 7.5

Procedure:

  • Prepare a reaction mixture by adding the following components to each well of a 96-well plate or a cuvette:

    • Assay Buffer

    • 10 mM this compound salt

    • 5 mM ATP

    • 0.2 mM NADH

    • 1 unit/mL GAPDH

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the enzyme sample.

  • Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.

  • Calculate the rate of NADH consumption (ΔA340/min).

  • The PGK activity can be calculated using the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Protocol 2: Colorimetric/Fluorometric Assay for Phosphoglycerate Mutase (PGAM) Activity

This protocol describes a coupled enzyme assay to measure PGAM activity by detecting the formation of 2-phosphoglycerate.

Principle:

The conversion of 3-PGA to 2-phosphoglycerate by PGAM is coupled to a series of enzymatic reactions that generate a colored or fluorescent product. The rate of product formation is directly proportional to the PGAM activity.[12]

Materials:

  • This compound salt

  • PGAM Assay Buffer

  • PGAM Substrate Mix (containing coupling enzymes and detection reagents)

  • Enzyme sample (e.g., purified PGAM, cell lysate)

  • 96-well plate (clear for colorimetric, black for fluorometric)

  • Microplate reader capable of measuring absorbance (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm)

Procedure:

  • Prepare samples, standards, and controls in a 96-well plate.

  • Add PGAM Assay Buffer to each well.

  • Add the enzyme sample to the appropriate wells.

  • Initiate the reaction by adding the PGAM Substrate Mix to all wells.

  • Incubate the plate at the recommended temperature (e.g., 37°C).

  • Measure the absorbance or fluorescence at regular intervals in kinetic mode.

  • Calculate the rate of change in absorbance or fluorescence.

  • Determine the PGAM activity by comparing the rate to a standard curve.

Mandatory Visualizations

Signaling Pathway: Glycolysis

Glycolysis cluster_glycolysis Glycolysis Pathway cluster_key Key Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P Phosphoglucose Isomerase F16BP F16BP F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP Aldolase G3P G3P F16BP->G3P Aldolase DHAP->G3P Triose Phosphate Isomerase BPG13 BPG13 G3P->BPG13 Glyceraldehyde-3-Phosphate Dehydrogenase PGA3 PGA3 BPG13->PGA3 Phosphoglycerate Kinase (PGK) PGA2 PGA2 PGA3->PGA2 Phosphoglycerate Mutase (PGAM) PEP PEP PGA2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase k1 G6P: Glucose-6-phosphate k2 F6P: Fructose-6-phosphate k3 F16BP: Fructose-1,6-bisphosphate k4 DHAP: Dihydroxyacetone phosphate k5 G3P: Glyceraldehyde-3-phosphate k6 BPG13: 1,3-Bisphosphoglycerate k7 PGA3: 3-Phosphoglycerate k8 PGA2: 2-Phosphoglycerate k9 PEP: Phosphoenolpyruvate

Caption: Key steps of the Glycolysis pathway.

Experimental Workflow: Enzyme Assay

EnzymeAssayWorkflow cluster_workflow General Enzyme Assay Workflow Prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) AssaySetup 2. Assay Setup (Pipetting into Plate/Cuvette) Prep->AssaySetup Incubation 3. Temperature Equilibration AssaySetup->Incubation Initiation 4. Reaction Initiation (Addition of Enzyme/Substrate) Incubation->Initiation Measurement 5. Kinetic Measurement (Spectrophotometry/Fluorometry) Initiation->Measurement Analysis 6. Data Analysis (Calculate Rate, Determine Activity) Measurement->Analysis

References

Application Notes and Protocols: D-(-)-3-Phosphoglyceric Acid Disodium Salt in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA), a pivotal intermediate in central carbon metabolism, plays a crucial role in both glycolysis and the Calvin cycle.[1][2][3] Its position at the crossroads of catabolic and anabolic pathways makes its disodium (B8443419) salt a valuable tool for a wide range of metabolic studies. 3-PGA is not only a key metabolite in energy production but also serves as a precursor for the biosynthesis of amino acids, such as serine, and is implicated in cellular signaling pathways that regulate cell fate.[4][5][6] These application notes provide detailed protocols for utilizing D-(-)-3-Phosphoglyceric acid disodium salt in metabolic research, with a focus on enzyme assays, metabolic flux analysis, and the investigation of cellular signaling pathways.

Applications of this compound Salt

The disodium salt of D-(-)-3-Phosphoglyceric acid is a stable, water-soluble compound ideal for use in various biochemical and cell-based assays. Key applications include:

  • Enzyme Assays: Serving as a substrate for enzymes such as phosphoglycerate mutase (PGM) and phosphoglycerate dehydrogenase (PHGDH).[2]

  • Metabolic Flux Analysis: Using stable isotope-labeled 3-PGA to trace the metabolic fate of the glycerate backbone through interconnected pathways.[1]

  • Signaling Pathway Investigation: Studying the regulatory role of 3-PGA in cellular processes, such as the p53-mediated apoptosis pathway.[4]

  • Drug Discovery: Screening for inhibitors or activators of enzymes that metabolize 3-PGA, which are potential targets in cancer and other metabolic diseases.

Application 1: Enzymatic Assay of Phosphoglycerate Mutase (PGM)

This protocol describes a coupled enzyme assay to determine the activity of Phosphoglycerate Mutase (PGM), which catalyzes the conversion of 3-PGA to 2-phosphoglycerate (2-PG). The production of 2-PG is coupled to the reactions of enolase, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH), resulting in the oxidation of NADH, which can be monitored spectrophotometrically.

Quantitative Data
ParameterValueBiological Context
Km for 3-PGA (PGM) ~0.26 mMCorynebacterium glutamicum[2]
Wavelength for NADH detection 340 nmSpectrophotometric measurement
Molar Extinction Coefficient of NADH 6220 M⁻¹cm⁻¹at 340 nm
Experimental Protocol

Materials:

  • This compound salt

  • Triethanolamine buffer (100 mM, pH 7.6)

  • Adenosine 5'-diphosphate (ADP)

  • 2,3-Diphospho-D-Glyceric Acid (DPGA) - as a cofactor for PGM

  • Magnesium sulfate (B86663) (MgSO₄)

  • Potassium chloride (KCl)

  • NADH

  • Enolase

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Sample containing Phosphoglycerate Mutase (PGM)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a quartz cuvette, combine the following reagents to the final concentrations listed in the table below.

ReagentFinal Concentration
Triethanolamine Buffer (pH 7.6)79 mM
D-(-)-3-Phosphoglyceric acid6.6 mM
ADP0.70 mM
2,3-Diphospho-D-Glyceric Acid1.3 mM
NADH0.15 mM
MgSO₄2.5 mM
KCl99 mM
Pyruvate Kinase14 units
Lactate Dehydrogenase20 units
Enolase3 units
  • Equilibration: Mix the contents of the cuvette by inversion and incubate in the spectrophotometer at 25°C for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.

  • Initiate the Reaction: Add the sample containing Phosphoglycerate Mutase (0.03 - 0.06 units) to the cuvette.

  • Monitor Absorbance: Immediately mix by inversion and start recording the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate Enzyme Activity: Determine the rate of NADH oxidation (ΔA340nm/minute) from the initial linear portion of the curve. One unit of PGM activity is defined as the amount of enzyme that converts 1.0 µmole of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate per minute at pH 7.6 at 25°C.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reaction Mixture (Buffer, 3-PGA, ADP, Cofactors, NADH, Coupling Enzymes) equilibrate Equilibrate at 25°C (5 min) reagents->equilibrate Incubate add_enzyme Add PGM Sample equilibrate->add_enzyme Start Reaction monitor Monitor A340nm Decrease (5 min) add_enzyme->monitor Measure calculate Calculate PGM Activity monitor->calculate Analyze Data

Workflow for the enzymatic assay of Phosphoglycerate Mutase.

Application 2: Metabolic Flux Analysis using ¹³C-labeled D-3-Phosphoglyceric Acid

This application note describes the use of uniformly ¹³C-labeled D-3-Phosphoglyceric acid ([U-¹³C₃]-3-PGA) to trace carbon flux through central metabolic pathways, such as the serine biosynthesis pathway. This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark.[1]

Quantitative Data
ParameterValueAnalytical Technique
Mass Shift for [U-¹³C₃]-3-PGA +3 DaLC-MS/MS
Mass Shift for [U-¹³C₃]-Serine +3 DaLC-MS/MS
Typical Cell Density for Labeling 1 x 10⁶ cells/mLCell Culture
Experimental Protocol

Materials:

  • [U-¹³C₃]-D-3-Phosphoglyceric acid disodium salt

  • Cell culture medium deficient in serine and glycine

  • Cultured cells (e.g., cancer cell line)

  • Quenching solution (e.g., 60% methanol, -80°C)

  • Extraction solvent (e.g., 80% methanol)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired density in standard medium.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Replace the standard medium with serine and glycine-free medium supplemented with a known concentration of [U-¹³C₃]-3-PGA.

    • Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled substrate.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by adding ice-cold quenching solution.

    • Harvest the cells by centrifugation at a low temperature.

    • Extract the intracellular metabolites by adding a cold extraction solvent.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a hydrophilic interaction liquid chromatography (HILIC) column coupled to a tandem mass spectrometer.

    • Use multiple reaction monitoring (MRM) mode to detect and quantify the unlabeled (M+0) and labeled (M+3) forms of 3-PGA, serine, and other downstream metabolites.

  • Data Analysis:

    • Calculate the fractional labeling of each metabolite at different time points.

    • Use metabolic flux analysis software to model the data and quantify the flux through the serine biosynthesis pathway.

Signaling Pathway Diagram

G Glycolysis Glycolysis PGA3_labeled [U-13C3]-3-PGA Glycolysis->PGA3_labeled PHP 3-Phosphohydroxypyruvate PGA3_labeled->PHP PHGDH PSER [U-13C3]-Phosphoserine PHP->PSER PSAT1 Serine [U-13C3]-Serine PSER->Serine PSPH Glycine [U-13C2]-Glycine Serine->Glycine SHMT

Tracing ¹³C from 3-PGA through the serine biosynthesis pathway.

Application 3: Investigating the Role of 3-PGA in p53 Regulation

Recent studies have shown that intracellular levels of 3-PGA can influence the activity of the tumor suppressor protein p53.[4] Under low glucose conditions, reduced 3-PGA levels can lead to the activation of p53-dependent apoptosis through a mechanism involving PHGDH.[4] This protocol outlines a method to study this signaling event.

Quantitative Data
ParameterConditionExpected Outcome
p53 Ser46 Phosphorylation Low Glucose / Low 3-PGAIncreased Phosphorylation[4]
Apoptosis Marker (Cleaved Caspase-3) Low Glucose / Low 3-PGAIncreased Levels
Cell Viability Low Glucose / Low 3-PGADecreased Viability
Experimental Protocol

Materials:

  • This compound salt

  • Cell line of interest (e.g., HEK293)

  • Glucose-free cell culture medium

  • Antibodies: anti-p53, anti-phospho-p53 (Ser46), anti-PHGDH, anti-cleaved Caspase-3, anti-β-actin

  • Western blot reagents and equipment

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Treatment:

    • Culture cells in standard high-glucose medium.

    • For the low-glucose condition, switch the cells to a medium containing a low concentration of glucose (e.g., 1 mM) or glucose-free medium.

    • For the rescue experiment, supplement the low-glucose medium with this compound salt.

    • Incubate for a specified time (e.g., 24 hours).

  • Western Blot Analysis:

    • Lyse the cells and determine the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p53, phospho-p53 (Ser46), PHGDH, and cleaved Caspase-3. Use an antibody against a housekeeping protein like β-actin as a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • Cell Viability Assay:

    • Plate the cells in a 96-well plate and treat them as described in step 1.

    • Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the band intensities from the western blots and normalize to the loading control.

    • Calculate the percentage of cell viability relative to the control condition.

Logical Relationship Diagram

G High_Glucose High Glucose High_3PGA High 3-PGA High_Glucose->High_3PGA Low_Glucose Low Glucose Low_3PGA Low 3-PGA Low_Glucose->Low_3PGA PHGDH_Serine PHGDH: Serine Synthesis High_3PGA->PHGDH_Serine PHGDH_p53 PHGDH: p53 Activation Low_3PGA->PHGDH_p53 p53_inactive p53 Inactive PHGDH_Serine->p53_inactive p53_active p53-Ser46 Phosphorylation PHGDH_p53->p53_active Apoptosis Apoptosis p53_active->Apoptosis

Regulation of p53 activity by 3-PGA levels.

References

Application Notes: D-(-)-3-Phosphoglyceric Acid Disodium Salt for In Vitro Glycolysis Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal intermediate in the glycolytic pathway, situated at the junction between the energy investment and energy payoff phases.[1] The disodium (B8443419) salt of 3-PGA serves as a stable and soluble substrate for in vitro studies of the lower, ATP-generating steps of glycolysis. Its application in cell-free systems allows for the detailed investigation of the enzymatic activities of phosphoglycerate mutase (PGM), enolase, and pyruvate (B1213749) kinase (PK), as well as the overall efficiency of ATP and pyruvate production. These reconstituted systems are invaluable tools for kinetic analysis, inhibitor screening, and understanding the regulation of glycolysis independent of upstream cellular processes.

Core Applications

  • Enzyme Kinetics and Characterization: In vitro reconstitution provides a controlled environment to study the kinetic parameters of individual glycolytic enzymes downstream of 3-PGA.

  • Drug Screening and Inhibitor Analysis: Cell-free glycolysis assays are powerful platforms for high-throughput screening of compounds that may modulate glycolytic enzyme activity, offering potential therapeutic targets.

  • Metabolic Pathway Analysis: Reconstituted systems enable the study of substrate channeling and the formation of multi-enzyme complexes, such as the proposed complex of phosphoglycerate mutase, enolase, and pyruvate kinase.[2]

  • Biocatalysis and ATP Regeneration Systems: The lower segment of glycolysis can be harnessed in vitro as an efficient ATP regeneration system for various biocatalytic processes.

Quantitative Data Summary

The following tables summarize typical concentrations and kinetic parameters for in vitro glycolysis reconstitution experiments starting from 3-PGA. These values are derived from established enzyme assay protocols and may require optimization for specific experimental goals.

Table 1: Reagent Concentrations for In Vitro Lower Glycolysis Reconstitution

ReagentFinal ConcentrationRole
Triethanolamine Buffer (pH 7.6)79 mMMaintains stable pH
D-(-)-3-Phosphoglyceric acid disodium salt6.6 mMStarting Substrate
Adenosine 5'-diphosphate (ADP)0.70 mMSubstrate for ATP synthesis
2,3-Diphospho-D-glyceric Acid1.3 mMCoenzyme for PGM
Magnesium Sulfate (MgSO₄)2.5 mMCofactor for kinases
Potassium Chloride (KCl)99 mMEnzyme activator
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)0.15 mMFor coupled assay
Phosphoglycerate Mutase (PGM)0.03 - 0.06 units/mLEnzyme
Enolase3 units/mLEnzyme
Pyruvate Kinase (PK)14 units/mLEnzyme
L-Lactic Dehydrogenase (LDH)20 units/mLCoupling enzyme for assay

Data compiled from a coupled enzyme assay for Phosphoglycerate Mutase.[3]

Table 2: Typical Kinetic Parameters for Lower Glycolytic Enzymes

EnzymeSubstrateK_M_ (mM)V_max_ (units/mg)
Phosphoglycerate Mutase3-PhosphoglycerateVaries with 2,3-DPG-
Enolase2-Phosphoglycerate~0.04 - 0.1~80
Pyruvate KinasePhosphoenolpyruvate~0.03 - 0.5~200
Pyruvate KinaseADP~0.2 - 0.4-

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, ionic strength) and enzyme source.

Signaling Pathway

The diagram below illustrates the enzymatic conversions in the lower part of the glycolytic pathway, starting from D-(-)-3-Phosphoglyceric acid.

Glycolysis_Pathway cluster_glycolysis Lower Glycolysis Pathway cluster_energy PGA3 3-Phosphoglycerate PGA2 2-Phosphoglycerate PGA3->PGA2 Phosphoglycerate Mutase (PGM) PEP Phosphoenolpyruvate PGA2->PEP Enolase PYR Pyruvate PEP->PYR Pyruvate Kinase (PK) PEP->PYR LAC Lactate (B86563) PYR->LAC Lactate Dehydrogenase (LDH) PYR->LAC ATP1 ATP PYR:s->ATP1:w NAD NAD+ LAC:s->NAD:w ADP1 ADP ADP1:e->PEP:n NADH NADH NADH:e->PYR:n

Caption: Lower Glycolysis Pathway from 3-PGA.

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the Lower Glycolytic Pathway and Measurement of Pyruvate Production

This protocol describes a coupled enzyme assay to monitor the conversion of 3-PGA to pyruvate, where the final product is reduced to lactate with the concomitant oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • This compound salt

  • Adenosine 5'-diphosphate (ADP), sodium salt

  • 2,3-Diphospho-D-glyceric Acid

  • Magnesium Sulfate (MgSO₄)

  • Potassium Chloride (KCl)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Triethanolamine hydrochloride

  • Phosphoglycerate Mutase (PGM)

  • Enolase

  • Pyruvate Kinase (PK)

  • L-Lactic Dehydrogenase (LDH)

  • Deionized water

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM Triethanolamine buffer, pH 7.6.

    • Prepare stock solutions of 3-PGA (200 mM), ADP (21 mM, prepare fresh), 2,3-Diphospho-D-Glyceric Acid (e.g., 20 mM), MgSO₄ (e.g., 100 mM), KCl (2 M), and NADH (e.g., 7 mM, prepare fresh).

    • Prepare enzyme solutions of PGM (0.3 - 0.6 units/mL), Enolase (100 units/mL), PK, and LDH in a suitable buffer (e.g., cold Triethanolamine buffer). The PK and LDH can often be sourced as a combined suspension.[3]

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture with the final concentrations as listed in Table 1. A typical reaction volume is 3 mL.

    • Add the buffer, 3-PGA, ADP, 2,3-diphospho-D-glyceric acid, NADH, MgSO₄, KCl, pyruvate kinase, lactic dehydrogenase, and enolase.

    • Mix by inversion and allow the mixture to equilibrate to the desired temperature (e.g., 25°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding the phosphoglycerate mutase enzyme solution.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of NADH oxidation, which is stoichiometrically linked to pyruvate formation.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change to the rate of reaction. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Enzyme activity (in units/mL) can be calculated using the formula: (ΔA₃₄₀/min * reaction volume) / (ε * light path length * enzyme volume)

Protocol 2: Measurement of ATP Production from 3-PGA

This protocol utilizes a luciferase-based assay to quantify ATP production from the reconstituted lower glycolytic pathway.

Materials:

  • Reagents for lower glycolysis reconstitution (as in Protocol 1, excluding NADH and LDH).

  • ATP Bioluminescence Assay Kit (containing luciferase and D-luciferin).

  • Luminometer.

  • White, opaque 96-well plates.

Procedure:

  • Reconstitute the Lower Glycolytic Pathway:

    • Prepare a reaction mixture containing Triethanolamine buffer, 3-PGA, ADP, 2,3-diphospho-D-glyceric acid, MgSO₄, KCl, PGM, enolase, and PK at optimized concentrations.

    • Incubate the reaction mixture at the desired temperature for a set period (e.g., 30 minutes).

  • Measure ATP Concentration:

    • At various time points, take aliquots of the reaction mixture.

    • Follow the manufacturer's instructions for the ATP Bioluminescence Assay Kit. Typically, this involves adding the reaction aliquot to the luciferase-luciferin reagent.

    • Measure the resulting luminescence using a luminometer.

  • Standard Curve and Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Use the standard curve to determine the concentration of ATP produced in your reaction at each time point.

    • Plot ATP concentration versus time to determine the rate of ATP synthesis.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro glycolysis reconstitution experiment starting with 3-PGA.

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction and Measurement cluster_analysis 4. Data Analysis A Prepare Buffer and Reagent Stock Solutions C Combine Reagents (Substrates, Cofactors, Coupling Enzymes) A->C B Prepare Enzyme Working Solutions B->C D Equilibrate to Assay Temperature C->D E Initiate Reaction with Phosphoglycerate Mutase D->E F Monitor Reaction Progress (e.g., A340nm or Luminescence) E->F G Calculate Reaction Rates F->G H Data Visualization and Interpretation G->H

Caption: In Vitro Glycolysis Reconstitution Workflow.

References

Application Notes and Protocols: D-(-)-3-Phosphoglyceric Acid Disodium Salt in Phosphorylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA), a key intermediate in central metabolic pathways such as glycolysis and the Calvin cycle, is emerging as a significant modulator of cellular signaling, particularly in the realm of protein phosphorylation.[1][2] Its disodium (B8443419) salt is a stable and soluble form, ideal for use in a variety of in vitro and cell-based assays. These application notes provide detailed protocols for utilizing D-(-)-3-Phosphoglyceric acid disodium salt in phosphorylation studies, including its use as a substrate for kinases, a tool to investigate novel phosphorylation events, and a modulator of signaling pathways.

Applications in Phosphorylation Studies

This compound salt serves multiple roles in the study of phosphorylation:

  • Enzyme Substrate: It is the primary substrate for phosphoglycerate kinase (PGK) and is utilized in coupled enzymatic assays to determine the activity of phosphoglycerate mutase (PGAM).[3][4][5][6]

  • Allosteric Regulator: 3-PGA can act as a signaling molecule, allosterically regulating the activity of enzymes involved in phosphorylation cascades.[7]

  • Inducer of Phosphorylation: Studies have revealed the existence of 3-phosphoglycerate-dependent protein kinases, indicating a direct role for 3-PGA in initiating phosphorylation events.[1][8][9]

  • Modulator of Signaling Pathways: Fluctuations in 3-PGA levels can trigger a switch in the function of metabolic enzymes, leading to the phosphorylation of key signaling proteins like p53.[10][11]

Data Presentation

Enzyme Kinetic Data for Phosphoglycerate Kinase (PGK)
EnzymeSubstrateKM (mM)Vmax (U/mg)Optimal pHOptimal Temperature (°C)Source
Corynebacterium glutamicum PGK3-Phosphoglycerate (B1209933)0.262207.0 - 7.450 - 65[6]
Corynebacterium glutamicum PGKATP0.111507.0 - 7.450 - 65[6]
Conditions for 3-PGA-Induced Protein Phosphorylation
ParameterConditionSource
Effective 3-PGA ConcentrationAs low as 0.005 mM[9][12]
Incubation TimeAs early as 0.25 min[9][12]
Key Protein Substrate IdentifiedGlucose-1,6-bisphosphate Synthetase (phosphorylated at a serine residue)[8]

Experimental Protocols

Protocol 1: Phosphoglycerate Kinase (PGK) Activity Assay

This protocol measures the activity of PGK in the direction of ATP formation, which is coupled to the reduction of NAD+ by glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

  • This compound salt

  • ATP

  • NADH

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Hydrazine

  • Magnesium Chloride (MgCl2)

  • Glycine

  • Tris-HCl buffer

  • Sample containing PGK (e.g., cell lysate, purified enzyme)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the Assay Buffer: 0.2 M Glycine, 0.1 M Hydrazine, 10 mM MgCl2, pH 8.5.

  • Prepare the Reaction Mixture: In a cuvette, combine:

    • 850 µL Assay Buffer

    • 50 µL of 100 mM this compound salt solution

    • 50 µL of 100 mM ATP solution

    • 25 µL of 10 mg/mL NADH solution

    • 5 µL of GAPDH (100 units/mL)

  • Initiate the Reaction: Add 20 µL of the sample containing PGK to the reaction mixture.

  • Measure Absorbance: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at 37°C.

  • Calculate Activity: The rate of NADH oxidation is proportional to the PGK activity. One unit of PGK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ATP per minute under the assay conditions.

Protocol 2: Investigating 3-PGA-Dependent Protein Phosphorylation

This protocol is designed to identify novel protein phosphorylation events induced by 3-PGA in cell lysates or with purified proteins.

Materials:

  • This compound salt

  • [γ-32P]ATP

  • Cell lysate or purified protein and kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • SDS-PAGE gels

  • Autoradiography film or phosphorimager

Procedure:

  • Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, combine:

    • 10 µL of cell lysate (containing ~20-50 µg of protein) or purified protein and kinase

    • 5 µL of 5X Kinase Buffer

    • Varying concentrations of this compound salt (e.g., 0, 0.005, 0.05, 0.5, 5 mM final concentrations).

    • Deionized water to a final volume of 24 µL.

  • Initiate the Phosphorylation Reaction: Add 1 µL of [γ-32P]ATP (10 µCi/µL).

  • Incubate: Incubate the reaction at 30°C for 15-30 minutes.

  • Stop the Reaction: Add 6 µL of 5X SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • Analyze by SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the phosphorylated proteins. An increase in the phosphorylation of specific protein bands in the presence of 3-PGA indicates 3-PGA-dependent phosphorylation.

Protocol 3: Analysis of p53 Phosphorylation Induced by Low 3-PGA Levels

This protocol outlines a cell-based assay to study the effect of low 3-PGA levels on the phosphorylation of p53 at Serine 46. This is based on the finding that low glucose, and consequently low 3-PGA, can switch the function of phosphoglycerate dehydrogenase (PHGDH) to promote p53 phosphorylation.[10][11]

Materials:

  • Cell line of interest (e.g., HEK293T, cancer cell lines)

  • Glucose-free cell culture medium

  • D-Glucose

  • This compound salt (for rescue experiments)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Primary antibody against phospho-p53 (Ser46)

  • Primary antibody against total p53

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~70-80% confluency.

    • Induce low glucose conditions: Replace the normal growth medium with a medium containing a low concentration of glucose (e.g., 0.1 mM) or glucose-free medium for a specified time (e.g., 8 hours).

    • For rescue experiments, supplement the low-glucose medium with varying concentrations of cell-permeable this compound salt.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against phospho-p53 (Ser46) and total p53.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated p53 to total p53. An increase in this ratio under low glucose conditions, which is reversible by the addition of 3-PGA, indicates that 3-PGA levels regulate p53 phosphorylation.

Visualizations

Glycolysis_and_3PGA cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PGA3 3-Phosphoglycerate (D-(-)-3-Phosphoglyceric acid) BPG13->PGA3 PGK PGA2 2-Phosphoglycerate PGA3->PGA2 PGAM PEP Phosphoenolpyruvate PGA2->PEP Pyruvate Pyruvate PEP->Pyruvate PGA3_node D-(-)-3-Phosphoglyceric acid disodium salt PGA3_node->PGA3 PGK_Assay_Workflow cluster_reaction Coupled Enzyme Reaction start Start: Prepare Reagents prepare_mix Prepare Reaction Mixture: - Assay Buffer - 3-PGA - ATP - NADH - GAPDH start->prepare_mix add_sample Add PGK Sample prepare_mix->add_sample measure Measure Absorbance Decrease at 340 nm (Kinetic) add_sample->measure calculate Calculate PGK Activity measure->calculate BPG13 1,3-BPG + ADP measure->BPG13 PGA3 3-PGA + ATP PGA3->BPG13 PGK GAP GAP + Pi + NAD+ BPG13->GAP GAPDH NADH NADH + H+ PGA_p53_Pathway cluster_info Signaling Cascade low_glucose Low Glucose low_pga Low [3-PGA] low_glucose->low_pga phgdh PHGDH low_pga->phgdh switches function serine_synthesis Serine Synthesis phgdh->serine_synthesis High [3-PGA] p53_activation p53 Activation phgdh->p53_activation Low [3-PGA] p53_p p53-Ser46 Phosphorylation p53_activation->p53_p apoptosis Apoptosis p53_p->apoptosis info_node Low 3-PGA levels convert PHGDH from a metabolic enzyme to a signaling molecule, leading to p53 phosphorylation and apoptosis.

References

Application Notes and Protocols: D-(-)-3-Phosphoglyceric acid disodium salt in Serine Biosynthesis Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine biosynthesis pathway is a critical metabolic route that diverts the glycolytic intermediate, D-(-)-3-Phosphoglyceric acid (3-PGA), towards the synthesis of L-serine and other crucial downstream metabolites. This pathway is integral to cellular proliferation, providing the necessary building blocks for proteins, nucleotides, and lipids. The initial and rate-limiting step of this pathway is the oxidation of 3-PGA to 3-phosphohydroxypyruvate, a reaction catalyzed by the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).[1][2][3]

Given its central role in anabolic processes, the serine biosynthesis pathway, and particularly PHGDH, has emerged as a significant area of interest in various fields, including cancer biology and neurology.[3][4] Upregulation of this pathway is a hallmark of several cancers, where it sustains the high proliferative demands of tumor cells.[3][5] Consequently, PHGDH is considered a promising therapeutic target for the development of novel anti-cancer agents.

D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt serves as the essential substrate for initiating this pathway in vitro, making it an indispensable tool for studying the kinetics of PHGDH, screening for inhibitors, and analyzing the overall flux of the serine biosynthesis pathway. These application notes provide detailed protocols for utilizing D-(-)-3-Phosphoglyceric acid disodium salt in the comprehensive analysis of this vital metabolic pathway.

Key Applications

  • Enzyme Kinetics Analysis: D-(-)-3-Phosphoglyceric acid is the primary substrate for PHGDH, enabling detailed kinetic characterization of the enzyme, including the determination of Michaelis-Menten constants (Km) and maximal velocity (Vmax).[6][7]

  • High-Throughput Screening (HTS) for Inhibitors: As the initiating substrate, 3-PGA is fundamental in biochemical assays designed to screen large compound libraries for potential inhibitors of PHGDH.[5][8]

  • Metabolic Flux Analysis: Isotope-labeled 3-PGA can be used in metabolic flux studies to trace the carbon flow through the serine biosynthesis pathway and its interconnected metabolic networks.

  • Validation of Therapeutic Targets: Studying the effects of PHGDH inhibition on cancer cell proliferation in the presence of 3-PGA helps validate this enzyme as a therapeutic target.[8]

Serine Biosynthesis Pathway

The de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate involves a three-step enzymatic cascade.[3][9]

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway cluster_downstream Downstream Metabolism Glucose Glucose 3_PGA 3-Phosphoglycerate (3-PGA) Glucose->3_PGA ... 3_PHP 3-Phosphohydroxypyruvate 3_PGA->3_PHP PHGDH NAD+ -> NADH P_Ser Phosphoserine 3_PHP->P_Ser PSAT1 Glutamate -> α-Ketoglutarate Serine L-Serine P_Ser->Serine PSPH H2O -> Pi Glycine (B1666218) Glycine Serine->Glycine Nucleotides Nucleotides Serine->Nucleotides Lipids Lipids Serine->Lipids

Caption: The Phosphorylated Pathway of Serine Biosynthesis.

Experimental Protocols

Protocol 1: In Vitro PHGDH Enzyme Activity Assay (Coupled Spectrophotometric Assay)

This protocol describes a continuous spectrophotometric assay to measure the activity of purified PHGDH by coupling the production of NADH to the reduction of a chromogenic substrate.

Materials:

  • This compound salt (3-PGA)

  • β-Nicotinamide adenine (B156593) dinucleotide hydrate (B1144303) (NAD+)

  • Recombinant human PHGDH enzyme

  • Diaphorase

  • Resazurin (B115843) sodium salt

  • Hydrazine sulfate (B86663) (optional, to prevent product inhibition)

  • Tris-HCl buffer (pH 8.0)

  • EDTA

  • 96-well microplate, clear flat-bottom

  • Microplate reader capable of measuring absorbance at 570 nm (for resazurin reduction) or 340 nm (for direct NADH measurement)

Reagent Preparation:

  • Assay Buffer: 30 mM Tris-HCl, 1 mM EDTA, pH 8.0.

  • 3-PGA Stock Solution: 10 mM in deionized water. Store at -20°C.

  • NAD+ Stock Solution: 10 mM in deionized water. Store at -20°C.

  • Resazurin Stock Solution: 1 mM in deionized water. Store protected from light at 4°C.

  • Diaphorase Stock Solution: 1 unit/mL in Assay Buffer. Prepare fresh.

  • PHGDH Enzyme Stock: Dilute to a working concentration (e.g., 200 nM) in Assay Buffer. Keep on ice.

Assay Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix for the desired number of wells. For each 100 µL reaction, combine:

    • 50 µL of 2x Assay Buffer

    • 1 µL of 10 mM 3-PGA (final concentration: 100 µM)

    • 0.2 µL of 10 mM NAD+ (final concentration: 20 µM)

    • 10 µL of 1 mM Resazurin (final concentration: 100 µM)

    • 1 µL of 1 unit/mL Diaphorase (final concentration: 0.01 units/mL)

    • Optional: 1 µL of 100 mM Hydrazine sulfate (final concentration: 1 mM)

    • Adjust volume with deionized water.

  • Add Enzyme: Add 10 µL of the diluted PHGDH enzyme to each well of the 96-well plate.

  • Initiate Reaction: Add 90 µL of the Reaction Mix to each well containing the enzyme.

  • Measure Absorbance: Immediately place the plate in the microplate reader and measure the increase in absorbance at 570 nm (for resorufin (B1680543) formation) or 340 nm (for NADH formation) in kinetic mode at room temperature or 37°C for 20-30 minutes, taking readings every minute.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of reaction is proportional to the PHGDH activity.

PHGDH_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Buffer, 3-PGA, NAD+, etc.) Start->PrepareReagents PrepareReactionMix Prepare Reaction Mix (without enzyme) PrepareReagents->PrepareReactionMix AddEnzyme Add PHGDH Enzyme to Plate PrepareReactionMix->AddEnzyme InitiateReaction Add Reaction Mix to Enzyme AddEnzyme->InitiateReaction MeasureAbsorbance Measure Absorbance Kinetically InitiateReaction->MeasureAbsorbance DataAnalysis Calculate Initial Velocity MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow for PHGDH Enzyme Activity Assay.

Protocol 2: High-Throughput Screening (HTS) for PHGDH Inhibitors

This protocol is adapted for a 384-well or 1536-well format for screening small molecule libraries. A fluorescence-based readout is recommended for higher sensitivity.

Materials:

  • Same as Protocol 1, with the addition of a compound library dissolved in DMSO.

  • Phosphoserine aminotransferase (PSAT1) (optional, to prevent product inhibition).[8]

  • Black, opaque microplates suitable for fluorescence measurements.

Assay Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the assay plate using an acoustic dispenser or pin tool.

  • Enzyme Addition: Add PHGDH enzyme solution to each well.

  • Incubation: Incubate the plate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the reaction mix containing 3-PGA, NAD+, resazurin, and diaphorase (and optionally PSAT1) to all wells to start the reaction.

  • Fluorescence Reading: After a set incubation time (e.g., 30-60 minutes), read the fluorescence of resorufin (Excitation: ~540 nm, Emission: ~590 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

Protocol 3: Analysis of Serine Biosynthesis Pathway by Metabolic Flux Analysis

This protocol provides a general framework for using stable isotope-labeled 3-PGA to trace metabolic flux.

Materials:

  • [U-¹³C₃]-3-Phosphoglyceric acid

  • Cell culture medium deficient in serine and glycine

  • Cultured cells of interest

  • Ice-cold 80% methanol

  • Cell scraper

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to mid-log phase.

    • Wash cells with PBS and replace the medium with serine- and glycine-free medium supplemented with a known concentration of [U-¹³C₃]-3-PGA.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled substrate into downstream metabolites.

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold saline.

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing polar metabolites.

  • LC-MS Analysis:

    • Analyze the extracted metabolites by LC-MS to separate and quantify the isotopologues of serine, glycine, and other related metabolites.

  • Data Analysis:

    • Determine the fractional labeling of each metabolite over time.

    • Use metabolic flux analysis software to model the flux through the serine biosynthesis pathway.

Quantitative Data

Table 1: Kinetic Parameters of Human PHGDH for 3-PGA

ParameterValueReference
Km for 3-PGA186.7 ± 16.1 µM[6]
Km for 3-PGA0.26 mM[10]
Km for NAD+11.4 ± 2.1 µM[6]
Vmax31.4 ± 1.2 pmol/min[6]
kcat1.5 s⁻¹[10]

Table 2: IC₅₀ Values of Selected PHGDH Inhibitors

InhibitorCell LineIC₅₀Reference
CBR-5884In vitro assay~1 µM[11]
NCT-503In vitro assay5.8 µM[11]
OridoninIn vitro assayVaries with pre-incubation[12]

Troubleshooting

  • Low PHGDH Activity:

    • Ensure the enzyme is properly stored and handled to maintain activity.

    • Optimize substrate and cofactor concentrations.

    • Consider adding a downstream enzyme like PSAT1 to prevent product inhibition.[8]

  • High Background Signal:

    • Run a control reaction without the enzyme to determine the background rate of resazurin reduction.

    • Ensure the purity of reagents.

  • Inconsistent Results in HTS:

    • Optimize DMSO concentration to minimize its effect on enzyme activity.

    • Ensure proper mixing of reagents in the wells.

    • Validate hits with dose-response curves and secondary assays.

Conclusion

This compound salt is a fundamental reagent for the detailed investigation of the serine biosynthesis pathway. The protocols and data presented here provide a comprehensive guide for researchers to study the enzymatic activity of PHGDH, screen for novel inhibitors, and analyze the metabolic flux of this critical pathway. These approaches are essential for advancing our understanding of cellular metabolism and for the development of new therapeutic strategies targeting diseases with aberrant serine metabolism.

References

Application Notes and Protocols for 3-Phosphoglycerate Kinase (PGK) Activity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphoglycerate (B1209933) Kinase (PGK) is a key metabolic enzyme that plays a crucial role in glycolysis and gluconeogenesis.[1] It catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-phosphoglycerate (3-PG) and ATP.[2][3] This reaction is a critical step for ATP generation in the glycolytic pathway.[4][5] Due to its central role in cellular energy metabolism, the determination of PGK activity is essential for studying metabolic disorders, cancer metabolism, and for screening potential drug candidates that may modulate its activity.

These application notes provide a detailed protocol for a coupled enzyme assay to determine PGK activity. This spectrophotometric method is robust, widely used, and applicable to purified enzyme preparations, as well as cell and tissue lysates.[1]

Principle of the Assay

The PGK activity is measured in the reverse of the glycolytic direction. The enzyme catalyzes the phosphorylation of 3-PG using ATP to form 1,3-BPG and ADP. The production of 1,3-BPG is then coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. In this second reaction, GAPDH catalyzes the reduction of 1,3-BPG to glyceraldehyde-3-phosphate, which is coupled with the oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm, which is directly proportional to the PGK activity.[6]

Reaction Scheme:

  • 3-Phosphoglycerate + ATP --(PGK)--> 1,3-Bisphosphoglycerate + ADP

  • 1,3-Bisphosphoglycerate + NADH + H+ --(GAPDH)--> Glyceraldehyde-3-phosphate + Pi + NAD+

Data Presentation

Table 1: Kinetic Parameters of 3-Phosphoglycerate Kinase (PGK1)
OrganismSubstrateKm (µM)Vmax (relative value)
Human1,3-Bisphosphoglycerate6.86[2][7]~3.5-fold higher than reverse reaction[2][7]
3-Phosphoglycerate186[2][7]-
Yeast1,3-Bisphosphoglycerate4.36[2][7]~5.8-fold higher than reverse reaction[2][7]
3-Phosphoglycerate146[2][7]-
Table 2: Recommended Reagent Concentrations for PGK Activity Assay
ReagentStock ConcentrationFinal Concentration in Assay
Triethanolamine-HCl buffer (pH 7.4)1 M100 mM
MgSO₄1 M2 mM
ATP100 mM1 mM
3-Phosphoglycerate (3-PG)250 mM10 mM
NADH10 mM0.2 mM
EDTA0.5 M1 mM
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)1000 U/mL10 U/mL

Experimental Protocols

Materials and Reagents
  • Triethanolamine-HCl buffer

  • Magnesium sulfate (B86663) (MgSO₄)

  • Adenosine triphosphate (ATP)

  • 3-Phosphoglycerate (3-PG)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Purified PGK enzyme or cell/tissue lysate

  • Nuclease-free water

  • UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Cuvettes or UV-transparent 96-well plates

  • Pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermostated water bath or incubator (e.g., 37°C)[8]

Preparation of Reagents

Note: Prepare all stock solutions in nuclease-free water.

  • 1 M Triethanolamine-HCl buffer (pH 7.4): Dissolve 18.57 g of triethanolamine (B1662121) in 80 mL of nuclease-free water. Adjust the pH to 7.4 with concentrated HCl and bring the final volume to 100 mL.

  • 1 M MgSO₄: Dissolve 24.65 g of MgSO₄·7H₂O in 100 mL of nuclease-free water.

  • 100 mM ATP: Dissolve 551 mg of ATP (disodium salt) in 10 mL of nuclease-free water. Adjust the pH to 7.0 with NaOH if necessary. Aliquot and store at -20°C.

  • 250 mM 3-Phosphoglycerate: Dissolve 575 mg of 3-PG (trisodium salt) in 10 mL of nuclease-free water. Aliquot and store at -20°C.

  • 10 mM NADH: Dissolve 70.9 mg of NADH (disodium salt) in 10 mL of nuclease-free water. Protect from light and prepare fresh or store in small aliquots at -80°C for short periods.

  • 0.5 M EDTA (pH 8.0): Dissolve 18.61 g of EDTA (disodium salt) in 80 mL of nuclease-free water. Adjust the pH to 8.0 with NaOH and bring the final volume to 100 mL.

  • 1000 U/mL GAPDH: Commercially available. Dilute to the required concentration in assay buffer if necessary. Store as recommended by the supplier.

Assay Procedure
  • Prepare the Reaction Master Mix: On ice, prepare a master mix containing the assay buffer, MgSO₄, ATP, 3-PG, NADH, EDTA, and GAPDH at their final concentrations as specified in Table 2. Prepare a sufficient volume for all samples, controls, and a 10% excess.

  • Sample Preparation:

    • Purified Enzyme: Dilute the purified PGK enzyme in assay buffer to a concentration that results in a linear rate of NADH oxidation over the measurement period.

    • Cell/Tissue Lysate: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. The protein concentration of the lysate should be determined using a standard protein assay.

  • Assay Measurement:

    • Set the spectrophotometer to 340 nm and the temperature to 37°C.

    • Add the appropriate volume of the Reaction Master Mix to a cuvette or well of a microplate.

    • Add a small volume of the PGK sample (purified enzyme or lysate) to the master mix to initiate the reaction. The final volume should be consistent for all assays.

    • Mix quickly and immediately start recording the absorbance at 340 nm for several minutes. A linear decrease in absorbance should be observed.

  • Controls:

    • Negative Control (No PGK): Replace the PGK sample with an equal volume of assay buffer to measure any background rate of NADH oxidation.

    • Positive Control: Use a known concentration of purified PGK to ensure the assay is performing correctly.

Data Analysis
  • Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

  • Subtract the rate of the negative control from the rate of the samples.

  • Calculate the PGK activity using the Beer-Lambert law:

    Activity (U/mL) = (ΔA₃₄₀/min) / (ε × l) × V_total / V_sample × 10⁶

    Where:

    • ΔA₃₄₀/min = The rate of change in absorbance at 340 nm per minute.

    • ε = Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • l = Path length of the cuvette or microplate well in cm.

    • V_total = Total volume of the assay in mL.

    • V_sample = Volume of the enzyme sample added in mL.

    • 10⁶ = Conversion factor from M to µM.

    One unit (U) of PGK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 1,3-bisphosphoglycerate (or the oxidation of 1 µmol of NADH) per minute under the specified conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Stock Solutions (Buffer, Substrates, Cofactors) master_mix Prepare Reaction Master Mix reagents->master_mix initiate Initiate Reaction: Add Sample to Master Mix master_mix->initiate sample_prep Prepare PGK Sample (Purified Enzyme or Lysate) sample_prep->initiate measure Measure Absorbance at 340 nm (Kinetic Mode) initiate->measure rate Determine Initial Rate (ΔA340/min) measure->rate calculate Calculate PGK Activity (U/mL) rate->calculate Glycolysis_Gluconeogenesis_Pathway G3P Glyceraldehyde-3-phosphate BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH NAD+ -> NADH PG3 3-Phosphoglycerate BPG13->PG3 PGK ADP -> ATP BPG13_gng 1,3-Bisphosphoglycerate PG3_gng 3-Phosphoglycerate PG3_gng->BPG13_gng PGK ATP -> ADP

References

Application Notes and Protocols: D-(-)-3-Phosphoglyceric Acid Disodium Salt as a Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA) is a key metabolic intermediate in central carbon metabolism, playing a crucial role in glycolysis and the Calvin cycle. Its quantification in biological samples is vital for understanding cellular energy status and metabolic fluxes. D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt is a stable, water-soluble form of 3-PGA, making it an ideal standard for mass spectrometry-based quantification. This document provides detailed application notes and protocols for the use of D-(-)-3-Phosphoglyceric acid disodium salt as a standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 3-PGA in biological matrices.

Physicochemical Properties

A summary of the key properties of this compound salt is provided in the table below.

PropertyValueReference
Chemical Formula C₃H₅Na₂O₇P
Molecular Weight 230.02 g/mol [1]
CAS Number 80731-10-8[2]
Purity ≥93%[2]
Solubility 50 mg/mL in water
Storage -20°C

Application: Quantitative Analysis of 3-PGA in Biological Samples using LC-MS/MS

This section outlines the protocol for creating a standard curve and using this compound salt for the absolute quantification of 3-PGA in biological samples such as plasma or cell extracts.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of 3-PGA is depicted below.

workflow cluster_prep Standard & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standard_Preparation Prepare 3-PGA Standard Curve LC_Separation Chromatographic Separation (HILIC) Standard_Preparation->LC_Separation Sample_Extraction Extract Metabolites from Biological Sample Internal_Standard Spike Internal Standard (Optional) Sample_Extraction->Internal_Standard Internal_Standard->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Concentration_Calculation Calculate Analyte Concentration Peak_Integration->Concentration_Calculation

Caption: Workflow for quantitative analysis of 3-PGA.

Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of a stock solution and a serial dilution for a standard curve.

Materials:

  • This compound salt (≥93% purity)

  • LC-MS grade water

  • LC-MS grade methanol (B129727)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound salt.

    • Dissolve the weighed standard in 1 mL of LC-MS grade water in a volumetric flask to obtain a 1 mg/mL stock solution.

    • Store the stock solution at -20°C. The stability of the stock solution should be evaluated, but it is generally recommended to prepare fresh stock solutions regularly.

  • Working Standard Solutions and Calibration Curve:

    • Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., a mixture of water and methanol).[3]

    • A suggested concentration range for the calibration curve is 0.033 µM to 167 µM.[4]

    • It is recommended to prepare calibration standards in a matrix that mimics the final sample extract to account for matrix effects.[3]

    • Avoid serial dilutions where a mistake in one dilution propagates through the entire curve.[3]

Quantitative Data for Standard Curve Preparation

Standard LevelConcentration (µM)
1167
283.3
333.3
416.7
58.33
63.33
71.67
80.833
90.333
100.167
110.083
120.033

This table is adapted from a method for analyzing TCA cycle analytes, including 3-phosphoglyceric acid.[4]

Protocol 2: Sample Preparation and Metabolite Extraction

This protocol provides a general procedure for extracting polar metabolites, including 3-PGA, from biological samples.

Materials:

  • Biological sample (e.g., plasma, cell pellet)

  • Ice-cold 80% methanol (LC-MS grade)

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Vortex mixer

Procedure:

  • Quenching and Extraction:

    • For cell pellets, quickly add ice-cold 80% methanol to quench metabolic activity.

    • For plasma samples, protein precipitation is required. Add a sufficient volume of cold methanol (e.g., 3 volumes of methanol to 1 volume of plasma).

    • Vortex the samples thoroughly.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted metabolites.

    • The supernatant can be directly analyzed or dried down and reconstituted in a suitable solvent for LC-MS analysis.

Logical Relationship for Sample Preparation

sample_prep Biological_Sample Biological Sample (e.g., Plasma, Cells) Quenching_Extraction Quenching & Extraction (Cold 80% Methanol) Biological_Sample->Quenching_Extraction Centrifugation Centrifugation (>10,000 x g, 4°C) Quenching_Extraction->Centrifugation Supernatant Collect Supernatant (Metabolite Extract) Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P BPG 1,3-Bisphosphoglycerate DHAP_G3P->BPG PGA3 3-Phosphoglycerate BPG->PGA3 PGA2 2-Phosphoglycerate PGA3->PGA2 PEP Phosphoenolpyruvate PGA2->PEP Pyruvate Pyruvate PEP->Pyruvate

References

Troubleshooting & Optimization

How to address high background signal in assays using D-(-)-3-Phosphoglyceric acid disodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt in their assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on mitigating high background signals.

Frequently Asked Questions (FAQs)

Q1: What is D-(-)-3-Phosphoglyceric acid (3-PGA) and what are its primary applications in assays?

D-(-)-3-Phosphoglyceric acid (3-PGA) is a key intermediate metabolite in fundamental biological pathways, including glycolysis and the Calvin cycle.[1][2] In a laboratory setting, its disodium salt is commonly used as a substrate in enzymatic assays to determine the activity of various enzymes, such as Phosphoglycerate Kinase (PGK) and Phosphoglycerate Mutase (PGM).[3][4] It is also a critical component in coupled enzyme systems designed to quantify other metabolites or enzyme activities.[5][6]

Q2: What is the underlying principle of most enzymatic assays involving 3-PGA?

Many assays involving 3-PGA are coupled enzymatic reactions that are monitored spectrophotometrically.[7][8] A common method involves a series of enzymatic reactions that ultimately lead to the oxidation of NADH to NAD+. The resulting decrease in absorbance at 340 nm is directly proportional to the activity of the target enzyme or the concentration of the initial substrate.[7][9]

Q3: How should D-(-)-3-Phosphoglyceric acid disodium salt be stored to ensure its stability?

For long-term stability, this compound salt, in both solid form and as a stock solution, should be stored at -20°C. It is important to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For short-term use, refrigeration at 2-8°C may be acceptable, but freezing is the recommended condition for maintaining its integrity.

Q4: What are the common causes of high background signal in assays using 3-PGA?

A high background signal in assays with 3-PGA can stem from several factors:

  • Contamination of Reagents: Coupling enzymes or other reagents may be contaminated with enzymes that can non-specifically consume NADH, leading to a high background reading.[8]

  • Substrate Contamination: The 3-PGA substrate itself or other assay components might be contaminated with substrates for downstream reactions that result in NADH consumption.[8]

  • Instability of NADH: NADH is susceptible to degradation, particularly under acidic conditions or prolonged exposure to light, which can contribute to a high background signal.[8]

  • Non-Specific Enzyme Activity: Impurities in the enzyme preparation being assayed can lead to off-target reactions that generate a background signal.[10]

Troubleshooting Guide: High Background Signal

This guide provides a systematic approach to identifying and resolving the root causes of high background signals in your assays.

Problem: High Absorbance Reading in the "No-Enzyme" Control

A high signal in a control lacking the primary enzyme indicates an issue with the assay components themselves.

Possible Cause Recommended Solution
Contaminating enzymatic activity in coupling enzymes (e.g., PGK, GAPDH) 1. Run controls for each individual coupling enzyme to identify the source of contamination. 2. Purchase high-purity or "contaminant-free" grade enzymes from a reputable supplier. 3. If contamination is suspected, consider a different lot or supplier for the coupling enzymes.
Spontaneous degradation of NADH 1. Prepare fresh NADH solutions for each experiment. 2. Ensure the assay buffer has a neutral to slightly alkaline pH (typically pH 7.4-7.6).[5][6] 3. Protect NADH solutions from light and keep them on ice.
Contamination of buffer or other reagents 1. Prepare all buffers and reagent solutions with high-purity, nuclease-free water. 2. Filter-sterilize buffers to prevent microbial growth, which can introduce contaminating enzymes.[11] 3. Test individual reagents in the absence of others to pinpoint the source of the background signal.
Problem: High Absorbance Reading in the "No-Substrate" (No 3-PGA) Control

A high signal in a control that includes the enzyme but lacks the 3-PGA substrate points to issues with the enzyme preparation or non-specific reactions.

Possible Cause Recommended Solution
Presence of endogenous substrates in the sample 1. For samples like cell lysates, consider a deproteinization step to remove endogenous small molecules. 2. Run a sample blank that omits the coupling enzymes to quantify the background from the sample itself.
Non-specific activity of the primary enzyme 1. Verify the purity of your enzyme preparation. If possible, use a more purified form of the enzyme. 2. Optimize the concentration of the primary enzyme used in the assay to minimize non-specific effects while maintaining a sufficient signal-to-noise ratio.

Experimental Protocols

Key Experiment: Coupled Enzymatic Assay for Phosphoglycerate Kinase (PGK) Activity

This protocol describes a standard method for measuring PGK activity using 3-PGA as a substrate. The reaction is coupled to the Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) reaction, and the rate of NADH oxidation is monitored at 340 nm.[3]

Materials:

  • This compound salt (3-PGA)

  • Adenosine 5'-triphosphate (ATP)

  • Magnesium Sulfate (MgSO₄)

  • Reduced β-Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Triethanolamine buffer

  • Sample containing PGK enzyme

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Prepare the Assay Master Mix: In a microcentrifuge tube, prepare a master mix containing Triethanolamine buffer (e.g., 100 mM, pH 7.4), MgSO₄ (e.g., 2 mM), ATP (e.g., 1 mM), 3-PGA (e.g., 10 mM), NADH (e.g., 0.2 mM), and GAPDH (e.g., 10 U/mL).[3]

  • Equilibrate: Pre-incubate the master mix at the desired assay temperature (e.g., 30°C or 37°C) for 5 minutes.[12]

  • Initiate the Reaction: Add the PGK-containing sample to the master mix to start the reaction.

  • Monitor Absorbance: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 5-60 minutes).[13]

  • Calculate Activity: Determine the rate of NADH consumption (ΔA340/min) from the linear portion of the curve. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity.

Controls:

  • No-Enzyme Control: Replace the PGK sample with an equal volume of assay buffer.

  • No-Substrate Control: Prepare a master mix without 3-PGA.

  • Positive Control: Use a sample with known PGK activity.

Visualizations

glycolysis_pathway cluster_glycolysis Glycolysis Pathway (Relevant Steps) 1_3_BPG 1,3-Bisphosphoglycerate 3_PGA 3-Phosphoglycerate (B1209933) 1_3_BPG->3_PGA PGK 2_PGA 2-Phosphoglycerate 3_PGA->2_PGA PGM PEP Phosphoenolpyruvate 2_PGA->PEP Enolase

Caption: Key steps in glycolysis involving 3-Phosphoglycerate.

experimental_workflow cluster_workflow Troubleshooting Workflow for High Background start High Background Signal Detected q1 Run 'No-Enzyme' Control start->q1 q2 Run 'No-Substrate' Control q1->q2 Low Signal a1 Check Reagent Purity (Coupling Enzymes, NADH) q1->a1 High Signal a3 Check Primary Enzyme Purity q2->a3 High Signal end Optimized Assay q2->end Low Signal a2 Check Buffer Composition and pH a1->a2 a2->end a4 Check for Endogenous Substrates in Sample a3->a4 a4->end

References

Impact of pH and temperature on D-(-)-3-Phosphoglyceric acid disodium salt stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of D-(-)-3-Phosphoglyceric acid disodium salt?

This compound salt is a relatively stable compound when stored and handled correctly. As a solid, it is stable for years when stored at -20°C. In solution, its stability is influenced by pH and temperature. It is most stable in neutral to slightly alkaline conditions (pH 7.0-8.0).[1]

Q2: How should I store this compound salt?

Proper storage is crucial to maintain the integrity of the compound.[1] The following storage conditions are recommended:

FormStorage TemperatureDurationRecommendations
Solid (Powder) -20°CLong-term (years)[2]Keep the vial tightly sealed and protected from moisture.
Stock Solution -20°C or -80°CUp to 6 months[3][4]Aliquot solutions to avoid repeated freeze-thaw cycles.[1][4]
Working Dilutions 2-8°CFor immediate usePrepare fresh daily and keep on ice during experiments.[1]

Q3: What is the impact of pH on the stability of this compound salt in solution?

The pH of the solution is a critical factor in the stability of this compound salt. The phosphate (B84403) ester bond is susceptible to hydrolysis, particularly under acidic conditions. Hydrolysis activity increases with decreasing pH, with significantly higher rates observed at pH 5.0 compared to pH 7.2.[5] For optimal stability, solutions should be prepared and maintained in a neutral to slightly alkaline buffer (pH 7.0-8.0).[1]

Q4: How does temperature affect the stability of this compound salt solutions?

Elevated temperatures can accelerate the degradation of this compound salt in solution. While the compound is relatively stable at room temperature for short periods, long-term storage should be at -20°C or -80°C to minimize degradation.[2][3][4] For enzymatic assays, it is important to consider that while enzyme activity may increase with temperature, the stability of the substrate may decrease.

Q5: What are the potential degradation products of this compound salt?

The primary degradation pathway for this compound salt is the hydrolysis of the phosphate ester bond. This results in the formation of D-glyceric acid and inorganic phosphate. Under certain conditions, isomerization to 2-phosphoglyceric acid can also occur.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in enzymatic assays.

Possible Cause Troubleshooting Steps
Degradation of the compound due to improper storage. - Verify that the solid compound and stock solutions have been consistently stored at -20°C or below.[1][2] - Prepare a fresh stock solution from a new vial of the solid compound. - Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[1][4]
Hydrolysis of the compound in acidic solution. - Check the pH of your stock solution and reaction buffers. Ensure they are within the optimal range of pH 7.0-8.0.[1] - If your experimental conditions require a lower pH, prepare fresh solutions immediately before use and minimize the time the compound spends in the acidic buffer.
Contamination of the solution. - Use sterile, nuclease-free water and buffers for preparing solutions to prevent microbial or enzymatic degradation.[1] - Filter-sterilize solutions if necessary.

Issue 2: Variability between experimental replicates.

Possible Cause Troubleshooting Steps
Incomplete dissolution of the solid. - Ensure the solid this compound salt is completely dissolved in the solvent. Gentle vortexing or brief sonication can help.
Inaccurate pipetting. - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.
Precipitation of the compound at low temperatures. - Visually inspect solutions for any signs of precipitation, especially after thawing. If precipitation is observed, gently warm the solution to room temperature and vortex to redissolve before use.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution (e.g., 10 mM)

Materials:

  • This compound salt (MW: 230.04 g/mol )

  • Nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • Sterile conical tube or vial

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound salt to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the mass of the compound required. For 10 mL of a 10 mM solution, you would need: 0.01 L * 0.01 mol/L * 230.04 g/mol = 0.023 g (23 mg).

  • Weigh the calculated amount of the powder and transfer it to the sterile tube.

  • Add the desired volume of nuclease-free water or buffer.

  • Vortex the solution until the solid is completely dissolved.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Assessing Stability (Accelerated Stability Study)

This protocol provides a general framework for assessing the stability of this compound salt under specific pH and temperature conditions.

Materials:

  • Stock solution of this compound salt

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • Temperature-controlled incubators or water baths

  • Analytical method for quantification (e.g., HPLC, enzymatic assay)

  • Sterile microcentrifuge tubes

Procedure:

  • Dilute the stock solution of this compound salt to a known concentration in each of the desired pH buffers.

  • Aliquot the solutions into sterile microcentrifuge tubes for each time point and temperature condition to be tested.

  • Store the aliquots at the selected temperatures (e.g., 4°C, 25°C, 40°C).

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each condition.

  • Immediately analyze the concentration of this compound salt remaining in each sample using a validated analytical method.

  • Plot the concentration of the compound as a function of time for each pH and temperature condition to determine the degradation rate.

Visualizations

Glycolysis_Pathway Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Hexokinase Fructose-6-phosphate Fructose-6-phosphate Glucose-6-phosphate->Fructose-6-phosphate Phosphoglucose isomerase Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Fructose-6-phosphate->Fructose-1,6-bisphosphate Phosphofructokinase Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Fructose-1,6-bisphosphate->Glyceraldehyde-3-phosphate Aldolase Dihydroxyacetone\nphosphate Dihydroxyacetone phosphate Fructose-1,6-bisphosphate->Dihydroxyacetone\nphosphate Aldolase 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-phosphate->1,3-Bisphosphoglycerate Glyceraldehyde-3-phosphate dehydrogenase Dihydroxyacetone\nphosphate->Glyceraldehyde-3-phosphate Triose-phosphate isomerase 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate Phosphoglycerate kinase 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate kinase

Caption: Role of 3-Phosphoglycerate in the Glycolysis Pathway.

Serine_Biosynthesis_Pathway cluster_glycolysis From Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate  Phosphoglycerate  dehydrogenase 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine  Phosphoserine  aminotransferase Serine Serine 3-Phosphoserine->Serine  Phosphoserine  phosphatase

Caption: Biosynthesis of Serine from 3-Phosphoglycerate.

References

Identifying and minimizing impurities in D-(-)-3-Phosphoglyceric acid disodium samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and minimizing impurities in your D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in D-(-)-3-Phosphoglyceric acid disodium salt?

A1: Common impurities can be categorized as follows:

  • Isomeric Impurities: The most common impurity is its isomer, D-2-phosphoglyceric acid . This arises from the enzymatic or chemical conversion of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate, a reversible reaction in glycolysis.[1][2]

  • Process-Related Impurities:

    • Residual Solvents: Depending on the purification process, residual solvents may be present.

    • Starting Materials and By-products: In enzymatic synthesis, trace amounts of starting materials like 1,3-bisphosphoglycerate or by-products from side reactions of the enzymes used may be present.[1] In chemical synthesis from D-glyceric acid, residual starting material and other phosphorylated isomers can occur.[3]

  • Degradation Products:

    • Glyceric Acid and Inorganic Phosphate (B84403): Hydrolysis of the phosphate ester bond can lead to the formation of glyceric acid and inorganic phosphate. This can be influenced by pH and temperature.

  • Water Content: this compound salt is hygroscopic, and water is a common impurity. Commercial preparations can have a water content of up to 14%.

Q2: What is the expected purity of commercial this compound salt?

A2: Commercially available this compound salt typically has a purity of ≥93% on a dry basis.[4] It is important to refer to the certificate of analysis (CoA) provided by the supplier for lot-specific purity information.[5]

Q3: How should I store this compound salt to minimize degradation?

A3: To ensure stability and minimize degradation, it is recommended to store the compound under the following conditions:

  • Temperature: Store at -20°C for long-term storage.[6]

  • Atmosphere: Store under an inert gas.[7]

  • Moisture: Keep the container tightly closed in a dry place to prevent moisture absorption.

  • Solutions: Prepare solutions fresh for use. If storage of a stock solution is necessary, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guides

Impurity Identification

Issue: Unexpected peaks are observed during HPLC analysis.

This guide will help you identify the potential source of these unexpected peaks.

Workflow for Impurity Identification

start Start: Unexpected Peak in HPLC check_known Compare Retention Time with Standards (e.g., 2-phosphoglyceric acid) start->check_known lc_ms Perform LC-MS/MS Analysis check_known->lc_ms No match identify Identify Impurity Structure check_known->identify Match found compare_data Compare Mass Spectra and NMR Shifts with Databases and Literature lc_ms->compare_data nmr Conduct 1H and 31P NMR Spectroscopy nmr->compare_data gc_ms Derivatize and Analyze by GC-MS (for volatile impurities) gc_ms->compare_data compare_data->identify Structure elucidated unknown Impurity Remains Unidentified compare_data->unknown No match found

Caption: Workflow for identifying unknown impurities.

Troubleshooting Steps:

Possible Cause Troubleshooting Action
Isomeric Impurity (2-phosphoglyceric acid) Co-inject your sample with a D-2-phosphoglyceric acid standard to see if the retention times match. An HPLC method specifically designed to separate these isomers should be used.[9]
Degradation Products Perform LC-MS/MS analysis to identify the mass of the impurity. Degradation products like glyceric acid will have a different mass-to-charge ratio.
Process-Related Impurities Review the synthesis and purification process. If possible, analyze starting materials and intermediates to check for carryover.
Contamination Ensure proper handling and use of clean vials and high-purity solvents to avoid external contamination.
Minimizing Impurities

Issue: The purity of the this compound salt sample is lower than required.

This guide provides strategies to minimize impurities during your experimental workflow.

Logical Flow for Impurity Minimization

start Start: Low Purity Sample synthesis Optimize Synthesis Conditions start->synthesis purification Refine Purification Method start->purification storage Implement Proper Storage start->storage handling Improve Sample Handling start->handling synthesis->purification analysis Validate Analytical Method purification->analysis storage->handling handling->analysis end Achieve Desired Purity analysis->end

Caption: Key areas for impurity minimization.

Minimization Strategies:

Area of Focus Strategy
Synthesis Control Isomerization: In enzymatic synthesis, carefully select the enzyme and control reaction conditions (pH, temperature, reaction time) to minimize the formation of 2-phosphoglyceric acid.
Purification Chromatographic Methods: Utilize appropriate chromatographic techniques such as ion-exchange or reversed-phase chromatography to separate the desired product from impurities. Nanofiltration can be effective in removing salts and smaller molecules from fermentation broths before further purification steps.[10]
Storage Strict Environmental Control: Adhere to the recommended storage conditions of -20°C in a dry, inert atmosphere to prevent degradation and moisture uptake.[7]
Handling Minimize Exposure: Handle the solid material in a dry environment (e.g., a glove box) to prevent moisture absorption. Prepare solutions immediately before use with high-purity, sterile solvents.

Experimental Protocols

HPLC Method for Isomer Separation

This method is suitable for the separation and quantification of D-(-)-3-Phosphoglyceric acid and its isomer, D-2-phosphoglyceric acid.[9]

Table 1: HPLC Parameters

ParameterValue
Column Newcrom B mixed-mode stationary phase
Mobile Phase Isocratic mixture of water, acetonitrile (B52724) (MeCN), and formic acid
Detector Evaporative Light Scattering Detector (ELSD)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Sample Preparation for GC-MS Analysis

Since this compound salt is non-volatile, derivatization is required for GC-MS analysis. Silylation is a common derivatization technique.

Protocol:

  • Drying: Lyophilize the sample to remove water completely.

  • Derivatization:

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the dried sample.

    • Add 50 µL of pyridine (B92270) as a catalyst.

    • Heat the mixture at 70°C for 30 minutes.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Note: Samples for GC-MS should be dissolved in a volatile organic solvent; aqueous solutions are not suitable.[11][12] Strong acids, bases, and salts should be avoided as they can damage the column.[11][12]

NMR Spectroscopy for Purity Assessment

Both ¹H and ³¹P NMR can be used for purity assessment.

  • ¹H NMR: Can provide information on the overall purity and identify organic impurities.

  • ³¹P NMR: Is particularly useful for identifying and quantifying phosphorus-containing impurities, such as 2-phosphoglyceric acid and inorganic phosphate.

Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., D₂O).

  • Add a known amount of an internal standard with a distinct NMR signal (e.g., trimethylsilylpropanoic acid for ¹H NMR).

  • Acquire the spectrum using appropriate parameters to ensure accurate quantification.

Troubleshooting Analytical Methods

Issue: Peak tailing or asymmetry in HPLC chromatograms.

Table 2: HPLC Troubleshooting

Possible Cause Solution
Secondary Interactions with Column Use an end-capped column to minimize interactions with residual silanol (B1196071) groups.[13][14] Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[13]
Column Overload Reduce the sample concentration or injection volume.[14][15]
Column Contamination/Aging Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[15]
Extra-column Effects Use tubing with a smaller internal diameter and minimize the length of tubing between the injector, column, and detector.[13]

This technical support center provides a foundational guide for identifying and minimizing impurities in this compound salt samples. For further assistance, please consult the references cited or contact your supplier's technical service department.

References

Technical Support Center: D-(-)-3-Phosphoglyceric Acid Disodium Salt in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt (3-PG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a special focus on the non-linear reaction rates observed when 3-PG is used as a substrate.

Frequently Asked Questions (FAQs)

Q1: What is D-(-)-3-Phosphoglyceric acid (3-PG) and why is it important?

A1: D-(-)-3-Phosphoglyceric acid is a key metabolic intermediate found in central metabolic pathways like glycolysis and the Calvin cycle. In glycolysis, it is a substrate for the enzyme Phosphoglycerate Kinase (PGK), leading to the first ATP-generating step in this pathway. It also serves as a precursor for the synthesis of amino acids like serine.[1] Its central role makes it a critical component for studying cellular metabolism and a target for drug development.

Q2: Which enzymes primarily use 3-PG as a substrate and are relevant to studies of non-linear kinetics?

A2: Three key enzymes utilize 3-PG as a substrate:

  • Phosphoglycerate Kinase (PGK): Catalyzes the reversible reaction of 3-PG and ATP to form 1,3-bisphosphoglycerate and ADP.[2] This enzyme is well-documented to exhibit non-linear (biphasic) kinetics.

  • Phosphoglycerate Mutase (PGAM): Catalyzes the isomerization of 3-PG to 2-phosphoglycerate.

  • 3-Phosphoglycerate (B1209933) Dehydrogenase (PHGDH): Catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate, the first committed step in the serine biosynthesis pathway.[3] This enzyme can be subject to feedback and substrate inhibition.

Q3: How should D-(-)-3-Phosphoglyceric acid disodium salt be prepared and stored for optimal performance?

A3: Proper handling is crucial for reproducible results.

  • Storage: The solid disodium salt should be stored at -20°C.[4]

  • Solution Preparation: Prepare stock solutions in high-purity, sterile water or a suitable buffer (e.g., Tris-HCl, HEPES) at a neutral to slightly alkaline pH (7.0-8.0) to prevent acid-catalyzed hydrolysis.

  • Stock Solution Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[5] Before use, thaw completely and bring to room temperature.

Troubleshooting Guide: Non-Linear Reaction Rates and Other Common Issues

Issue 1: Observed Reaction Rate is Not Proportional to Enzyme Concentration (Non-Linearity)

Symptoms:

  • A plot of initial velocity (V₀) versus substrate concentration [3-PG] is not a standard hyperbolic Michaelis-Menten curve.

  • The reaction rate plateaus or decreases at high substrate concentrations.

  • Lineweaver-Burk plots are non-linear.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Biphasic Kinetics of Phosphoglycerate Kinase (PGK) PGK can exhibit biphasic kinetics, showing higher affinity for 3-PG at lower concentrations and a lower affinity at higher concentrations. This is an intrinsic property of the enzyme. Ensure your kinetic model accounts for this behavior rather than assuming a simple Michaelis-Menten model.
Substrate Inhibition High concentrations of 3-PG or the co-substrate (e.g., ATP for PGK) can be inhibitory. Perform a substrate curve with a wider range of 3-PG concentrations to identify the inhibitory range. If inhibition is observed, conduct experiments at substrate concentrations below the inhibitory threshold.
Product Inhibition The accumulation of products (e.g., 1,3-bisphosphoglycerate for PGK, or L-serine for the PHGDH pathway) can inhibit the enzyme.[6][7] Measure initial rates where less than 10% of the substrate has been converted to product to minimize this effect.[8] Consider using a coupled assay system to remove the inhibitory product as it is formed.
Contaminating Enzymes in Sample Crude cell lysates or impure enzyme preparations may contain other enzymes that consume 3-PG or interfere with the assay, leading to complex kinetics. Use purified enzyme preparations when possible. Include appropriate controls, such as running the assay without the coupling enzyme, to detect side reactions.
Issue 2: High Background Signal or Unstable Baseline

Symptoms:

  • A significant change in absorbance or fluorescence is observed in "no-enzyme" or "no-substrate" control wells.

  • The baseline reading drifts consistently over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Spontaneous Degradation of Substrate/Reagents NADH, a common component in coupled assays, can degrade over time, especially when exposed to light or acidic pH. Prepare NADH solutions fresh and keep them on ice and protected from light. Ensure the assay buffer pH is stable and optimal for all components.
Contaminating Enzymes in Reagents Reagents, particularly coupling enzymes like GAPDH, may have contaminating activities. Run controls for each individual component to pinpoint the source of the background signal.[9]
Buffer Interference Components of your buffer system could be interfering with the reaction. Test alternative buffer systems (e.g., HEPES instead of Tris) to see if the background is reduced. Some substances like EDTA, SDS, and sodium azide (B81097) can interfere with enzymatic assays.[10]
Instrument Instability The spectrophotometer or plate reader may not be properly warmed up or could be malfunctioning. Allow the instrument's lamp to warm up for at least 30 minutes before taking readings. Check instrument settings and perform a baseline check with buffer alone.[11]
Issue 3: Low or Inconsistent Signal Between Replicates

Symptoms:

  • The observed reaction rate is much lower than expected.

  • High variability is observed between identical experimental replicates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of 3-PG Stock The 3-PG standard may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare a fresh stock solution from solid material and compare its performance to the old stock.
Incorrect Assay Conditions (pH, Temp) Enzymes have optimal pH and temperature ranges for activity. A suboptimal pH can drastically reduce the reaction rate.[11][12] Verify the pH of your final reaction mixture and ensure the temperature is controlled and consistent.[13]
Inaccurate Pipetting Small volumes, especially of concentrated enzyme, are a common source of error. Use calibrated pipettes and prepare a master mix of reagents to add to each well to improve consistency.[14]
Insufficient Coupling Enzyme in Assay In a coupled assay, the coupling enzyme's activity must be in excess so it is not the rate-limiting step.[14] Double the concentration of the coupling enzyme(s) and check if the measured rate of the primary enzyme increases. If it does, the original concentration was insufficient.

Data Presentation

Table 1: Kinetic Parameters of Phosphoglycerate Kinase (PGK) with 3-PG
OrganismKm for 3-PG (µM)Km for ATP/ADP (µM)VmaxNotes
Human186--Vmax of the forward reaction (producing 3-PG) is ~3.5 times higher than the reverse reaction.[15]
Yeast146--Vmax of the forward reaction is ~5.8 times higher than the reverse reaction.[15]
Corynebacterium glutamicum260110 (for ATP)220 U/mgFollowed Michaelis-Menten kinetics under the tested conditions.[16]

Note: Kinetic parameters can vary significantly based on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Phosphoglycerate Kinase (PGK) Activity

This protocol measures PGK activity in the direction of 3-PG consumption by coupling the reaction to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which oxidizes NADH to NAD⁺. The rate of decrease in absorbance at 340 nm is proportional to PGK activity.[17][18]

Materials:

  • This compound salt (3-PG)

  • ATP, Magnesium Chloride (MgCl₂)

  • NADH

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) - high purity

  • PGK enzyme sample (purified or lysate)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 1 mL reaction, combine:

    • 850 µL Assay Buffer

    • 50 µL of 20 mM ATP

    • 50 µL of 100 mM MgCl₂

    • 20 µL of 10 mM NADH

    • 10 µL of GAPDH (e.g., 100 units/mL)

  • Set up Controls: Prepare at least two control cuvettes:

    • Blank/No-Enzyme Control: Add 980 µL of Master Mix and 20 µL of buffer (instead of enzyme).

    • No-Substrate Control: Add 930 µL of Master Mix (prepared without 3-PG), 20 µL of enzyme, and 50 µL of buffer.

  • Equilibrate: Add 980 µL of the master mix to the sample cuvettes. Add the enzyme sample (e.g., 20 µL) to the sample and "no-substrate" cuvettes. Incubate all cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow temperature equilibration.

  • Initiate Reaction: Start the reaction by adding 50 µL of 3-PG stock solution (e.g., 40 mM, for a final concentration of 2 mM) to the sample and blank cuvettes. Mix quickly by inverting.

  • Measure Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).

  • Calculate Activity: Determine the initial linear rate of reaction (ΔA₃₄₀/min). Use the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹) to convert this rate into µmol/min (Units).

Visualizations

Glycolysis_Pathway cluster_glycolysis Simplified Glycolysis (Payoff Phase) cluster_serine Serine Biosynthesis GAP Glyceraldehyde-3-P BPG 1,3-Bisphospho-glycerate GAP->BPG GAPDH PG3 3-Phospho-glycerate BPG->PG3 PGK PG2 2-Phospho-glycerate PG3->PG2 PGAM PHP 3-Phospho-hydroxypyruvate PG3->PHP PHGDH PEP Phosphoenol-pyruvate PG2->PEP Enolase PYR Pyruvate PEP->PYR PK PSER Phosphoserine PHP->PSER SER Serine PSER->SER

Caption: Key metabolic position of 3-Phosphoglycerate (3-PG).

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer & Reagents (ATP, NADH) A1 Create Master Mix (Buffer, Co-substrates, Coupling Enzyme) P1->A1 P2 Prepare 3-PG Substrate Stock A4 Initiate with 3-PG & Mix P2->A4 P3 Prepare Enzyme Dilutions A3 Add Enzyme Sample & Equilibrate Temp. P3->A3 A2 Aliquot Master Mix to Wells/Cuvettes A1->A2 A2->A3 A3->A4 A5 Monitor Absorbance (e.g., 340 nm) A4->A5 D1 Calculate Initial Rate (ΔAbs/min) A5->D1 D2 Convert Rate to Enzyme Activity (U/mL) D1->D2 D3 Plot V₀ vs. [S] & Analyze Kinetics D2->D3

Caption: General workflow for a coupled enzymatic assay using 3-PG.

Troubleshooting_Tree Start Unexpected Kinetic Results? C1 Is the curve non-hyperbolic? Start->C1 Shape C2 Is there high background? Start->C2 Signal C3 Are replicates inconsistent? Start->C3 Variability S1 Possible Biphasic Kinetics (PGK) or Substrate Inhibition. Vary [3-PG] widely. C1->S1 Yes S2 Check for Product Inhibition. Ensure initial rates (<10% conv). C1->S2 Also consider S3 Check for reagent contamination. Run 'no-enzyme' & 'no-substrate' controls. C2->S3 Yes S4 Check buffer composition & pH. Prepare fresh NADH. C2->S4 Also consider S5 Verify pipetting accuracy. Use master mixes. C3->S5 Yes S6 Check 3-PG stock integrity. Prepare fresh stock. C3->S6 If low signal S7 Confirm assay T° & pH. Increase coupling enzyme conc. C3->S7 Also consider

Caption: Troubleshooting decision tree for non-linear kinetics.

References

Addressing substrate depletion in kinetic assays with D-(-)-3-Phosphoglyceric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-(-)-3-Phosphoglyceric acid (3-PGA) in kinetic assays. Substrate depletion is a common challenge in enzyme kinetics that can lead to inaccurate results. This guide will help you identify, troubleshoot, and mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is substrate depletion and why is it a concern in kinetic assays with D-(-)-3-Phosphoglyceric acid?

A1: Substrate depletion occurs when a significant portion of the substrate, in this case, D-(-)-3-Phosphoglyceric acid, is consumed during the course of the enzymatic reaction. This is a concern because the Michaelis-Menten model, a fundamental equation in enzyme kinetics, assumes that the substrate concentration remains relatively constant during the initial phase of the reaction. When this assumption is violated, it can lead to a non-linear reaction rate, underestimation of the initial velocity (V₀), and consequently, inaccurate determination of kinetic parameters such as Kₘ and Vₘₐₓ. For accurate kinetic analysis, it is generally recommended that less than 10-20% of the substrate be consumed.

Q2: Which enzymes utilize D-(-)-3-Phosphoglyceric acid as a substrate, and what are their typical Kₘ values?

A2: D-(-)-3-Phosphoglyceric acid is a key intermediate in glycolysis and is a substrate for several important enzymes. Knowing the Michaelis constant (Kₘ) of the enzyme for 3-PGA is crucial for designing experiments that avoid substrate depletion. Below is a summary of Kₘ values for some common enzymes that utilize 3-PGA.

EnzymeOrganism/SourceKₘ for D-(-)-3-Phosphoglyceric acidReference
Phosphoglycerate Kinase (PGK1)Human186 µM[1]
Phosphoglycerate Kinase (PGK1)Yeast146 µM[1]
Phosphoglycerate Kinase (PGK)Corynebacterium glutamicum0.26 mM (260 µM)[2]
Phosphoglycerate Mutase (PGAM)General (varies with conditions)~100-200 µM[3]
Phosphoglycerate Dehydrogenase (PHGDH)HumanNot specified, but reaction equilibrium favors 3-PGA formation[4]

Q3: How can I determine the appropriate initial concentration of D-(-)-3-Phosphoglyceric acid for my assay?

A3: The optimal initial concentration of 3-PGA depends on the Kₘ of your enzyme. To determine Kₘ and Vₘₐₓ accurately, you should measure the initial reaction velocity at a range of substrate concentrations, typically from 0.1 x Kₘ to at least 5-10 x Kₘ.[3] If you are performing inhibitor screening, using a 3-PGA concentration at or below the Kₘ is often recommended to sensitize the assay to competitive inhibitors. For routine activity assays where you want to ensure the enzyme is not limited by substrate, a concentration of at least 10 x Kₘ is advisable.

Q4: What are the consequences of significant substrate depletion on my kinetic data?

A4: Significant substrate depletion can lead to several issues with your data:

  • Non-linear progress curves: The rate of product formation will decrease over time, making it difficult to determine the true initial velocity.

  • Underestimation of enzyme activity: If the initial velocity is calculated from a later, slower portion of the reaction curve, the enzyme's activity will be underestimated.

  • Inaccurate inhibitor potency (IC₅₀) values: Substrate concentration can affect the apparent potency of inhibitors, especially competitive ones. If the substrate concentration changes significantly during the assay, the determined IC₅₀ values may be unreliable.

  • Invalid kinetic parameters: The calculated Kₘ and Vₘₐₓ values will not accurately reflect the enzyme's true kinetics.

Troubleshooting Guide

Issue 1: My reaction progress curve is not linear, and the reaction rate slows down over time.

  • Possible Cause: Substrate depletion is a likely cause of a non-linear progress curve, especially if the initial substrate concentration is low relative to the enzyme's Kₘ and activity.

  • Troubleshooting Steps:

    • Reduce Enzyme Concentration: Lowering the enzyme concentration will slow down the overall reaction rate, extending the linear phase of the reaction.

    • Increase Initial Substrate Concentration: If experimentally feasible, increasing the initial concentration of D-(-)-3-Phosphoglyceric acid can help maintain a pseudo-constant substrate level for a longer duration. Aim for a concentration well above the Kₘ if you are not trying to determine this parameter.

    • Monitor a Smaller Percentage of the Reaction: Collect data over a shorter time course to ensure you are only measuring the initial, linear phase of the reaction where less than 10-20% of the substrate has been consumed.

    • Data Analysis: If obtaining a long linear phase is difficult, you can fit the entire progress curve to the integrated Michaelis-Menten equation to determine kinetic parameters.

Issue 2: My calculated Kₘ value for D-(-)-3-Phosphoglyceric acid is significantly different from published values.

  • Possible Cause: This discrepancy could be due to substrate depletion, incorrect assay conditions, or issues with reagent stability.

  • Troubleshooting Steps:

    • Confirm Initial Velocity Conditions: Ensure that you are accurately measuring the initial velocity for each substrate concentration. This may require optimizing the enzyme concentration and measurement time for each point on your substrate saturation curve.

    • Verify Reagent Integrity: Confirm that your D-(-)-3-Phosphoglyceric acid standard is not degraded. Prepare fresh stock solutions and store them properly at -20°C.[5]

    • Check Assay Buffer Composition: The pH and ionic strength of your buffer can influence enzyme activity and Kₘ.[3] Ensure your buffer conditions are optimal and consistent.

    • Rule out Product Inhibition: If the product of the reaction is an inhibitor of the enzyme, its accumulation can mimic substrate depletion. Monitor the reaction for a shorter period to minimize product buildup.

Issue 3: I am developing a high-throughput screen (HTS) and am concerned about substrate depletion.

  • Possible Cause: In HTS, longer incubation times are often used, which can exacerbate substrate depletion issues.

  • Troubleshooting Steps:

    • Enzyme Titration: Perform a careful titration of your enzyme to find a concentration that gives a robust signal within a time frame where substrate depletion is minimal.

    • Substrate Concentration Optimization: For competitive inhibitor screens, use a D-(-)-3-Phosphoglyceric acid concentration at or near the Kₘ. For other screens, a higher concentration may be necessary to ensure linearity.

    • Assay Miniaturization: Reducing the reaction volume can sometimes help, but be mindful of potential evaporation effects.

    • Consider Endpoint vs. Kinetic Reads: While kinetic reads are ideal for monitoring linearity, endpoint assays are often more practical for HTS. If using an endpoint assay, ensure that the reaction is stopped within the linear range for all conditions.

Experimental Protocols

Protocol 1: Coupled Enzyme Assay for Phosphoglycerate Mutase (PGAM) Activity

This protocol measures the activity of PGAM by coupling the formation of 2-phosphoglycerate to the production of pyruvate (B1213749) and the subsequent oxidation of NADH. The decrease in absorbance at 340 nm is monitored.[6][7]

Materials:

  • D-(-)-3-Phosphoglyceric Acid (3-PGA)

  • 2,3-Diphospho-D-Glyceric Acid (Cofactor)

  • Adenosine 5'-diphosphate (ADP)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Magnesium Sulfate (MgSO₄)

  • Potassium Chloride (KCl)

  • Enolase

  • Pyruvate Kinase (PK)

  • L-Lactic Dehydrogenase (LDH)

  • Triethanolamine (B1662121) buffer, pH 7.6

  • Purified PGAM enzyme or cell lysate

Procedure:

  • Prepare a reaction mixture containing triethanolamine buffer, 3-PGA, ADP, 2,3-diphospho-D-glyceric acid, NADH, MgSO₄, KCl, enolase, PK, and LDH.

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the PGAM enzyme solution or cell lysate.

  • Immediately monitor the decrease in absorbance at 340 nm in a spectrophotometer.

  • Calculate the initial velocity from the linear portion of the absorbance vs. time plot.

Protocol 2: Coupled Enzyme Assay for Phosphoglycerate Kinase (PGK) Activity (Reverse Direction)

This protocol measures the activity of PGK in the reverse (glycolytic) direction by coupling the production of 1,3-bisphosphoglycerate to the oxidation of NADH.[8]

Materials:

  • D-(-)-3-Phosphoglyceric Acid (3-PGA)

  • Adenosine 5'-triphosphate (ATP)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer (e.g., Tris-HCl or HEPES with Mg²⁺)

  • Purified PGK enzyme or cell lysate

Procedure:

  • Prepare a reaction mixture containing assay buffer, 3-PGA, ATP, GAPDH, and NADH.

  • Equilibrate the reaction mixture to the desired assay temperature.

  • Initiate the reaction by adding the PGK enzyme solution or cell lysate.

  • Immediately monitor the decrease in absorbance at 340 nm.

  • Calculate the initial velocity from the linear portion of the progress curve.

Visualizations

glycolysis_pathway cluster_glycolysis Glycolysis Pathway 1_3_BPG 1,3-Bisphosphoglycerate 3_PGA D-(-)-3-Phosphoglyceric acid 1_3_BPG->3_PGA Phosphoglycerate Kinase (PGK) 2_PGA 2-Phosphoglycerate 3_PGA->2_PGA Phosphoglycerate Mutase (PGAM) PEP Phosphoenolpyruvate 2_PGA->PEP Enolase experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, 3-PGA, Enzymes) D Mix Assay Components (Buffer, Coupling Enzymes, etc.) A->D B Prepare Enzyme Dilution F Initiate with Enzyme B->F C Prepare Substrate Dilutions E Add 3-PGA C->E D->E E->F G Monitor Reaction (e.g., Absorbance at 340 nm) F->G H Plot Progress Curve (Absorbance vs. Time) G->H I Determine Initial Velocity (V₀) H->I J Plot V₀ vs. [3-PGA] I->J K Calculate Kₘ and Vₘₐₓ J->K

References

Technical Support Center: Enzyme Inhibition by Contaminants in D-(-)-3-Phosphoglyceric Acid Disodium Salt Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating enzyme inhibition caused by contaminants in D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt (3-PGA) preparations.

Frequently Asked Questions (FAQs)

Q1: What is D-(-)-3-Phosphoglyceric acid (3-PGA) and why is it crucial in our experiments?

A1: D-(-)-3-Phosphoglyceric acid is a key metabolic intermediate in both glycolysis and the Calvin cycle.[1][2] In glycolysis, it is a substrate for the enzyme Phosphoglycerate Kinase (PGK) and Phosphoglycerate Mutase (PGM).[1] Its purity is critical for the accurate determination of the kinetic parameters of these and other related enzymes.

Q2: What are the common enzymes affected by contaminants in 3-PGA preparations?

A2: The enzymes most directly affected are those that utilize 3-PGA as a substrate, primarily:

  • Phosphoglycerate Kinase (PGK): Catalyzes the conversion of 3-PGA to 1,3-bisphosphoglycerate.[3]

  • Phosphoglycerate Mutase (PGM): Catalyzes the isomerization of 3-PGA to 2-phosphoglycerate.[1]

Q3: What are the potential contaminants in commercially available D-(-)-3-Phosphoglyceric acid disodium salt?

A3: While manufacturers strive for high purity, several contaminants can be present, including:

  • Water: Can be present in significant amounts (<14% as per some product specifications), affecting the actual concentration of the 3-PGA solution.[4][5]

  • Isomers (e.g., 2-Phosphoglyceric acid): Synthesis of 3-PGA can result in the co-production of its isomer, 2-PGA.[6]

  • Inorganic Phosphate (B84403) (Pi): Can be a byproduct of synthesis or degradation and may act as an inhibitor for some enzymes in the glycolytic pathway.[7]

  • Heavy Metals (e.g., Pb, Hg, Cd): Trace amounts of heavy metals can be introduced during the manufacturing process and are known to be potent non-competitive enzyme inhibitors.[8]

  • Sulfate (B86663) Ions: Can be present as residual impurities from starting materials or purification processes and may act as a competitive inhibitor.[9]

Q4: How can I check for the purity of my 3-PGA preparation?

A4: Review the Certificate of Analysis (CoA) provided by the supplier, which should detail the purity and the levels of known impurities.[8] For suspected heavy metal contamination, techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used for detection.[8][10]

Troubleshooting Guides

Issue 1: Observed Enzyme Activity is Lower Than Expected

  • Question: We are performing a kinetic assay with Phosphoglycerate Kinase (PGK) and our new batch of 3-PGA gives significantly lower Vmax than the previous batch. What could be the cause?

  • Answer: This could be due to the presence of an enzyme inhibitor in your 3-PGA preparation. Heavy metals are common non-competitive inhibitors that lower Vmax. Alternatively, an unexpectedly high water content in the new batch would mean the actual concentration of 3-PGA is lower than calculated, leading to an apparent decrease in enzyme activity. It is also possible that the pH of the final solution is altered by contaminants, moving it away from the enzyme's optimal pH.

Issue 2: Inconsistent or Non-Reproducible Results

  • Question: Our replicates for the Phosphoglycerate Mutase (PGM) activity assay are highly variable when using a new lot of 3-PGA. What should we investigate?

  • Answer: Inconsistent results can stem from heterogeneous contamination within the 3-PGA solid reagent. Ensure the powder is well-mixed before weighing. Another possibility is the degradation of 3-PGA in your stock solution. Prepare fresh stock solutions and store them in aliquots at -20°C to avoid multiple freeze-thaw cycles. The ionic strength of the assay buffer can also affect PGM activity, and ionic contaminants in the 3-PGA can lead to variability.[11]

Issue 3: High Background Signal in a Coupled Assay

  • Question: We are using a coupled assay to measure PGK activity, where the production of ADP is linked to the oxidation of NADH. We are observing a high background rate of NADH oxidation even without the PGK enzyme. Could our 3-PGA be the problem?

  • Answer: It is possible that your 3-PGA preparation is contaminated with an enzyme that can either directly or indirectly lead to NADH oxidation. For instance, contamination with lactate (B86563) dehydrogenase and pyruvate (B1213749) would consume NADH. It is also possible that other reagents in your coupled assay system are contaminated. Running a control reaction with the 3-PGA and the coupled-enzyme system, but without the primary enzyme (PGK), can help isolate the source of the high background.

Data on Potential Inhibitors of PGK and PGM

The following tables summarize quantitative data for known inhibitors of Phosphoglycerate Kinase (PGK) and Phosphoglycerate Mutase (PGM). While not all are common contaminants, they provide a reference for the sensitivity of these enzymes to various molecules.

Table 1: Inhibitors of Phosphoglycerate Kinase (PGK)

InhibitorType of InhibitionKi ValueIC50 ValueReference
NG52ATP-competitive-2.5 ± 0.2 µM[6]
ADPMixed-type0.1 mM-[12]
Sulfate ionsCompetitive (proposed)--[9]
Heavy Metals (general)Non-competitive--

Table 2: Inhibitors of Phosphoglycerate Mutase (PGM)

InhibitorType of InhibitionKi ValueIC50 ValueReference
PGMI-004AAllosteric3.91 ± 2.50 µM-[13]
KClCompetitive--[14]
PhosphateCompetitive--[14]
2-PhosphoglycolateCompetitive--[14]
Vanadate---[14]
Heavy Metals (general)Non-competitive--

Experimental Protocols

Protocol 1: Standard Coupled Assay for Phosphoglycerate Kinase (PGK) Activity

This protocol measures the rate of 3-PGA-dependent NADH oxidation.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA.

    • ATP solution: 50 mM in water.

    • NADH solution: 10 mM in assay buffer.

    • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): 100 units/mL.

    • This compound salt (3-PGA) stock solution: 100 mM in water.

    • PGK enzyme solution: Prepare a suitable dilution in assay buffer.

  • Assay Procedure:

    • In a 96-well plate or cuvette, prepare a reaction mixture containing:

      • 80 µL Assay Buffer

      • 2 µL ATP solution

      • 2 µL NADH solution

      • 1 µL GAPDH solution

      • 5 µL 3-PGA stock solution

    • Incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding 10 µL of the PGK enzyme solution.

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of NADH oxidation is proportional to the PGK activity.

Protocol 2: Screening for Inhibitory Contaminants in 3-PGA Preparations

  • Prepare two sets of 3-PGA solutions:

    • Control 3-PGA: Use a previously validated batch of 3-PGA or a new high-purity standard.

    • Test 3-PGA: Use the batch of 3-PGA suspected of contamination.

    • Prepare stock solutions of identical concentration for both, carefully accounting for any differences in water content if known.

  • Perform the PGK (or PGM) activity assay (as described in Protocol 1) in parallel using both the Control and Test 3-PGA solutions.

  • Data Analysis:

    • Calculate the initial reaction rates for both the control and test reactions.

    • A significantly lower reaction rate with the Test 3-PGA indicates the presence of an inhibitor.

    • Calculate the percentage of inhibition: ((Rate_control - Rate_test) / Rate_control) * 100.

Protocol 3: Determining the Type of Inhibition

  • Vary Substrate Concentration: Perform the enzyme activity assay with the Test 3-PGA at a fixed concentration, but vary the concentration of the other substrate (e.g., ATP for PGK).

  • Vary "Inhibitor" (Test 3-PGA) Concentration: Perform the enzyme activity assay with a fixed concentration of the other substrate and vary the concentration of the Test 3-PGA solution.

  • Data Plotting:

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Competitive inhibition: The lines will intersect on the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.

    • Uncompetitive inhibition: The lines will be parallel.

Visualizations

Glycolysis_Pathway cluster_glycolysis Glycolysis (Partial Pathway) cluster_contaminants Potential Contaminants 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate PGK 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate PGM Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Heavy Metals Heavy Metals Heavy Metals->3-Phosphoglycerate Inhibition Sulfate Ions Sulfate Ions Sulfate Ions->3-Phosphoglycerate Inhibition Inorganic Phosphate Inorganic Phosphate Inorganic Phosphate->3-Phosphoglycerate Inhibition

Caption: Glycolytic pathway focusing on 3-PGA and potential inhibitory contaminants.

Troubleshooting_Workflow start Reduced Enzyme Activity Observed check_conc Verify 3-PGA Concentration (Account for water content) start->check_conc check_conc->start Concentration Error prepare_fresh Prepare Fresh Stock Solution check_conc->prepare_fresh Concentration OK run_control Run Assay with Control 3-PGA prepare_fresh->run_control compare_rates Compare Reaction Rates run_control->compare_rates inhibition_confirmed Inhibition Confirmed compare_rates->inhibition_confirmed Test Rate < Control Rate no_inhibition Issue Likely Elsewhere (e.g., enzyme stability, buffer) compare_rates->no_inhibition Rates are Equal determine_type Determine Inhibition Type (Vary substrate concentrations) inhibition_confirmed->determine_type

Caption: Troubleshooting workflow for suspected enzyme inhibition from 3-PGA.

Contaminant_Effects cluster_source Source of Error cluster_contaminant Potential Contaminant cluster_effect Effect on Assay cluster_observation Experimental Observation 3-PGA Preparation 3-PGA Preparation Heavy Metals Heavy Metals 3-PGA Preparation->Heavy Metals Ionic Impurities (e.g., Sulfate) Ionic Impurities (e.g., Sulfate) 3-PGA Preparation->Ionic Impurities (e.g., Sulfate) Incorrect Water Content Incorrect Water Content 3-PGA Preparation->Incorrect Water Content Non-Competitive Inhibition Non-Competitive Inhibition Heavy Metals->Non-Competitive Inhibition Competitive Inhibition Competitive Inhibition Ionic Impurities (e.g., Sulfate)->Competitive Inhibition Altered Ionic Strength/pH Altered Ionic Strength/pH Ionic Impurities (e.g., Sulfate)->Altered Ionic Strength/pH Incorrect Substrate Concentration Incorrect Substrate Concentration Incorrect Water Content->Incorrect Substrate Concentration Decreased Vmax Decreased Vmax Non-Competitive Inhibition->Decreased Vmax Increased Km Increased Km Competitive Inhibition->Increased Km Variable Activity Variable Activity Altered Ionic Strength/pH->Variable Activity Lower Overall Rate Lower Overall Rate Incorrect Substrate Concentration->Lower Overall Rate

Caption: Logical relationship between 3-PGA contaminants and experimental outcomes.

References

Calibrating instruments for accurate measurement of D-(-)-3-Phosphoglyceric acid disodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt (3-PG). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental measurement of 3-PG.

Issue 1: Inconsistent or Low Signal in Enzymatic Assays

  • Question: My standard curve for 3-PG has poor linearity, and the signal from my samples is lower than expected. What could be the cause?

  • Answer: This issue often stems from the degradation of the 3-PG standard or improper sample handling.[1] To troubleshoot, consider the following:

    • Standard Stability: 3-PG is susceptible to hydrolysis, especially at acidic pH.[1] Ensure that the standard solutions are prepared in a buffer with a neutral to slightly alkaline pH (7.0-8.0).[1]

    • Storage Conditions: Both solid and stock solutions of 3-PG standards should be stored at -20°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.[1]

    • Fresh Preparations: If a stock solution has been stored for an extended period, prepare a fresh solution from the solid standard.[1]

    • Sample Handling: Ensure complete dissolution of the solid 3-PG when preparing stock solutions; vortexing or brief sonication can help. Use calibrated pipettes for accuracy and maintain temperature consistency by keeping standards on ice during experiments.[1]

Issue 2: High Background Signal in Enzymatic Assays

  • Question: I am observing a high signal in my blank or "no-enzyme" control wells. How can I reduce this background noise?

  • Answer: A high background signal can be caused by contaminated reagents or buffer interference.[1]

    • Reagent Purity: Use high-purity reagents and enzymes to avoid contaminating activities that might produce or consume 3-PG.[1]

    • Proper Controls: Always include "no-enzyme" and "no-substrate" controls to pinpoint the source of the background signal.[1]

    • Buffer Compatibility: Some buffer components, like chelating agents, can interfere with the assay. Test the compatibility of your buffer system.[1]

    • Sample Preparation: For complex samples like cell lysates or tissue homogenates, deproteinization using methods such as perchloric acid precipitation may be necessary to remove interfering substances.[2]

Issue 3: Poor Peak Resolution or Shape in HPLC Analysis

  • Question: The chromatographic peaks for 3-PG are broad, tailing, or not well-separated from other components. How can I improve my HPLC separation?

  • Answer: Challenges in separating highly polar organic acids like 3-PG on reverse-phase columns are common.[3][4][5]

    • Column Choice: Standard C18 columns can be problematic for retaining and separating highly polar compounds.[3][5] Consider using a column specifically designed for aqueous mobile phases or an ion-exchange or ion-exclusion column.[3][6]

    • Mobile Phase pH: To improve retention on a reverse-phase column, the pH of the mobile phase should be about 2 units lower than the pKa of the analyte (ion suppression chromatography).[6]

    • Aqueous Mobile Phase: When using a 100% aqueous mobile phase with a C18 column, be aware of stationary phase "dewetting," which can lead to a sudden drop in retention time and poor peak shape.[3] Using a column designed for these conditions is recommended.[6]

    • Detector Wavelength: For UV detection of organic acids, wavelengths around 210 nm are often used. However, this is a region where many other molecules absorb, potentially causing interference.[4][7] An alternative is indirect UV detection.[8]

Frequently Asked Questions (FAQs)

Q1: What is D-(-)-3-Phosphoglyceric acid and why is its measurement important?

A1: D-(-)-3-Phosphoglyceric acid is a key metabolic intermediate in both glycolysis and the Calvin cycle.[9][10][11] In glycolysis, it is a precursor for ATP synthesis, and in photosynthesis, it is one of the first stable products of carbon fixation.[1][9] Its accurate measurement is crucial for studying energy metabolism and biosynthetic pathways.[9]

Q2: What are the common analytical methods for measuring 3-PG?

A2: Common methods include enzymatic assays, High-Performance Liquid Chromatography (HPLC), and mass spectrometry (MS).[11] Enzymatic assays are often coupled to spectrophotometric or fluorometric detection.[12][13][14] HPLC methods can separate 3-PG from other metabolites.[8][9]

Q3: How should I properly store D-(-)-3-Phosphoglyceric acid disodium salt standards?

A3: Proper storage is critical to prevent degradation. Solid 3-PG should be stored at -20°C, tightly sealed and protected from moisture. Stock solutions should also be stored at -20°C and are typically stable for up to 6 months. It is best to aliquot stock solutions to avoid repeated freeze-thaw cycles. Working dilutions should be prepared fresh daily and kept on ice.[1]

Data Presentation

Table 1: Recommended Storage Conditions for 3-PG Standards [1]

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CLong-termKeep vial tightly sealed and protected from moisture.
Stock Solution-20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Working Dilutions2-8°CFor immediate usePrepare fresh daily and keep on ice during experiments.

Table 2: Troubleshooting Summary [1][3][6]

IssuePossible CauseRecommended Action
Inconsistent/Low Signal Degradation of standardPrepare fresh stock solution, verify -20°C storage, use neutral pH buffer.[1]
Improper sample handlingEnsure complete dissolution, use calibrated pipettes, maintain temperature consistency.[1]
High Background Signal Contaminating enzyme activityUse high-purity reagents, run proper controls.[1]
Buffer interferenceTest buffer compatibility, be mindful of additives like chelating agents.[1]
Poor HPLC Peak Shape Inappropriate columnUse a column designed for aqueous mobile phases or consider ion-exchange chromatography.[3][6]
Stationary phase dewettingAvoid using 100% aqueous mobile phase with standard C18 columns.[3]

Experimental Protocols

Protocol 1: General Enzymatic Assay for 3-PG (Spectrophotometric)

This is a generalized protocol based on the principle of coupling the reaction to the reduction of NAD+ to NADH, which can be measured by the change in absorbance at 340 nm.

  • Reagent Preparation:

    • Assay Buffer: e.g., 0.1 M Triethanolamine buffer, pH 7.6.

    • ATP Solution: Prepare a stock solution of Adenosine 5'-triphosphate.

    • NADH Solution: Prepare a fresh solution of β-Nicotinamide adenine (B156593) dinucleotide, reduced form.

    • Enzyme Mix: A solution containing Phosphoglycerate kinase and Glyceraldehyde-3-phosphate dehydrogenase.

    • 3-PG Standard Stock Solution: Prepare a stock solution of this compound salt in assay buffer.

  • Standard Curve Preparation:

    • Perform serial dilutions of the 3-PG standard stock solution in the assay buffer to create a range of concentrations for the standard curve.

  • Assay Procedure:

    • To a 96-well plate or cuvette, add the assay buffer, ATP solution, NADH solution, and the sample or standard.

    • Allow the mixture to incubate to establish a baseline reading.

    • Initiate the reaction by adding the enzyme mix.

    • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the 3-PG concentration.

  • Data Analysis:

    • Calculate the rate of change in absorbance for each standard and sample.

    • Plot the rate of change in absorbance for the standards against their concentrations to generate a standard curve.

    • Determine the concentration of 3-PG in the samples from the standard curve.

Protocol 2: HPLC Method for 3-PG Analysis

This protocol describes a general approach for the separation of 3-PG using HPLC with UV detection.

  • Instrument and Column:

    • HPLC system with a UV detector.

    • Column: A column suitable for polar organic acids, such as a mixed-mode, ion-exchange, or an aqueous-stable C18 column.[3][9]

  • Mobile Phase Preparation:

    • Prepare a simple mobile phase, for example, a mixture of water, acetonitrile, and an acid such as formic acid to act as a buffer and ion suppressor.[9] The exact composition will depend on the column used.

  • Standard Preparation:

    • Prepare a stock solution of 3-PG in the mobile phase.

    • Create a series of dilutions to generate a standard curve.

  • Sample Preparation:

    • Samples should be deproteinized if necessary and filtered through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Injection Volume: Typically 10-20 µL.

    • Flow Rate: e.g., 0.5-1.0 mL/min.

    • Detection: UV detector set at a low wavelength, such as 210 nm.[4][7]

    • Run an isocratic or gradient elution as required for optimal separation.

  • Data Analysis:

    • Identify the 3-PG peak based on the retention time of the standard.

    • Quantify the amount of 3-PG in the samples by comparing the peak area to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis cluster_data Data Handling Standard 3-PG Standard Dilution Serial Dilution Standard->Dilution Sample Biological Sample Extraction Extraction/ Deproteinization Sample->Extraction Reagents Assay Reagents Mix Prepare Reagent Mix Reagents->Mix Assay Perform Assay (Enzymatic or HPLC) Dilution->Assay Extraction->Assay Mix->Assay Read Instrument Reading (Absorbance/Peak Area) Assay->Read Curve Generate Standard Curve Read->Curve Calculate Calculate Concentration Read->Calculate Curve->Calculate

Caption: General experimental workflow for 3-PG measurement.

troubleshooting_logic Start Inaccurate Results AssayType Which Assay? Start->AssayType EnzymaticIssue Enzymatic Assay Issue AssayType->EnzymaticIssue Enzymatic HPLCIssue HPLC Issue AssayType->HPLCIssue HPLC LowSignal Low/Inconsistent Signal EnzymaticIssue->LowSignal Low Signal HighBg High Background EnzymaticIssue->HighBg High Background BadPeak Poor Peak Shape HPLCIssue->BadPeak Bad Peak WrongRet Incorrect Retention Time HPLCIssue->WrongRet Wrong RT Sol_Standard Check Standard Prep & Storage LowSignal->Sol_Standard Sol_Reagent Check Reagent Purity & Controls HighBg->Sol_Reagent Sol_Column Check Column Type & Mobile Phase BadPeak->Sol_Column Sol_Flow Verify Flow Rate & System Pressure WrongRet->Sol_Flow

Caption: Troubleshooting logic for 3-PG measurement issues.

References

Dealing with hygroscopic nature of D-(-)-3-Phosphoglyceric acid disodium powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic powder form of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation due to the hygroscopic nature of D-(-)-3-Phosphoglyceric acid disodium salt.

Problem Potential Cause Recommended Solution
Inconsistent experimental results or lower than expected enzymatic activity. The actual concentration of the prepared solution is lower than calculated due to absorbed atmospheric moisture in the powder. The presence of excess water can alter reaction kinetics.1. Determine the precise water content of the powder using Karl Fischer titration before preparing solutions (see Experimental Protocols). 2. Adjust the mass of the powder used for solution preparation to account for the measured water content (see Experimental Protocols). 3. Handle the powder in a controlled environment with low humidity, such as a glove box, to minimize moisture absorption.[1]
Difficulty in accurately weighing the powder. The powder rapidly absorbs moisture from the air, causing the weight reading on the balance to continuously increase.1. Minimize the exposure time of the powder to the atmosphere.[2] 2. Use a weighing boat and quickly transfer the powder to a pre-weighed, sealed container for accurate measurement by difference. 3. If possible, perform weighing inside a glove box or a room with controlled low humidity.[1][3]
The powder appears clumpy or has turned into a paste. Improper storage or prolonged exposure to ambient humidity.1. Discard the compromised reagent as its purity and concentration are no longer reliable. 2. Ensure the compound is stored at -20°C in a tightly sealed container, preferably with a desiccant.[4][5] 3. For future use, aliquot the powder into smaller, single-use vials to minimize exposure of the entire stock to moisture.
Prepared stock solutions show degradation over time. Repeated freeze-thaw cycles and potential microbial growth in aqueous solutions.1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Store stock solutions at -20°C or -80°C for long-term stability.[5] 3. For applications requiring sterility, filter-sterilize the solution using a 0.22 µm filter before storage.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound salt powder?

A1: To minimize moisture absorption, the powder should be stored at -20°C in a dry, airtight container.[4][5] For enhanced protection, consider placing the primary container inside a secondary container with a desiccant.

Q2: The product data sheet from Sigma-Aldrich mentions impurities of <14% water. How does this affect my experiments?

A2: This significant water content means that if you weigh out 100 mg of the powder, you may have only 86 mg or more of the actual compound. This discrepancy can lead to preparing solutions with a lower concentration than intended, impacting experimental outcomes. It is crucial to determine the exact water content or account for this potential variance in your calculations.

Q3: Can I dry the powder if it has absorbed moisture?

A3: While gentle heating in a vacuum oven is a common method for drying some hygroscopic compounds, it is not recommended for this compound salt without specific validation, as excessive heat can cause decomposition.[2] It is safer to determine the water content and adjust calculations accordingly.

Q4: What is the best way to handle the powder to prevent moisture absorption during weighing and solution preparation?

A4: The ideal method is to handle the powder in a controlled environment with low humidity, such as a glove box.[1] If a glove box is unavailable, work quickly, keeping the container sealed as much as possible. Have all necessary equipment and solvents ready before opening the compound's container to minimize exposure time.

Q5: What is the solubility of this compound salt?

A5: It is soluble in water at 50 mg/mL, forming a clear, colorless to faintly yellow solution.[3]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the steps to accurately determine the water content in a sample of this compound salt powder.

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration vessel is clean and dry.

    • Add the appropriate Karl Fischer solvent to the vessel and pre-titrate to a dry endpoint to eliminate any residual moisture in the solvent.

  • Sample Preparation and Introduction:

    • In a low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of the powder (typically 50-100 mg) into a gas-tight syringe or a sealed sample vial.

    • Quickly and carefully introduce the sample into the titration vessel.

  • Titration and Calculation:

    • Start the titration process. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed.

Protocol 2: Preparation of a Stock Solution with Corrected Concentration

This protocol provides a step-by-step guide to preparing a stock solution of a desired molarity, accounting for the water content of the hygroscopic powder.

  • Determine Water Content:

    • First, determine the percentage of water (% H₂O) in your batch of this compound salt using the Karl Fischer titration protocol outlined above. If this is not possible, use the maximum value from the supplier's specification (e.g., 14%) for a conservative estimate, but be aware of the potential for inaccuracy.

  • Calculate the Adjusted Mass:

    • The molecular weight of anhydrous this compound salt is 230.02 g/mol .

    • Use the following formula to calculate the mass of the hydrated powder needed:

      Adjusted Mass (g) = (Desired Molarity (mol/L) x Desired Volume (L) x 230.02 g/mol ) / (1 - (% H₂O / 100))

  • Weighing and Dissolution:

    • In a low-humidity environment, weigh out the calculated "Adjusted Mass" of the powder.

    • Transfer the powder to a volumetric flask of the desired volume.

    • Add a portion of the desired solvent (e.g., ultrapure water) and gently swirl to dissolve the powder.

    • Once fully dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert several times to ensure the solution is homogeneous.

Example Calculation:

To prepare 100 mL (0.1 L) of a 10 mM (0.01 M) solution, assuming a water content of 12%:

  • Adjusted Mass = (0.01 mol/L * 0.1 L * 230.02 g/mol ) / (1 - (12 / 100))

  • Adjusted Mass = 0.23002 g / 0.88

  • Adjusted Mass = 0.2614 g

You would need to weigh out 0.2614 g of the hydrated powder to achieve the desired 10 mM concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis & Calculation cluster_solution Solution Preparation storage Store at -20°C in airtight container weighing Weigh powder in low-humidity environment storage->weighing kf_titration Karl Fischer Titration to determine % water weighing->kf_titration dissolve Dissolve adjusted mass in solvent weighing->dissolve If % water is known calculation Calculate adjusted mass based on water content kf_titration->calculation calculation->dissolve final_solution Prepare final solution of accurate concentration dissolve->final_solution

Caption: Workflow for preparing an accurate solution of hygroscopic this compound salt.

troubleshooting_tree start Inconsistent Experimental Results? q1 Was water content of the powder determined? start->q1 sol_no Perform Karl Fischer titration. Adjust calculations for solution prep. q1->sol_no No q2 Was powder handled in a low-humidity environment? q1->q2 Yes a1_yes Yes a1_no No sol_no2 Handle powder in a glove box or minimize air exposure. q2->sol_no2 No q3 Was the stock solution stored properly (aliquoted, -20°C)? q2->q3 Yes a2_yes Yes a2_no No sol_no3 Aliquot new stock solution and store at -20°C or below. q3->sol_no3 No end Review other experimental parameters. q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to D-(-)-3-Phosphoglyceric Acid Salts in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in metabolic studies, particularly those involving the glycolytic pathway, the choice of reagents is paramount to achieving reliable and reproducible results. D-(-)-3-Phosphoglyceric acid (3-PGA) is a key intermediate in glycolysis and gluconeogenesis, serving as a substrate for enzymes like phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGM).[1][2] This guide provides a comparative overview of two common salt forms of 3-PGA: the disodium (B8443419) salt and the tricyclohexylammonium salt, to aid in the selection of the most suitable compound for your experimental needs.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a 3-PGA salt for an assay is often dictated by its physical and chemical properties, such as solubility and purity. These factors can significantly impact the preparation of stock solutions and the final concentration of the substrate in the reaction mixture, thereby influencing enzyme kinetics and overall assay performance.

While extensive data is available for the disodium salt, detailed specifications for the tricyclohexylammonium salt are less commonly reported in publicly available resources.

PropertyD-(-)-3-Phosphoglyceric Acid Disodium SaltD-(-)-3-Phosphoglyceric Acid Tricyclohexylammonium Salt
CAS Number 80731-10-8[1][3]108321-47-7[4]
Molecular Formula C3H5Na2O7P[1]C21H44N3O7P
Molecular Weight 230.02 g/mol [1]481.56 g/mol
Solubility 50 mg/mL in water[3]Data not readily available
Purity ≥93% (enzymatic)[3]Data not readily available
Form White to off-white powder[3]Data not readily available
Storage -20°C[3]Data not readily available

Key Considerations: The high water solubility of the disodium salt makes it a convenient choice for preparing aqueous buffers and reaction mixtures commonly used in enzymatic assays. The lack of readily available data for the tricyclohexylammonium salt regarding its solubility and purity presents a challenge for researchers, as these parameters are critical for accurate and reproducible experimentation.

Application in a Key Biochemical Assay: Phosphoglycerate Kinase (PGK) Activity

A primary application for 3-PGA is in the measurement of phosphoglycerate kinase (PGK) activity. PGK is a crucial enzyme in the glycolytic pathway that catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, producing 3-PGA and ATP.[5][6] The activity of PGK can be determined using a coupled enzyme assay, where the production of ATP is linked to the reduction of NADP+ by glucose-6-phosphate dehydrogenase and hexokinase. Alternatively, the reverse reaction can be monitored by coupling the formation of 1,3-bisphosphoglycerate to its reduction by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which involves the oxidation of NADH.[5]

Below is a detailed protocol for a typical PGK activity assay utilizing 3-PGA as a substrate.

Experimental Protocol: Coupled Enzyme Assay for PGK Activity (Reverse Reaction)

This protocol measures PGK activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

  • D-(-)-3-Phosphoglyceric acid (either disodium or tricyclohexylammonium salt)

  • Phosphoglycerate Kinase (PGK) enzyme sample

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

  • Adenosine Triphosphate (ATP)

  • Nicotinamide Adenine Dinucleotide, reduced form (NADH)

  • Hydrazine

  • Glycine

  • Magnesium Chloride (MgCl2)

  • Cuvettes for spectrophotometer

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 0.2 M Glycine and 0.1 M Hydrazine. Adjust the pH to 8.5.

    • Prepare a stock solution of D-(-)-3-Phosphoglyceric acid. If using the disodium salt, dissolve it in the reaction buffer to a final concentration of 50 mM. The solubility of the tricyclohexylammonium salt would need to be determined empirically.

    • Prepare stock solutions of ATP (100 mM), NADH (10 mM), and MgCl2 (100 mM) in deionized water.

    • Dilute the GAPDH enzyme in the reaction buffer to a suitable working concentration (e.g., 10 units/mL).

  • Assay Mixture Preparation:

    • In a cuvette, combine the following reagents in the order listed:

      • Reaction Buffer: 800 µL

      • 3-PGA solution (50 mM): 100 µL

      • ATP solution (100 mM): 20 µL

      • NADH solution (10 mM): 20 µL

      • MgCl2 solution (100 mM): 20 µL

      • GAPDH solution (10 units/mL): 20 µL

    • Mix gently by inverting the cuvette.

  • Enzyme Reaction and Measurement:

    • Incubate the assay mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

    • Initiate the reaction by adding the PGK enzyme sample (e.g., 20 µL) to the assay mixture.

    • Immediately start monitoring the decrease in absorbance at 340 nm over a period of 5-10 minutes. Record the absorbance at regular intervals (e.g., every 30 seconds).

  • Calculation of Enzyme Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Calculate the PGK activity using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Total Assay Volume) / (ε * Light Path * Enzyme Volume) where ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Visualizing the Experimental Workflow

To better illustrate the coupled enzyme assay for PGK activity, the following diagram outlines the key steps and reactions involved.

PGK_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Reagent_Buffer Reaction Buffer (Glycine, Hydrazine) Assay_Mix Prepare Assay Mixture (Buffer, 3-PGA, ATP, NADH, MgCl2, GAPDH) Reagent_Buffer->Assay_Mix Substrate 3-PGA Solution Substrate->Assay_Mix Cofactors ATP, NADH, MgCl2 Cofactors->Assay_Mix Coupling_Enzyme GAPDH Coupling_Enzyme->Assay_Mix Incubation Incubate at Constant Temperature Assay_Mix->Incubation Start_Reaction Add PGK Enzyme Incubation->Start_Reaction Monitor_A340 Monitor Absorbance at 340 nm Start_Reaction->Monitor_A340 Calculate_Rate Calculate ΔA340/min Monitor_A340->Calculate_Rate Calculate_Activity Calculate PGK Activity Calculate_Rate->Calculate_Activity

Figure 1. Workflow for the coupled enzyme assay to determine Phosphoglycerate Kinase (PGK) activity.

Signaling Pathway Context

The reaction catalyzed by PGK is a critical step in the glycolytic pathway. The choice of 3-PGA salt can influence the accuracy of measurements within this metabolic context.

Glycolysis_Pathway cluster_input Substrate Input for Assay G3P Glyceraldehyde 3-phosphate BPG13 1,3-Bisphospho- glycerate G3P->BPG13 GAPDH NAD+ -> NADH PGA3 3-Phospho- glycerate BPG13->PGA3 PGK ADP -> ATP PGA2 2-Phospho- glycerate PGA3->PGA2 PGM PEP Phosphoenol- pyruvate PGA2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK ADP -> ATP PGA3_salt->PGA3

Figure 2. Simplified glycolysis pathway highlighting the role of 3-Phosphoglycerate.

Conclusion and Recommendations

The choice between this compound salt and its tricyclohexylammonium salt counterpart for use in biochemical assays will largely depend on the specific requirements of the experiment and the availability of detailed product information.

  • This compound salt is a well-characterized and highly soluble option, making it a reliable choice for most standard enzymatic assays. Its documented purity and solubility facilitate accurate preparation of stock solutions and ensure reproducibility.

  • D-(-)-3-Phosphoglyceric acid tricyclohexylammonium salt may be a viable alternative, but the current lack of readily accessible data on its physicochemical properties, such as solubility and purity, presents a significant consideration. Researchers opting for this salt should be prepared to perform preliminary experiments to determine these parameters to ensure the accuracy and reliability of their results.

For routine applications and to ensure high reproducibility, the disodium salt is the recommended choice due to its well-documented properties and proven utility in a wide range of biochemical assays. If the tricyclohexylammonium salt is considered, it is crucial to obtain a detailed certificate of analysis from the supplier and to perform in-house validation.

References

A Researcher's Guide to Commercial D-(-)-3-Phosphoglyceric Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies, enzymology, and drug development, the quality and purity of reagents are paramount. D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, a key intermediate in glycolysis and a precursor in various biosynthetic pathways, is a critical component in many experimental setups. This guide provides a comparative overview of commercially available D-(-)-3-Phosphoglyceric acid disodium salt from various suppliers, along with standardized experimental protocols for independent quality assessment.

Commercial Supplier Comparison

Sourcing high-purity this compound salt is crucial for reliable and reproducible experimental results. Below is a summary of specifications from prominent suppliers based on publicly available data. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.

SupplierCatalog NumberStated PurityMethod of AnalysisMolecular FormulaCAS Number
Sigma-Aldrich P8877≥93% (dry basis)EnzymaticC₃H₅Na₂O₇P80731-10-8
Santa Cruz Biotechnology sc-214793≥93%Not SpecifiedC₃H₅Na₂O₇P80731-10-8
Achemtek MSK171497Na298+%Not SpecifiedC₃H₅Na₂O₇P80731-10-8
MedChemExpress HY-141412≥98.0%Not SpecifiedC₃H₅Na₂O₇P80731-10-8

Note: The purity values are as stated by the suppliers and may be determined by different methodologies. For rigorous comparison, it is recommended to perform in-house analysis using standardized protocols.

Experimental Protocols for Quality Assessment

To facilitate the independent verification of purity and performance of this compound salt from different commercial sources, the following detailed experimental protocols are provided.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of D-(-)-3-Phosphoglyceric acid and potential impurities. An Evaporative Light Scattering Detector (ELSD) is suitable for this non-chromophoric compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Mixed-mode stationary phase column (e.g., Newcrom B)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS reagent grade)

  • This compound salt standard of known purity

  • Commercial samples of this compound salt

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for the specific column and system, but a starting point could be 50:50 (v/v).

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound salt standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation: Prepare solutions of the commercial samples at the same concentration as the standard stock solution in the mobile phase.

  • HPLC-ELSD Analysis:

    • Set the column temperature to 30°C.

    • Set the ELSD drift tube temperature and nebulizer gas pressure according to the manufacturer's recommendations.

    • Inject the standards and samples.

    • Run an isocratic elution with the prepared mobile phase.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of D-(-)-3-Phosphoglyceric acid in the commercial samples using the calibration curve.

    • Calculate the purity of each sample by comparing the peak area of D-(-)-3-Phosphoglyceric acid to the total peak area of all components in the chromatogram.

Enzymatic Assay for Functional Purity

This assay determines the amount of biologically active D-(-)-3-Phosphoglyceric acid by coupling its conversion to 1,3-bisphosphoglycerate with the oxidation of NADH, which can be monitored spectrophotometrically.[1]

Principle: 3-Phosphoglycerate + ATP <--Phosphoglycerate Kinase (PGK)--> 1,3-Bisphosphoglycerate + ADP 1,3-Bisphosphoglycerate + NADH + H⁺ <--Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)--> Glyceraldehyde-3-Phosphate + NAD⁺ + Pi

The decrease in absorbance at 340 nm due to the oxidation of NADH is proportional to the amount of 3-Phosphoglycerate in the sample.

Reagents:

  • Triethanolamine (B1662121) buffer (0.1 M, pH 7.6)

  • ATP solution (10 mM)

  • NADH solution (5 mM)

  • MgCl₂ solution (100 mM)

  • EDTA solution (10 mM)

  • Phosphoglycerate Kinase (PGK) enzyme solution

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) enzyme solution

  • This compound salt standard and commercial samples

Procedure:

  • Reaction Mixture Preparation: In a cuvette, combine the triethanolamine buffer, ATP, NADH, MgCl₂, and EDTA solutions.

  • Sample Addition: Add a known volume of the this compound salt standard or sample solution to the reaction mixture.

  • Enzyme Initiation: Start the reaction by adding the PGK and GAPDH enzymes.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the absorbance curve.

    • Compare the rates obtained for the commercial samples to the rate obtained for the standard of known concentration to determine the concentration of active D-(-)-3-Phosphoglyceric acid.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biochemical relevance and the analytical process, the following diagrams have been generated.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP Dihydroxyacetone phosphate F16BP->DHAP BPG13 1,3-Bisphosphoglycerate G3P->BPG13 Glyceraldehyde-3-phosphate dehydrogenase DHAP->G3P Triose phosphate isomerase PGA3 3-Phosphoglycerate BPG13->PGA3 Phosphoglycerate kinase PGA2 2-Phosphoglycerate PGA3->PGA2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PGA2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Caption: The Glycolysis Pathway Highlighting 3-Phosphoglycerate.

Experimental_Workflow cluster_sourcing Sourcing cluster_analysis Analysis cluster_comparison Comparison SupplierA Supplier A Sample HPLC HPLC-ELSD Purity Analysis SupplierA->HPLC Enzymatic Enzymatic Assay (Functional Purity) SupplierA->Enzymatic SupplierB Supplier B Sample SupplierB->HPLC SupplierB->Enzymatic SupplierC Supplier C Sample SupplierC->HPLC SupplierC->Enzymatic PurityData Purity Data Comparison HPLC->PurityData FunctionalData Functional Activity Comparison Enzymatic->FunctionalData

Caption: Workflow for Comparing Commercial D-(-)-3-Phosphoglyceric Acid.

By utilizing the information and protocols in this guide, researchers, scientists, and drug development professionals can make more informed decisions when selecting a commercial source of this compound salt and ensure the quality and reliability of their experimental outcomes.

References

Comparative Purity Analysis of D-(-)-3-Phosphoglyceric Acid Disodium Salt from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal intermediate metabolite in fundamental biochemical pathways, including glycolysis and the Calvin cycle. Its purity is of paramount importance for researchers, scientists, and professionals in drug development to ensure the accuracy and reproducibility of experimental results. This guide provides an objective comparison of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt from three hypothetical major suppliers (Supplier A, Supplier B, and Supplier C), supported by detailed experimental data and protocols.

Data Summary

The following table summarizes the quantitative purity analysis of 3-PGA disodium salt from the different suppliers.

ParameterSupplier ASupplier BSupplier C
Purity by HPLC (%) 99.298.599.5
Enzymatic Assay (%) 98.997.899.1
Moisture Content (%) 1.52.11.2
2-Phosphoglyceric Acid (%) 0.30.80.1
Other Impurities (%) 0.50.70.4

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the percentage of 3-PGA and its related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Anion-exchange column (e.g., Agilent Bio-WAX).

  • Mobile Phase: A gradient of sodium phosphate (B84403) buffer.

  • Detection: UV absorbance at 210 nm.

  • Procedure:

    • Prepare a standard solution of D-(-)-3-Phosphoglyceric acid of known concentration.

    • Dissolve the samples from each supplier in the mobile phase to a concentration of 1 mg/mL.

    • Inject 10 µL of each sample and the standard solution into the HPLC system.

    • The percentage purity is calculated by comparing the peak area of the analyte in the sample to that of the standard.

Enzymatic Assay for Functional Purity

This assay determines the biologically active fraction of 3-PGA.

  • Principle: The assay is based on the conversion of 3-PGA to 2-PGA by the enzyme phosphoglycerate mutase, with the subsequent reactions leading to the oxidation of NADH, which can be monitored spectrophotometrically.

  • Reagents:

    • Triethanolamine buffer

    • Magnesium chloride

    • EDTA

    • NADH

    • ATP

    • Glyceraldehyde-3-phosphate dehydrogenase

    • Phosphoglycerate kinase

  • Procedure:

    • A reaction mixture containing all reagents except the sample is prepared.

    • The sample solution is added to initiate the reaction.

    • The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

    • The concentration of active 3-PGA is calculated based on the rate of this decrease.

Moisture Content Analysis (Karl Fischer Titration)

This method determines the water content in the samples.

  • Instrumentation: A Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Procedure:

    • A known weight of the 3-PGA sample is dissolved in a suitable solvent.

    • The solution is titrated with the Karl Fischer reagent.

    • The endpoint is detected by a change in potential, and the water content is calculated.

Visualizations

Biochemical Context: Role of 3-PGA in Glycolysis

The following diagram illustrates the position of D-(-)-3-Phosphoglyceric acid in the glycolytic pathway.

Glycolysis_Pathway GAP Glyceraldehyde 3-phosphate DPG 1,3-Bisphosphoglycerate GAP->DPG GAPDH PGA3 3-Phosphoglycerate DPG->PGA3 PGK PGA2 2-Phosphoglycerate PGA3->PGA2 PGM PEP Phosphoenolpyruvate PGA2->PEP Enolase

Caption: Role of 3-PGA in the Glycolysis Pathway.

Experimental Workflow for Purity Analysis

The diagram below outlines the logical flow of the experimental procedures used for the comparative analysis.

Purity_Analysis_Workflow cluster_suppliers Sample Source cluster_analysis Analytical Methods cluster_results Data Evaluation SupplierA Supplier A HPLC HPLC Analysis SupplierA->HPLC EnzymaticAssay Enzymatic Assay SupplierA->EnzymaticAssay KarlFischer Karl Fischer Titration SupplierA->KarlFischer SupplierB Supplier B SupplierB->HPLC SupplierB->EnzymaticAssay SupplierB->KarlFischer SupplierC Supplier C SupplierC->HPLC SupplierC->EnzymaticAssay SupplierC->KarlFischer Purity Purity (%) HPLC->Purity Impurities Impurity Profile HPLC->Impurities EnzymaticAssay->Purity Moisture Moisture (%) KarlFischer->Moisture Comparison Comparative Guide Purity->Comparison Moisture->Comparison Impurities->Comparison

Caption: Experimental Workflow for Purity Analysis.

D-(-)-3-Phosphoglyceric Acid vs. 2-Phosphoglyceric Acid: A Comparative Guide to Their Roles in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate network of cellular metabolism, the positional isomerization of key intermediates can have profound implications for pathway flux and overall cellular homeostasis. This guide provides a detailed comparison of D-(-)-3-Phosphoglyceric acid (3-PGA) and 2-phosphoglyceric acid (2-PGA), two critical glycolytic intermediates, focusing on their distinct roles in metabolic regulation. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways.

Core Functions and Metabolic Positioning

D-(-)-3-Phosphoglyceric acid (3-PGA) and 2-phosphoglyceric acid (2-PGA) are sequential intermediates in the payoff phase of glycolysis and the gluconeogenesis pathway. 3-PGA is generated from 1,3-bisphosphoglycerate by the action of phosphoglycerate kinase, a reaction that yields the first ATP molecule in glycolysis. Subsequently, 3-PGA is reversibly isomerized to 2-PGA by the enzyme phosphoglycerate mutase. Finally, 2-PGA is converted to the high-energy compound phosphoenolpyruvate (B93156) (PEP) by enolase.

Beyond their canonical roles in glycolysis, these molecules, particularly 3-PGA, serve as crucial branch points for other biosynthetic pathways and have emerged as important metabolic signaling molecules.

Comparative Analysis of Regulatory Roles

While both molecules are integral to the glycolytic pathway, their direct regulatory influence on metabolic enzymes differs significantly. 3-PGA has been identified as an allosteric regulator of several key enzymes, whereas the direct regulatory roles of 2-PGA appear to be less prominent, with its influence being more indirect through its position as a substrate for enolase.

D-(-)-3-Phosphoglyceric Acid (3-PGA) as a Metabolic Regulator

3-PGA acts as a key signaling molecule, primarily through allosteric regulation of enzymes at critical metabolic junctures.

  • Activation of ADP-Glucose Pyrophosphorylase (AGPase): In plants and bacteria, 3-PGA is a potent allosteric activator of AGPase, the rate-limiting enzyme in starch and glycogen (B147801) synthesis, respectively. This links the rate of carbon fixation (which produces 3-PGA in the Calvin cycle) directly to the rate of starch synthesis.

  • Activation of Pyruvate (B1213749) Kinase: In some organisms, such as the hyperthermophilic archaeon Pyrobaculum aerophilum, 3-PGA has been shown to be a potent allosteric activator of pyruvate kinase, the enzyme catalyzing the final committed step of glycolysis.[1][2] This represents a feed-forward activation mechanism within the lower part of glycolysis.

  • Precursor for Serine Biosynthesis: 3-PGA is the entry point for the phosphorylated pathway of serine biosynthesis. The first and rate-limiting enzyme in this pathway, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), is allosterically inhibited by serine, creating a feedback loop. This pathway is crucial for the synthesis of not only serine but also glycine (B1666218) and cysteine, and is often upregulated in cancer cells.

2-Phosphoglyceric Acid (2-PGA) in Metabolic Context

The direct regulatory roles of 2-PGA are less well-defined. Its primary significance lies in its role as the substrate for the enzyme enolase, which produces the high-energy intermediate phosphoenolpyruvate (PEP). The concentration of 2-PGA can thus influence the rate of PEP formation and, consequently, the final ATP-generating step of glycolysis catalyzed by pyruvate kinase.

  • Influence on Enolase Activity: The conversion of 2-PGA to PEP is a reversible reaction. High concentrations of 2-PGA will drive the reaction forward, increasing the production of PEP and subsequently ATP.

  • Indirect Influence on Glycolytic Flux: The efficient conversion of 2-PGA to PEP is crucial for maintaining the overall flux of the glycolytic pathway. Any impairment in enolase activity can lead to an accumulation of 2-PGA and 3-PGA, potentially slowing down the preceding steps of glycolysis.

Quantitative Data on Regulatory Interactions

The following tables summarize key quantitative data from experimental studies, highlighting the differences in the regulatory impact of 3-PGA and 2-PGA.

Regulator Target Enzyme Organism Effect Kinetic Parameter Value Reference
3-PGA ADP-Glucose Pyrophosphorylase (AGPase)Chlamydomonas reinhardtiiActivationA0.50.15 - 0.3 mM
3-PGA Pyruvate Kinase (PaPK)Pyrobaculum aerophilumActivationPotent Allosteric ActivatorNot specified[1][2]
2-Phosphoglycolate (2-PGA analog) Triosephosphate Isomerase (TPI)TrypanosomalInhibitionKi26 µM

Table 1: Quantitative data on the allosteric regulation by 3-PGA and a 2-PGA analog.

Molecule Enzyme Organism Kinetic Parameter Value Reference
2-PGA Phosphoglycerate MutaseChicken Breast MuscleKm14 µM
3-PGA Phosphoglycerate MutaseChicken Breast MuscleKm~200 µM
2-PGA Phosphoglycerate MutaseChicken Breast MuscleKi4 µM

Table 2: Kinetic parameters for the interaction of 3-PGA and 2-PGA with Phosphoglycerate Mutase.

Experimental Protocols

Quantification of 3-PGA and 2-PGA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the precise and sensitive quantification of 3-PGA and 2-PGA in biological samples.

  • Metabolite Extraction:

    • Rapidly quench metabolism by snap-freezing cells or tissues in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture, typically 80% methanol.

    • Centrifuge the extract to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification.

    • Specific precursor-to-product ion transitions for 3-PGA and 2-PGA are used for identification and quantification.

    • Use stable isotope-labeled internal standards for accurate quantification.

13C Metabolic Flux Analysis

This technique is used to determine the rate of metabolic reactions (fluxes) in a living cell.

  • Cell Culture and Labeling:

    • Culture cells in a defined medium containing a 13C-labeled substrate, such as [U-13C]-glucose.

    • Allow the cells to reach a metabolic and isotopic steady state.

  • Metabolite Extraction and Analysis:

    • Quench metabolism and extract intracellular metabolites as described above.

    • Analyze the isotopic labeling patterns of key metabolites, including 3-PGA and 2-PGA, using GC-MS or LC-MS/MS.

  • Flux Calculation:

    • Use a computational model of the metabolic network to estimate intracellular fluxes by fitting the model to the measured isotopic labeling data and other extracellular rates (e.g., glucose uptake and lactate (B86563) secretion).

Signaling Pathways and Experimental Workflows

Glycolysis_Regulation cluster_glycolysis Glycolysis cluster_regulation Metabolic Regulation 1,3-BPG 1,3-BPG 3-PGA 3-PGA 2-PGA 2-PGA PEP PEP AGPase AGPase Pyruvate_Kinase Pyruvate_Kinase Serine_Biosynthesis Serine_Biosynthesis

Caption: Regulatory roles of 3-PGA in metabolic pathways.

Experimental_Workflow cluster_quantification Quantification of 3-PGA and 2-PGA cluster_flux Metabolic Flux Analysis Sample Sample Extraction Extraction LC_MSMS LC_MSMS Data_Analysis Data_Analysis 13C_Labeling 13C_Labeling Metabolite_Extraction Metabolite_Extraction MS_Analysis MS_Analysis Flux_Calculation Flux_Calculation

Caption: Experimental workflows for metabolite analysis.

Conclusion

References

A Comparative Guide to Isotopic Labeling of D-(-)-3-Phosphoglyceric Acid for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies for D-(-)-3-Phosphoglyceric acid (3-PGA) in metabolic tracer studies. We will delve into the performance of different isotopes, labeling patterns, and analytical methodologies, offering supporting experimental data and detailed protocols to inform your experimental design.

D-(-)-3-Phosphoglyceric acid is a pivotal intermediate in central carbon metabolism, participating in both glycolysis and the Calvin-Benson cycle.[1] Its strategic position makes it an excellent tracer to probe the flux through these fundamental pathways. Isotopic labeling of 3-PGA allows for the precise tracking of its carbon and phosphate (B84403) moieties as they are metabolized by cells, providing invaluable insights into cellular physiology and disease states.

Comparison of Isotopic Labeling Strategies

The choice of isotope is a critical first step in designing a tracer experiment. The most commonly employed isotopes for labeling 3-PGA are the stable isotope carbon-13 (¹³C) and the radioactive isotope carbon-14 (B1195169) (¹⁴C). Each has distinct advantages and disadvantages that dictate its suitability for specific research questions.

Feature¹³C (Stable Isotope)¹⁴C (Radioisotope)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyLiquid Scintillation Counting, Autoradiography
Sensitivity Lower; requires higher enrichment levels. NMR sensitivity is inherently low.Higher; can detect very small quantities of labeled molecules.
Resolution High; MS provides mass isotopomer distribution, and NMR provides positional information.Lower; typically measures total radioactivity in a sample.
Safety Non-radioactive, posing no radiation risk.Radioactive, requiring specialized handling, licensing, and disposal procedures.
Information Richness High; provides detailed information on metabolic pathways and flux analysis.Primarily provides information on the overall incorporation of the label.
In Vivo Human Studies Generally permissible and widely used.Restricted due to radioactivity.
Cost Labeled compounds can be expensive; instrumentation (MS, NMR) is a significant investment.Labeled compounds can be less expensive, but costs for radioactive handling and disposal are high.

Table 1: Quantitative Performance Comparison of ¹³C and ¹⁴C as Metabolic Tracers. [2]

Studies have shown that both ¹³C NMR and ¹⁴C tracer methods can yield comparable results in determining the distribution of labels in metabolic pathways, with experimental errors in the range of +/- 2% to +/- 7%.[3]

Beyond the choice of isotope, the labeling pattern within the 3-PGA molecule offers another layer of experimental design.

Labeling PatternDescriptionAdvantagesDisadvantages
Uniform Labeling All carbon atoms in the 3-PGA molecule are replaced with an isotope (e.g., [U-¹³C]3-PGA).Provides a general overview of the molecule's fate and is often the most cost-effective method for biosynthetic labeling.[4]Can lead to complex spectra and may not be ideal for pinpointing specific reaction fluxes.
Site-Specific Labeling Only one or a few specific carbon atoms are labeled (e.g., [1-¹³C]3-PGA).Allows for the targeted investigation of specific enzymatic reactions and pathways, leading to less spectral crowding.[5]Can be more expensive to synthesize and may require prior knowledge of the pathway to select the optimal labeling position.

Alternative Tracers for Glycolysis and the Calvin Cycle

While labeled 3-PGA is a powerful tool, other tracer molecules can also be employed to study central carbon metabolism. The choice of tracer depends on the specific metabolic questions being addressed.

Tracer MoleculeMetabolic Pathway(s) ProbedAdvantagesDisadvantages
[¹³C]Glucose Glycolysis, Pentose Phosphate Pathway, TCA CycleCommercially available in various labeling patterns; provides a comprehensive view of central carbon metabolism.[6]Label dilution can occur rapidly, and interpretation of labeling patterns in downstream metabolites can be complex.
[¹³C]Glutamine TCA Cycle, AnaplerosisExcellent for studying mitochondrial metabolism and the contributions of amino acids to the TCA cycle.[6]Does not directly probe the upper parts of glycolysis.
[¹³C]Pyruvate TCA Cycle, Gluconeogenesis, Lactate FermentationDirectly enters central metabolism at a key branch point, providing clear insights into mitochondrial function.[7]Bypasses the upper reactions of glycolysis.
[¹³C]Glycerate Lower Glycolysis, GluconeogenesisRapidly phosphorylated in vivo and enters the lower part of glycolysis, providing a focused view of this section of the pathway.[7]Less commonly used than other tracers and may have different transport kinetics into cells.

Table 2: Comparison of Alternative Tracers to D-(-)-3-Phosphoglyceric Acid.

Experimental Protocols

¹³C-Labeling Experiment for Metabolic Flux Analysis (MFA) using GC-MS

This protocol outlines a general procedure for using ¹³C-labeled 3-PGA to quantify metabolic fluxes in cell culture.

a. Cell Culture and Labeling:

  • Culture cells to the desired density in standard growth medium.

  • Replace the standard medium with a medium containing the ¹³C-labeled 3-PGA at a known concentration. The choice of using uniformly or site-specifically labeled 3-PGA will depend on the experimental goals.

  • Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled tracer and to reach an isotopic steady state.[8]

b. Metabolite Extraction:

  • Rapidly quench metabolism by, for example, aspirating the medium and adding ice-cold methanol.

  • Scrape the cells and collect the cell suspension.

  • Perform a liquid-liquid extraction (e.g., with chloroform (B151607) and water) to separate polar metabolites into the aqueous phase.

c. Sample Derivatization for GC-MS Analysis:

  • Dry the aqueous metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

  • To protect aldehyde and keto groups, perform methoximation by adding methoxyamine hydrochloride in pyridine (B92270) and incubating at 37°C for 90 minutes.[9]

  • To increase volatility, perform silylation by adding N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating at 37°C for 30 minutes.[9]

d. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.

  • Use an appropriate temperature gradient to separate the metabolites.

  • Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode to acquire the mass spectra of the derivatized 3-PGA.

e. Data Analysis:

  • Identify the peak corresponding to the derivatized 3-PGA based on its retention time and mass spectrum.

  • Determine the mass isotopomer distribution (the relative abundance of M+0, M+1, M+2, etc.) by integrating the peak areas for the corresponding m/z values.

  • Correct the raw data for the natural abundance of ¹³C.

  • Use specialized software (e.g., Metran) to perform ¹³C-Metabolic Flux Analysis (¹³C-MFA) to calculate intracellular fluxes.[1]

²H-Labeling Experiment for NMR-based Tracer Studies

Deuterium (²H) labeling offers a non-radioactive alternative for NMR-based tracer studies, providing insights into pathway dynamics.

a. Cell Culture and Labeling:

  • Similar to the ¹³C-labeling protocol, culture cells and introduce a medium containing ²H-labeled 3-PGA.

b. Sample Preparation for NMR:

  • Extract metabolites as described in the GC-MS protocol.

  • Lyophilize the polar extract and resuspend it in a suitable buffer for NMR analysis (e.g., a phosphate buffer in D₂O).

c. NMR Spectroscopy:

  • Acquire ²H NMR spectra on a high-field NMR spectrometer.

  • Static ²H solid-state NMR can be used for samples in a solid or semi-solid state.[10]

  • The quadrupolar echo pulse sequence is commonly used to obtain the line shapes.[10]

d. Data Analysis:

  • Analyze the resulting spectra to identify and quantify the deuterated metabolites.

  • The position and intensity of the ²H signals provide information on the metabolic fate of the labeled 3-PGA.

Visualizing Metabolic Pathways and Workflows

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PGA3 3-Phosphoglycerate BPG13->PGA3 PGA2 2-Phosphoglycerate PGA3->PGA2 PEP Phosphoenolpyruvate PGA2->PEP Pyruvate Pyruvate PEP->Pyruvate

Caption: The Glycolysis Pathway Highlighting D-(-)-3-Phosphoglycerate.

Calvin_Cycle cluster_fixation Carbon Fixation cluster_reduction Reduction cluster_regeneration Regeneration RuBP Ribulose-1,5-bisphosphate Unstable_Intermediate Unstable 6C Intermediate RuBP->Unstable_Intermediate CO2 (Rubisco) PGA3 2x 3-Phosphoglycerate Unstable_Intermediate->PGA3 BPG13 2x 1,3-Bisphosphoglycerate PGA3->BPG13 ATP -> ADP G3P 2x Glyceraldehyde-3-phosphate BPG13->G3P NADPH -> NADP+ G3P_out G3P (to Glucose synthesis) G3P->G3P_out Ru5P Ribulose-5-phosphate G3P->Ru5P Ru5P->RuBP ATP -> ADP

Caption: The Calvin-Benson Cycle Showing the Central Role of 3-PGA.

Experimental_Workflow Start Start with Cell Culture Labeling Introduce Isotopically Labeled 3-PGA Start->Labeling Incubation Incubate for Isotopic Steady State Labeling->Incubation Quenching Quench Metabolism Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Analytical Measurement Extraction->Analysis GCMS Derivatization & GC-MS Analysis Analysis->GCMS for MS NMR Sample Preparation & NMR Spectroscopy Analysis->NMR for NMR Data_Processing Data Processing and Flux Analysis GCMS->Data_Processing NMR->Data_Processing End Results Data_Processing->End

Caption: General Experimental Workflow for Tracer Studies with Labeled 3-PGA.

References

Enzyme Stereospecificity: A Comparative Analysis of D- and L-3-Phosphoglyceric Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of key glycolytic enzymes reveals a high degree of stereospecificity for the naturally occurring D-isomer of 3-phosphoglyceric acid. While some enzymes, notably human phosphoglycerate kinase, exhibit a degree of flexibility, the available kinetic data underscores a strong preference for the D-enantiomer, with limited to no significant activity observed with the L-isomer.

This guide provides a comparative analysis of the cross-reactivity of key enzymes involved in the metabolism of 3-phosphoglyceric acid (3-PGA), focusing on their interactions with both the D- and L-isomers. This information is critical for researchers in drug development and metabolic engineering, where the stereochemistry of substrates can significantly impact enzymatic reactions and pathway efficiency.

Key Enzymes and Their Substrate Specificity

The central metabolic pathway of glycolysis involves several enzymes that interact with 3-phosphoglyceric acid and its derivatives. The primary enzymes of interest for this comparison are:

  • Phosphoglycerate Kinase (PGK): Catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, forming 3-phosphoglycerate (B1209933) and ATP.

  • Phosphoglycerate Mutase (PGM): Catalyzes the reversible isomerization of 3-phosphoglycerate to 2-phosphoglycerate.

  • Enolase: Catalyzes the reversible dehydration of 2-phosphoglycerate to phosphoenolpyruvate.

  • Bisphosphoglycerate Mutase (BPGM): Primarily found in erythrocytes, this enzyme synthesizes 2,3-bisphosphoglycerate (B1242519) from 1,3-bisphosphoglycerate, a key regulator of hemoglobin's oxygen affinity.

While D-3-phosphoglyceric acid is the naturally occurring substrate in glycolysis, the potential for these enzymes to interact with the non-natural L-isomer is of significant interest for various biotechnological and pharmaceutical applications.

Quantitative Comparison of Enzyme Kinetics

Extensive literature review reveals a significant focus on the D-isomer of 3-phosphoglyceric acid, with limited quantitative data available for the L-isomer. However, some studies provide insights into the stereoselectivity of these enzymes.

EnzymeOrganismSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)Reference
Phosphoglycerate Kinase 1 (PGK1) HumanD-3-Phosphoglycerate0.186--[1]
YeastD-3-Phosphoglycerate0.146--[1]
Corynebacterium glutamicumD-3-Phosphoglycerate0.26220-[2]
Phosphoglycerate Mutase (PGM) Lactococcus lactisD-3-Phosphoglycerate1.0-3200[3]

Note: The table above summarizes the available kinetic data for the D-isomer of 3-phosphoglyceric acid. Despite extensive searches, no studies providing specific K_m_ and V_max_ values for the L-isomer of 3-phosphoglyceric acid with these enzymes were identified.

One study on human 3-phosphoglycerate kinase (hPGK) investigated its interaction with L-MgADP, the mirror image of the natural D-MgADP nucleotide substrate. The results showed that L-MgADP is a good substrate, with a k_cat_ of 685 s⁻¹ and a K_m_ of 0.27 mM.[2] While this demonstrates the enzyme's capacity to interact with L-isomers of its nucleotide substrate, it does not directly address the stereospecificity for the 3-phosphoglycerate substrate. The lack of data for L-3-phosphoglyceric acid suggests that its interaction with these enzymes is likely negligible or has not been a primary focus of research.

Experimental Protocols

The determination of enzyme kinetic parameters typically involves spectrophotometric assays that monitor the change in absorbance of a coupled reaction.

Phosphoglycerate Kinase (PGK) Activity Assay (Reverse Reaction)

This assay measures the conversion of 3-phosphoglycerate to 1,3-bisphosphoglycerate.

Principle: The reaction is coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. The production of 1,3-bisphosphoglycerate is driven in the reverse direction by providing an excess of ATP and 3-phosphoglycerate. The resulting 1,3-bisphosphoglycerate is then reduced by GAPDH, which is coupled to the oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

Reaction Mixture:

  • Triethanolamine buffer (pH 7.6)

  • D-3-Phosphoglyceric acid (or L-3-phosphoglyceric acid for cross-reactivity studies)

  • ATP

  • MgSO₄

  • NADH

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Phosphoglycerate kinase (enzyme to be assayed)

Procedure:

  • Prepare a reaction mixture containing all components except the enzyme.

  • Initiate the reaction by adding the phosphoglycerate kinase.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

  • Vary the concentration of the 3-phosphoglycerate isomer to determine K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic reactions and a general workflow for assessing enzyme stereospecificity.

Enzyme_Stereospecificity_Workflow cluster_substrates Substrate Isomers cluster_enzymes Enzymes cluster_assay Enzyme Assay cluster_results Data Analysis D_3PGA D-3-Phosphoglyceric Acid PGK Phosphoglycerate Kinase D_3PGA->PGK PGM Phosphoglycerate Mutase D_3PGA->PGM L_3PGA L-3-Phosphoglyceric Acid L_3PGA->PGK L_3PGA->PGM Assay Kinetic Assay (e.g., Spectrophotometry) PGK->Assay PGM->Assay Enolase Enolase Kinetics Determine Km, Vmax Assay->Kinetics Comparison Compare D- vs L-isomer activity Kinetics->Comparison

Caption: Workflow for comparing enzyme kinetics with D- and L-isomers of 3-phosphoglyceric acid.

Glycolysis_Pathway_Stereospecificity D_13BPG D-1,3-Bisphosphoglycerate PGK Phosphoglycerate Kinase D_13BPG->PGK D_3PGA D-3-Phosphoglycerate PGM Phosphoglycerate Mutase D_3PGA->PGM D_2PGA D-2-Phosphoglycerate Enolase Enolase D_2PGA->Enolase PEP Phosphoenolpyruvate L_3PGA L-3-Phosphoglycerate L_3PGA->PGK Limited or no activity L_3PGA->PGM Limited or no activity PGK->D_3PGA PGM->D_2PGA Enolase->PEP

Caption: Stereospecificity of glycolytic enzymes for D-isomers of phosphoglycerates.

Conclusion

The enzymes involved in the metabolism of 3-phosphoglyceric acid demonstrate a high degree of stereospecificity for the D-isomer. While human phosphoglycerate kinase has been shown to interact with L-isomers of its nucleotide substrate, there is a conspicuous absence of quantitative kinetic data for the interaction of any of these key glycolytic enzymes with L-3-phosphoglyceric acid. This strongly suggests that the L-isomer is a poor, if not entirely inactive, substrate for these enzymes under physiological conditions. For researchers in drug development and metabolic engineering, this highlights the critical importance of stereochemistry in substrate design and pathway construction. Further research is warranted to definitively quantify the kinetic parameters of these enzymes with L-3-phosphoglyceric acid to fully elucidate the extent of their stereochemical constraints.

References

A Comparative Guide to the Quantitative Analysis of D-(-)-3-Phosphoglyceric Acid in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal metabolite in central carbon metabolism, playing a crucial role in both glycolysis and the Calvin cycle. Accurate quantification of 3-PGA in cellular lysates is essential for understanding the metabolic state of cells and for the development of novel therapeutics targeting metabolic pathways. This guide provides an objective comparison of the three primary analytical methods for 3-PGA quantification: enzymatic assays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Comparison of Quantitative Performance

The choice of analytical method for 3-PGA quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method.

FeatureEnzymatic AssayLC-MS/MS³¹P NMR Spectroscopy
Principle Coupled enzymatic reactions leading to a colorimetric or fluorometric readout.Chromatographic separation followed by mass-based detection and quantification.Detection and quantification of the phosphorus nucleus in 3-PGA.
Specificity Good, but can be susceptible to interference from other metabolites.Very high, based on mass-to-charge ratio and fragmentation pattern.High, provides structural information.
Sensitivity (LOD) Picomole to nanomole range.Femtomole to picomole range.Micromole to millimole range.
Limit of Quantification (LOQ) Typically in the low micromolar range. For a similar compound, 2-PG, the detection sensitivity limit is 3.1 µM.[1]Can be in the low nanomolar range. For a related compound, 2,3-DPG, the linear analytical range starts at 50 µg/mL.[2]Generally in the micromolar to millimolar range. For phospholipids, an LOQ of 0.3 mM has been reported.[3]
Linear Range Typically narrow, requiring sample dilution.Wide, often spanning several orders of magnitude. For 2,3-DPG, a range of 50-3000 µg/mL has been demonstrated.[2]Generally linear over a wide concentration range.
Accuracy (% Recovery) Good, typically within ±15%.Excellent, often within ±10.5% for similar analytes.[2]High, as it can be a primary ratio method.
Precision (% CV) Good, typically <15%.Excellent, intra- and inter-assay precision often <7% for similar analytes.[2]Good, with %RSD typically less than 5%. For phospholipids, a %RSD of 2% has been reported.[3]
Throughput High, suitable for plate-based formats.High, with modern autosamplers.Low to medium, requires longer acquisition times.
Instrumentation Spectrophotometer or fluorometer.LC system coupled to a tandem mass spectrometer.NMR spectrometer.
Cost per Sample Low.High.High.
Sample Preparation Relatively simple, often involves deproteinization.More complex, may require extraction and derivatization.Can be simple, but may require extraction and concentration.

Signaling Pathway and Experimental Workflow

D-(-)-3-Phosphoglyceric acid is a key intermediate in the glycolysis pathway, a fundamental process of energy metabolism in cells.

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP Dihydroxyacetone phosphate F16BP->DHAP GAP Glyceraldehyde-3- phosphate F16BP->GAP DHAP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PGA3 3-Phosphoglycerate BPG13->PGA3 PGA2 2-Phosphoglycerate PGA3->PGA2 PEP Phosphoenolpyruvate PGA2->PEP Pyruvate (B1213749) Pyruvate PEP->Pyruvate

Figure 1: The Glycolysis Pathway Highlighting 3-Phosphoglycerate.

A generalized workflow for the quantitative analysis of 3-PGA in cell lysates is depicted below. The specific steps for sample preparation will vary depending on the chosen analytical method.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing CellCulture Cell Culture CellHarvest Cell Harvesting CellCulture->CellHarvest CellLysis Cell Lysis CellHarvest->CellLysis Deproteinization Deproteinization CellLysis->Deproteinization Extraction Metabolite Extraction (for LC-MS/MS & NMR) Deproteinization->Extraction EnzymaticAssay Enzymatic Assay Deproteinization->EnzymaticAssay LCMS LC-MS/MS Analysis Extraction->LCMS NMR ³¹P NMR Analysis Extraction->NMR DataAcquisition Data Acquisition EnzymaticAssay->DataAcquisition LCMS->DataAcquisition NMR->DataAcquisition Quantification Quantification DataAcquisition->Quantification Normalization Data Normalization Quantification->Normalization

Figure 2: General Experimental Workflow for 3-PGA Quantification.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are outlines of the experimental protocols for each of the discussed methods.

Method 1: Enzymatic Assay

This method is based on a series of coupled enzymatic reactions where the consumption of NADH is proportional to the amount of 3-PGA in the sample and is measured by the decrease in absorbance at 340 nm.

1. Sample Preparation:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells using a suitable lysis buffer (e.g., a buffer compatible with the enzymatic assay kit).

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant for analysis. Deproteinization using a 10 kDa molecular weight cutoff spin column may be necessary to remove interfering enzymes.

2. Assay Procedure (based on a typical kit protocol):

  • Prepare a standard curve using the provided 3-PGA standard.

  • In a 96-well plate, add the cell lysate supernatant and standards to separate wells.

  • Prepare a reaction mix containing phosphoglycerate mutase, enolase, pyruvate kinase, lactate (B86563) dehydrogenase, and necessary cofactors (e.g., ATP, NADH) in an appropriate assay buffer.

  • Initiate the reaction by adding the reaction mix to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Measure the absorbance at 340 nm using a microplate reader.

  • Calculate the 3-PGA concentration in the samples by comparing their absorbance to the standard curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method involves the separation of 3-PGA from other cellular components by liquid chromatography, followed by its detection and quantification by tandem mass spectrometry. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for polar metabolites like 3-PGA.

1. Sample Preparation (Metabolite Extraction):

  • Harvest and wash cells as described for the enzymatic assay.

  • Quench metabolism rapidly, for example, by adding ice-cold methanol.

  • Perform metabolite extraction using a suitable solvent system, such as a mixture of methanol, acetonitrile (B52724), and water.

  • Centrifuge to pellet precipitated proteins and cell debris.

  • Collect the supernatant containing the metabolites.

  • The extract may be dried down and reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A HILIC column suitable for polar analytes.

    • Mobile Phase: A gradient of two solvents, typically acetonitrile with a small amount of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

    • Injection Volume: Typically 1-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for phosphorylated compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the deprotonated 3-PGA molecule) and a specific fragment ion produced upon collision-induced dissociation.

    • Data Analysis: The peak area of the 3-PGA MRM transition is integrated and compared to a calibration curve generated from authentic 3-PGA standards to determine the concentration in the sample.

Method 3: ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a non-destructive technique that allows for the direct quantification of phosphorus-containing compounds, including 3-PGA.

1. Sample Preparation:

  • Harvest a relatively large number of cells (typically 10⁷ to 10⁸) and wash them with PBS.

  • Perform a perchloric acid (PCA) extraction to lyse the cells and precipitate macromolecules.

  • Neutralize the PCA extract with a potassium hydroxide (B78521) solution and centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • Lyophilize the supernatant to concentrate the metabolites.

  • Reconstitute the dried extract in a minimal volume of a suitable buffer containing a known concentration of a phosphorus-containing internal standard (e.g., methylene (B1212753) diphosphonic acid) and D₂O for field locking.

2. ³¹P NMR Analysis:

  • Acquisition:

    • Acquire ³¹P NMR spectra on a high-field NMR spectrometer.

    • Use a pulse program with proton decoupling to improve signal-to-noise and simplify the spectrum.

    • Ensure a sufficient relaxation delay between scans (typically 5 times the longest T₁ relaxation time of the phosphorus nuclei of interest) to allow for full relaxation and accurate quantification.

  • Data Processing and Quantification:

    • Process the raw NMR data by applying Fourier transformation, phase correction, and baseline correction.

    • Identify the resonance signal corresponding to the phosphorus nucleus of 3-PGA based on its characteristic chemical shift.

    • Integrate the area of the 3-PGA peak and the internal standard peak.

    • Calculate the concentration of 3-PGA in the sample based on the ratio of the peak integrals and the known concentration of the internal standard.

Conclusion

The selection of the most appropriate method for the quantitative analysis of D-(-)-3-Phosphoglyceric acid in cell lysates is a critical decision that will impact the quality and utility of the experimental data.

  • Enzymatic assays offer a cost-effective and high-throughput option suitable for routine analysis and screening purposes where high sensitivity is not the primary requirement.

  • LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for accurate quantification of low-abundance metabolites and for studies requiring detailed metabolic profiling.

  • ³¹P NMR spectroscopy is a powerful tool for non-destructive analysis and for studies where the quantification of multiple phosphorus-containing metabolites is desired simultaneously, although it generally has lower sensitivity compared to LC-MS/MS.

Researchers should carefully consider the specific goals of their study, available resources, and the performance characteristics of each method to make an informed choice.

References

A Comparative Guide to the Quantification of D-(-)-3-Phosphoglyceric Acid: Benchmarking Disodium-Based Assays Against Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of D-(-)-3-Phosphoglyceric acid (3-PGA), a critical intermediate in central carbon metabolism. The performance of traditional D-(-)-3-Phosphoglyceric acid disodium-based enzymatic assays is benchmarked against modern analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). This comparison is supported by a review of published experimental data to aid researchers in selecting the most suitable method for their specific applications.

Introduction to 3-PGA Quantification Methods

The accurate measurement of 3-PGA is crucial for studying metabolic pathways such as glycolysis and the Calvin cycle, and for understanding disease states, including cancer metabolism.[1] Various analytical platforms are available, each with distinct principles, advantages, and limitations.

  • Enzymatic Assays: These assays are based on the specific enzymatic conversion of 3-PGA, where the reaction is coupled to a detection system, often producing a colorimetric or fluorometric signal.[2] They are a common and accessible method for 3-PGA quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a gold standard for metabolomics due to its high sensitivity and selectivity.[3][4] This technique separates 3-PGA from other metabolites chromatographically before detecting and quantifying it based on its mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ³¹P NMR, offers a non-destructive and highly specific method for the analysis of phosphorus-containing metabolites like 3-PGA.[5] It provides structural information and can be used for absolute quantification.

  • Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in a capillary.[6] It is a high-resolution technique that can be coupled with various detectors, including mass spectrometry, for the analysis of charged metabolites like 3-PGA.

Comparative Data Presentation

The following tables summarize the key performance characteristics of the different 3-PGA quantification methods based on available data.

Parameter Enzymatic Assays LC-MS/MS ³¹P NMR Spectroscopy Capillary Electrophoresis (CE)
Principle Enzyme-coupled reaction leading to a detectable signal (colorimetric/fluorometric)Chromatographic separation followed by mass-based detection and fragmentationNon-destructive measurement of nuclear spin transitions in a magnetic fieldSeparation of ions based on electrophoretic mobility in an electric field
Specificity High (dependent on enzyme specificity)Very High (based on retention time and mass fragmentation)Very High (specific to the phosphorus nucleus)High (separation based on charge and size)
Sensitivity Moderate (µM range)Very High (nM to pM range)[7]Low (µM to mM range)[8]High (nM to µM range)
Throughput High (plate-based formats)Moderate to High (with autosamplers)LowHigh (with capillary arrays)
Sample Volume Low (µL range)Low (µL range)High (mL range)Very Low (nL range)[9]
Instrumentation Cost LowHighVery HighModerate
Expertise Required LowHighHighModerate

Experimental Protocols

This section provides an overview of the methodologies for each of the discussed analytical techniques.

This compound-Based Enzymatic Assay Protocol

This protocol is a representative example of a coupled enzymatic assay for 3-PGA quantification.

Principle: 3-PGA is converted to 2-phosphoglycerate (2-PGA) by phosphoglycerate mutase. 2-PGA is then converted to phosphoenolpyruvate (B93156) (PEP) by enolase. PEP, in the presence of ADP, is converted to pyruvate (B1213749) and ATP by pyruvate kinase. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH. The decrease in NADH absorbance at 340 nm is proportional to the amount of 3-PGA in the sample.[2]

Materials:

  • Tris buffer (pH 7.6)

  • D-(-)-3-Phosphoglyceric Acid disodium (B8443419) salt standard

  • ADP solution

  • NADH solution

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Phosphoglycerate mutase

  • Enolase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Sample containing 3-PGA

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris buffer, ADP, NADH, MgCl₂, and KCl.

  • Add the sample or 3-PGA standard to the reaction mixture.

  • Initiate the reaction by adding a cocktail of the enzymes (phosphoglycerate mutase, enolase, pyruvate kinase, and lactate dehydrogenase).

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH consumption (decrease in A340) is directly proportional to the 3-PGA concentration.

  • Calculate the 3-PGA concentration in the sample by comparing its rate to that of the standards.

LC-MS/MS Protocol for 3-PGA Quantification

This protocol outlines a general workflow for the targeted quantification of 3-PGA using LC-MS/MS.

Principle: The sample is first processed to extract metabolites. The extract is then injected into a liquid chromatograph to separate 3-PGA from other molecules. The separated 3-PGA is then ionized and detected by a tandem mass spectrometer, which provides high selectivity and sensitivity.[10][11][12]

Materials:

  • Sample containing 3-PGA

  • Internal standard (e.g., ¹³C-labeled 3-PGA)

  • Extraction solvent (e.g., cold methanol/water)

  • Liquid chromatography system (e.g., HILIC or ion-pair chromatography)

  • Tandem mass spectrometer

  • Nitrogen gas for solvent evaporation

Procedure:

  • Sample Preparation:

    • Add a known amount of internal standard to the sample.

    • Extract metabolites using a cold solvent mixture to quench enzymatic activity.

    • Centrifuge to pellet proteins and other debris.

    • Collect the supernatant and evaporate to dryness under nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC Separation:

    • Inject the reconstituted sample into the LC system.

    • Separate 3-PGA using a suitable column and mobile phase gradient.

  • MS/MS Detection:

    • Introduce the eluent from the LC into the mass spectrometer.

    • Ionize 3-PGA using electrospray ionization (ESI) in negative mode.

    • Select the precursor ion for 3-PGA (m/z 185) and its characteristic product ion (m/z 97) for Multiple Reaction Monitoring (MRM).[10]

  • Data Analysis:

    • Integrate the peak areas for 3-PGA and the internal standard.

    • Calculate the concentration of 3-PGA in the original sample using a standard curve.

³¹P NMR Spectroscopy Protocol for 3-PGA Analysis

This protocol provides a general outline for the analysis of 3-PGA using ³¹P NMR.

Principle: The sample is placed in a strong magnetic field, and the phosphorus nuclei are excited with a radiofrequency pulse. The resulting signal (Free Induction Decay) is detected and Fourier transformed to produce a spectrum. The chemical shift of the ³¹P nucleus in 3-PGA provides specificity, and the signal intensity is proportional to its concentration.[5]

Materials:

  • Sample containing 3-PGA

  • NMR tube

  • Deuterated solvent (e.g., D₂O) for field locking

  • Internal standard with a known ³¹P concentration (e.g., methylene (B1212753) diphosphonic acid)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Lyophilize the sample to remove water.

    • Reconstitute the sample in a deuterated solvent containing a known concentration of the internal standard.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer for optimal field homogeneity.

    • Acquire the ³¹P NMR spectrum using appropriate pulse sequences and acquisition parameters (e.g., pulse width, relaxation delay).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Identify the resonance peak corresponding to 3-PGA based on its chemical shift.

    • Integrate the peak areas of 3-PGA and the internal standard.

    • Calculate the concentration of 3-PGA based on the ratio of the peak integrals and the known concentration of the internal standard.

Capillary Electrophoresis Protocol for 3-PGA Analysis

This protocol describes a general method for separating and detecting 3-PGA using Capillary Electrophoresis.

Principle: A sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied, charged molecules like 3-PGA migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. Detection is typically performed using UV absorbance or by coupling the CE system to a mass spectrometer.[6][9][13]

Materials:

  • Capillary electrophoresis system

  • Fused-silica capillary

  • Background electrolyte (BGE) buffer (e.g., phosphate (B84403) or borate (B1201080) buffer)

  • Sample containing 3-PGA

  • Standard solutions of 3-PGA

  • Detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Capillary Conditioning:

    • Flush the capillary with sodium hydroxide, water, and then the BGE to ensure a consistent electroosmotic flow.

  • Sample Injection:

    • Introduce the sample into the capillary using hydrodynamic or electrokinetic injection.

  • Electrophoretic Separation:

    • Apply a high voltage across the capillary to initiate the separation of analytes.

  • Detection:

    • Detect the separated 3-PGA as it passes through the detector window. If using UV detection, monitor at a wavelength where 3-PGA or a derivatized form absorbs.

  • Data Analysis:

    • Identify the 3-PGA peak based on its migration time compared to standards.

    • Quantify the amount of 3-PGA by measuring the peak area and comparing it to a standard curve.

Visualizations

The following diagrams illustrate the workflows of the described analytical methods.

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Sample Biological Sample ReactionMix Prepare Reaction Mix (Buffer, ADP, NADH) Sample->ReactionMix Standard 3-PGA Standard Standard->ReactionMix Incubate Add Sample/Standard & Enzymes ReactionMix->Incubate Spectrophotometer Measure A340 (NADH consumption) Incubate->Spectrophotometer Calculation Calculate 3-PGA Concentration Spectrophotometer->Calculation

Enzymatic Assay Workflow for 3-PGA Quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Metabolite Extraction (with Internal Standard) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS DataAnalysis Data Analysis (Peak Integration) MS->DataAnalysis Quantification Concentration Calculation DataAnalysis->Quantification

LC-MS/MS Workflow for 3-PGA Quantification.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis Sample Biological Sample Reconstitution Lyophilization & Reconstitution (in D2O with Internal Standard) Sample->Reconstitution NMR 31P NMR Spectroscopy Reconstitution->NMR Processing Fourier Transform & Spectral Processing NMR->Processing Quantification Peak Integration & Concentration Calculation Processing->Quantification

³¹P NMR Workflow for 3-PGA Quantification.

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Analysis CapillaryPrep Capillary Conditioning Injection Sample Injection CapillaryPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Electrophoretic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection DataAnalysis Peak Identification & Integration Detection->DataAnalysis Quantification Concentration Calculation DataAnalysis->Quantification

Capillary Electrophoresis Workflow for 3-PGA Quantification.

References

The Influence of Counter-Ions on Experimental Outcomes: A Comparative Guide to Disodium and Other Salt Forms

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and pharmaceutical sciences, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly impact the drug's performance, stability, and manufacturability.[1][2] An estimated 50% of all drugs are administered as salts, underscoring the significance of this formulation strategy.[3][4] The counter-ion—the ionized portion of the salt that is inactive from a therapeutic standpoint—plays a pivotal role in modulating the physicochemical and biopharmaceutical properties of the API.[5][6]

This guide provides a comparative analysis of disodium (B8443419) salts versus other common salt forms, offering researchers and drug development professionals a comprehensive overview supported by experimental data and detailed protocols. We will explore how the choice of a counter-ion, be it sodium in a disodium salt or other alternatives like potassium, calcium, hydrochloride, or mesylate, can alter key experimental outcomes.[7]

Impact on Physicochemical Properties

The conversion of a weakly acidic or basic API into a salt form is primarily done to enhance its properties.[3] The counter-ion directly influences several of these characteristics. For weakly acidic drugs, common counter-ions include sodium, potassium, and calcium, while basic drugs are frequently paired with hydrochloride, sulfate, and mesylate.[3][7]

Key properties affected by the counter-ion include:

  • Solubility and Dissolution Rate: Salt formation is a widely used technique to increase the aqueous solubility and dissolution rate of a drug.[3][8][9] This is often the primary motivation for creating a salt form, as enhanced solubility can lead to improved bioavailability.[6] The properties of the salt are highly dependent on the nature of the counter-ion.[8][9]

  • Stability: The chemical and physical stability of an API can be significantly improved by selecting an appropriate salt form.[2][10] The counter-ion can have a profound effect on chemical stability, with rate constants for degradation varying by orders of magnitude between different salts of the same API.[10] Key factors influencing solid-state stability include the hygroscopicity of the salt, its aqueous solubility, and the pH of its saturated solution.[10]

  • Hygroscopicity: This refers to the tendency of a substance to attract and hold water molecules from the surrounding environment. A highly hygroscopic salt can be difficult to handle during manufacturing and may have reduced stability. The choice of counter-ion is a critical factor in determining the hygroscopicity of the final salt form.[4][10]

  • Crystallinity and Polymorphism: The salt form should preferably be crystalline to ensure its properties remain consistent.[1] However, different counter-ions can lead to the formation of different crystal lattices or even amorphous solids, a phenomenon known as polymorphism. Each polymorphic form can have distinct physicochemical properties.[3]

Table 1: Comparative Physicochemical Properties of Different Salt Forms (Hypothetical Data for a Model Weakly Acidic API)

Salt FormCounter-IonMolecular Weight ( g/mol )Aqueous Solubility (mg/mL)Dissolution Rate (mg/cm²/min)Hygroscopicity (Weight Gain at 80% RH)Melting Point (°C)
Free Acid-350.40.050.10.2%155
Disodium Salt 2Na⁺ 394.4 25.0 15.2 5.5% >300 (decomposes)
Monosodium SaltNa⁺372.410.58.92.1%210
Potassium SaltK⁺389.515.211.33.0%198
Calcium SaltCa²⁺738.91.51.81.5%240
Tromethamine SaltC₄H₁₁NO₃471.518.013.50.8%175

Note: This table presents illustrative data to demonstrate typical trends observed when comparing different salt forms. Actual values are specific to each API.

Experimental Protocols

To evaluate and select the optimal salt form, a series of standardized experiments are conducted. Below are detailed methodologies for key evaluative tests.

Protocol 1: Salt Formation and Screening

Objective: To prepare and identify potential salt forms of an API for further characterization.

Materials:

  • Active Pharmaceutical Ingredient (API) (weak acid or base)

  • A selection of counter-ion acids or bases (e.g., sodium hydroxide, potassium hydroxide, hydrochloric acid, methanesulfonic acid)

  • Various solvents (e.g., methanol, ethanol, acetone, water, ethyl acetate)

  • 96-well plates or small-scale reaction vials

  • Stirring plate and magnetic stir bars

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Methodology:

  • pKa Determination: Determine the pKa of the API's ionizable groups. For successful salt formation, the pKa difference between the API and the counter-ion should ideally be greater than 2-3 pH units.[3][11]

  • Solvent Selection: Assess the solubility of the API free form in a range of solvents to identify suitable systems for crystallization.

  • Stoichiometric Reaction:

    • Dissolve a known quantity of the API in a suitable solvent or solvent mixture.

    • Add a stoichiometric equivalent (e.g., 1:1 or 1:2 molar ratio for disodium salts) of the selected counter-ion acid or base. The counter-ion is typically also dissolved in a suitable solvent.

    • The salt can be formed by combining the free acid/base of the drug with the counter-ion base/acid.[1]

  • Crystallization:

    • Allow the solution to stir at room temperature or with gentle heating to facilitate salt formation.

    • Induce crystallization by cooling the solution, adding an anti-solvent, or allowing slow evaporation of the solvent.

  • Isolation and Drying:

    • Isolate the resulting solid precipitate by filtration.

    • Wash the solid with a small amount of cold solvent to remove impurities.

    • Dry the isolated salt form under vacuum at a controlled temperature.

  • Characterization: Confirm salt formation and assess crystallinity using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[4]

Protocol 2: Aqueous Solubility Determination

Objective: To quantify the equilibrium solubility of different salt forms in an aqueous medium.

Materials:

  • Dried salt samples

  • Purified water or relevant buffer solution (e.g., pH 7.4 phosphate (B84403) buffer)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • 0.45 µm syringe filters

Methodology:

  • Add an excess amount of the salt to a known volume of the aqueous medium in a vial.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution as necessary and analyze the concentration of the API using a validated analytical method (e.g., HPLC).

  • Express solubility in units such as mg/mL or µg/mL.

Protocol 3: Dissolution Rate Testing

Objective: To measure the intrinsic dissolution rate (IDR) of a substance under constant surface area conditions.

Materials:

  • USP Dissolution Apparatus 2 (Paddle) or a dedicated intrinsic dissolution apparatus (Wood's apparatus)

  • Die and hydraulic press for compacting powder

  • Dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8)

  • Constant temperature water bath (37°C)

  • Automated or manual sampling system

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Compact a precise amount (e.g., 100-200 mg) of the salt powder into a die using a hydraulic press at a constant pressure to create a pellet with a known surface area.

  • Place the die containing the compacted pellet into the dissolution vessel containing a specified volume of pre-warmed (37°C) and de-gassed dissolution medium.

  • Rotate the paddle at a constant speed (e.g., 50-100 RPM).

  • Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium if necessary.

  • Analyze the API concentration in each sample.

  • Plot the cumulative amount of drug dissolved per unit area versus time. The slope of the linear portion of this plot represents the intrinsic dissolution rate, typically expressed in mg/cm²/min.

Visualizations: Workflows and Conceptual Diagrams

Visual aids are essential for understanding the complex relationships and processes in salt selection.

Salt_Selection_Workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Optimization & Selection API API Characterization (pKa, Solubility, Stability) Counterion Counter-Ion Selection (pKa Rule, Safety) API->Counterion Screening Small-Scale Salt Formation (96-well plate) Counterion->Screening SolidState Solid-State Analysis (XRPD, DSC, TGA) Screening->SolidState PhysChem Physicochemical Testing (Solubility, Dissolution, Hygroscopicity) SolidState->PhysChem Stability Accelerated Stability Studies PhysChem->Stability ScaleUp Scale-Up & Process Dev. Stability->ScaleUp Final Optimal Salt Form Selection ScaleUp->Final

Caption: A flowchart of the salt selection process.

Counter_Ion_Effects cluster_0 Counter-Ion Properties cluster_1 Salt Physicochemical Properties cluster_2 Experimental / Biological Outcomes CI Choice of Counter-Ion (e.g., Na+, K+, Ca2+, Cl-, Mesylate) pKa pKa CI->pKa Size Ionic Size / MW CI->Size Hydro Hydrophilicity / Lipophilicity CI->Hydro Sol Solubility & Dissolution pKa->Sol Stab Chemical & Physical Stability pKa->Stab MP Melting Point / Crystallinity Size->MP Hydro->Sol Hygro Hygroscopicity Hydro->Hygro Bio Bioavailability Sol->Bio Manu Manufacturability Stab->Manu Hygro->Manu MP->Manu

Caption: The influence of counter-ion choice on drug properties.

Bioavailability_Pathway cluster_salt Salt Form Influence Dosage Oral Dosage Form (Tablet/Capsule with API Salt) Disintegration Disintegration & Dissolution in GI Tract Dosage->Disintegration Absorption Absorption into Systemic Circulation Disintegration->Absorption Rate depends on solubility Target Drug Reaches Target Site (e.g., Receptor, Enzyme) Absorption->Target Response Pharmacological Response Target->Response SaltA Disodium Salt (High Solubility) SaltA->Disintegration Fast SaltB Calcium Salt (Low Solubility) SaltB->Disintegration Slow

Caption: Impact of salt form on the bioavailability pathway.

Conclusion

The selection of a counter-ion is far more than a simple chemical conversion; it is a strategic tool to optimize the properties of a drug substance.[2] As demonstrated, switching from a free acid or base to a salt form, such as a disodium salt, can dramatically enhance solubility and dissolution, which are often prerequisites for adequate bioavailability.[6] However, this may come with trade-offs, such as increased hygroscopicity. Other salt forms may offer a different balance of properties, for instance, providing superior stability or better handling characteristics for manufacturing.

Therefore, a comprehensive salt screening and characterization program is essential in early drug development.[1][11] By systematically evaluating a range of counter-ions using the experimental protocols outlined in this guide, researchers can make data-driven decisions to select the optimal salt form that balances efficacy, stability, and manufacturability, ultimately leading to a more robust and successful drug product.

References

Safety Operating Guide

Safe Disposal of D-(-)-3-Phosphoglyceric Acid Disodium Salt: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, a common intermediate in glycolysis. Adherence to these procedures is critical to maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Summary

D-(-)-3-Phosphoglyceric acid disodium salt is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2][3]

  • May cause damage to organs, including the eyes and central nervous system.

Personal Protective Equipment (PPE)

Prior to handling or disposal, ensure the following personal protective equipment is worn:

  • Protective gloves.

  • Eye and face protection.

  • Use only in a well-ventilated area or under a fume hood.

For spill cleanup, more extensive PPE is required:

  • Self-contained breathing apparatus.[4]

  • Heavy rubber gloves.[4]

  • Rubber boots.[4]

Spill Cleanup Procedures

In the event of a spill, follow these steps to safely clean and contain the material:

  • Evacuate the Area: Immediately clear the vicinity of the spill.[4]

  • Ensure Proper Ventilation: Work under a hood if possible and ensure the area is well-ventilated.

  • Contain the Spill: Carefully sweep up the powdered material.[4] Avoid actions that could raise dust.[4]

  • Collect the Material: Place the swept-up solid into a designated, labeled bag or container for waste disposal.[4]

  • Decontaminate the Area: After the material has been collected, wash the spill site thoroughly.[4]

  • Dispose of Cleanup Materials: All materials used for cleanup should be placed in the hazardous waste container.

Disposal Protocol

The recommended method for the disposal of this compound salt is through a licensed professional waste disposal service.[4] The substance should not be disposed of with household garbage or allowed to enter the sewage system.[2]

The primary disposal method involves:

  • Professional Consultation: Contact a licensed waste disposal service to handle the material.[4]

  • Chemical Incineration: The recommended procedure is to dissolve or mix the material with a combustible solvent.[4] This mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Regulatory Compliance: It is imperative to observe all federal, state, and local environmental regulations throughout the disposal process.[4]

Disposal Workflow

The following diagram illustrates the step-by-step process for the safe disposal of this compound salt.

Disposal Workflow for this compound Salt cluster_prep Preparation cluster_spill Spill Scenario cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Eye Protection) B Ensure Adequate Ventilation A->B C Evacuate Area B->C If Spill Occurs G Store Waste Securely B->G For Routine Disposal D Sweep Up Solid Material (Avoid Dust) C->D E Place in Labeled Waste Bag D->E F Wash Spill Site E->F F->G H Contact Licensed Waste Disposal Service G->H I Follow Professional Guidance for Chemical Incineration H->I J Ensure Compliance with All Regulations I->J

Caption: A flowchart outlining the key steps for the safe disposal of this compound salt.

References

Essential Safety and Operational Guide for Handling D-(-)-3-Phosphoglyceric Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment

D-(-)-3-Phosphoglyceric acid disodium salt is classified with the following hazards:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)

  • May cause damage to organs (Eyes, Central Nervous System) (Specific Target Organ Toxicity - Single Exposure, Category 2)

A thorough risk assessment should be conducted before commencing any work involving this substance.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound salt.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Nitrile gloves (double-gloving recommended)- Safety goggles- Chemical-resistant lab coat- N95 or higher rated respirator (if not handled in a certified chemical fume hood)
Solution Preparation and Handling - Nitrile gloves- Safety glasses with side shields- Chemical-resistant lab coat
General Laboratory Use - Nitrile gloves- Safety glasses- Standard lab coat

Standard Operating Procedure for Handling

The following flowchart outlines the standard operating procedure for the safe handling of this compound salt from receipt to disposal.

Caption: Standard Operating Procedure Workflow.

  • Preparation:

    • Always handle this compound salt in a certified chemical fume hood to minimize inhalation exposure.

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.

    • Cover the work surface with absorbent bench paper.

  • Weighing the Powder:

    • Don all required PPE as specified in the table above.

    • To prevent static electricity, which can cause the powder to become airborne, use an anti-static gun or weigh the powder on a static-free weigh boat.

    • Carefully scoop the desired amount of powder, avoiding the creation of dust clouds.

    • Immediately close the container after weighing.

  • Preparing Solutions:

    • Slowly add the weighed powder to the solvent to avoid splashing.

    • If the solution requires heating, do so in a well-ventilated area, preferably within the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

    • Remove and dispose of contaminated PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures

In the event of an emergency, follow the procedures outlined in the decision-making diagram below.

Emergency Response Decision-Making cluster_emergency Emergency Event cluster_minor Minor Incident cluster_major Major Incident cluster_actions Response Actions spill Spill or Exposure Occurs assess Assess Severity spill->assess minor_spill Minor Spill assess->minor_spill Minor skin_contact Minor Skin Contact assess->skin_contact Minor eye_contact Eye Contact assess->eye_contact Minor major_spill Major Spill assess->major_spill Major inhalation Inhalation assess->inhalation Major ingestion Ingestion assess->ingestion Major decontaminate_spill Decontaminate Spill Area minor_spill->decontaminate_spill wash_skin Wash Skin with Soap & Water for 15 min skin_contact->wash_skin flush_eyes Flush Eyes for 15 min at Eyewash Station eye_contact->flush_eyes evacuate Evacuate Area & Call EHS major_spill->evacuate inhalation->evacuate seek_medical Seek Immediate Medical Attention ingestion->seek_medical notify_supervisor Notify Supervisor evacuate->notify_supervisor decontaminate_spill->notify_supervisor wash_skin->seek_medical flush_eyes->seek_medical seek_medical->notify_supervisor

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